Ubiquicidin(29-41)
Description
BenchChem offers high-quality Ubiquicidin(29-41) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ubiquicidin(29-41) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H121N31O18S |
|---|---|
Molecular Weight |
1693.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C68H121N31O18S/c1-34(89-53(106)38(12-6-25-83-64(73)74)90-50(104)33-88-62(115)51(72)35(2)100)52(105)91-39(11-4-5-24-69)54(107)92-40(13-7-26-84-65(75)76)55(108)93-41(14-8-27-85-66(77)78)56(109)96-44(23-30-118-3)59(112)95-43(21-22-48(70)102)58(111)98-46(31-36-17-19-37(101)20-18-36)60(113)99-47(32-49(71)103)61(114)94-42(15-9-28-86-67(79)80)57(110)97-45(63(116)117)16-10-29-87-68(81)82/h17-20,34-35,38-47,51,100-101H,4-16,21-33,69,72H2,1-3H3,(H2,70,102)(H2,71,103)(H,88,115)(H,89,106)(H,90,104)(H,91,105)(H,92,107)(H,93,108)(H,94,114)(H,95,112)(H,96,109)(H,97,110)(H,98,111)(H,99,113)(H,116,117)(H4,73,74,83)(H4,75,76,84)(H4,77,78,85)(H4,79,80,86)(H4,81,82,87)/t34-,35+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-/m0/s1 |
InChI Key |
OYOXQLUCUURFIV-YXCRIUEQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antimicrobial Strategy of Ubiquicidin(29-41): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin(29-41) (UBI(29-41)), a synthetic cationic antimicrobial peptide fragment with the amino acid sequence TGRAKRRMQYNRR, has garnered significant attention as a promising agent for both antimicrobial therapy and infection imaging.[1][2][3] Derived from the human antimicrobial peptide ubiquicidin (B1575653), this 13-amino acid fragment demonstrates a remarkable ability to selectively target and interact with microbial cells.[4][5] This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of UBI(29-41) in bacteria, compiling available quantitative data, detailing experimental methodologies, and visualizing the key processes involved.
Core Mechanism of Action: A Multi-Step Process
The antimicrobial action of Ubiquicidin(29-41) is primarily initiated by its interaction with the bacterial cell envelope, a process governed by electrostatic attraction. The peptide's net positive charge, conferred by its multiple arginine and lysine (B10760008) residues, facilitates a preferential binding to the negatively charged components of bacterial membranes, such as lipoteichoic acid and phospholipids (B1166683).[1][6] This selective binding to anionic membranes explains its low affinity for the zwitterionic membranes of mammalian cells, a crucial factor for its potential therapeutic use.[4][6]
While the initial binding is well-established, the subsequent steps in its mechanism of action are multifaceted and appear to involve both membrane-level effects and potential intracellular interactions.
Initial Electrostatic Binding and Membrane Association
The primary event in the mechanism of action of UBI(29-41) is its electrostatic binding to the anionic bacterial cell surface.[1] Studies using model membranes have shown that UBI(29-41) selectively interacts with anionic phospholipid vesicles, a process that is driven by both enthalpy and entropy.[7][8] Isothermal titration calorimetry (ITC) has revealed that this interaction is exothermic.[7][8]
Upon binding, UBI(29-41) is believed to reside mainly on the surface of the bacterial membrane.[7][8] This association with the membrane can lead to a conformational change in the peptide.[9]
Alteration of Membrane Dynamics and Integrity
Following binding, UBI(29-41) influences the physical properties of the bacterial membrane. Quasielastic neutron scattering (QENS) studies have demonstrated that the peptide restricts the lateral motion of lipids within the membrane leaflet, effectively acting as a stiffening agent.[7][8] This alteration of membrane fluidity could disrupt essential membrane functions.
Furthermore, the interaction of UBI(29-41) with anionic vesicles has been shown to induce vesicle aggregation, as observed through dynamic light scattering (DLS).[7][8] This aggregation is more pronounced at higher peptide-to-lipid molar ratios.[7][8] While direct pore formation has been suggested as a possible mechanism for some antimicrobial peptides, the evidence for UBI(29-41) suggests a model where it perturbs the membrane organization without necessarily forming stable pores.[1]
Intracellular Accumulation and Potential Targets
Several studies have pointed towards a specific mechanism for the intracellular accumulation of UBI(29-41) in bacteria, suggesting that its action is not solely confined to the cell membrane.[1][5] It is proposed that after the initial interaction with the membrane, the peptide may translocate into the cytoplasm and bind to a specific site on a bacterial target protein.[1] However, the precise intracellular targets of UBI(29-41) have not yet been definitively identified in the available literature. Research on other antimicrobial peptides suggests that potential intracellular targets could include nucleic acids (DNA and RNA) or proteins involved in essential cellular processes such as protein synthesis, cell division, or cell wall biosynthesis.[10][11]
Quantitative Data on Ubiquicidin(29-41) Activity
While much of the literature focuses on the imaging applications of radiolabeled UBI(29-41), some studies have provided quantitative data on its binding and antimicrobial activity.
| Parameter | Value | Bacterial Strain/Model System | Reference |
| In Vitro Bacterial Binding | |||
| % Binding to S. aureus | ~35-87% | Staphylococcus aureus | [4] |
| Antimicrobial Activity | |||
| Antifungal Activity | Dose-dependent | Aspergillus fumigatus | [12] |
| Antibacterial Activity | Active | Staphylococcus aureus | [13] |
| Hemolytic Activity | Not observed at concentrations ≥200 μM | Human erythrocytes | [12] |
| Biophysical Interactions | |||
| Binding to Anionic Vesicles | Exothermic | Model bacterial membranes | [7][8] |
Note: Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for the synthetic, non-radiolabeled Ubiquicidin(29-41) peptide against a broad range of bacteria are not widely reported in the public domain literature.
Experimental Protocols
The elucidation of the mechanism of action of Ubiquicidin(29-41) has relied on a variety of biophysical and microbiological techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters of UBI(29-41) binding to model bacterial membranes.
Methodology:
-
Prepare large unilamellar vesicles (LUVs) composed of anionic phospholipids (e.g., POPG) to mimic bacterial membranes.
-
Degas the liposome (B1194612) suspension and the UBI(29-41) solution.
-
Load the liposome suspension into the sample cell of the ITC instrument and the UBI(29-41) solution into the injection syringe.
-
Perform a series of injections of the peptide solution into the liposome suspension while monitoring the heat changes.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Dynamic Light Scattering (DLS)
Objective: To assess the effect of UBI(29-41) on the size and aggregation of model membrane vesicles.
Methodology:
-
Prepare a suspension of LUVs of a defined size.
-
Measure the initial size distribution of the LUVs using a DLS instrument.
-
Add UBI(29-41) to the LUV suspension at various peptide-to-lipid molar ratios.
-
Incubate the mixture for a defined period.
-
Measure the size distribution of the vesicles at different time points after peptide addition to monitor for aggregation.
In Vitro Bacterial Binding Assay
Objective: To quantify the binding of UBI(29-41) to bacterial cells.
Methodology:
-
Grow a bacterial culture (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Wash and resuspend the bacteria in a suitable buffer.
-
Incubate a known concentration of radiolabeled or fluorescently tagged UBI(29-41) with a specific number of bacterial cells.
-
After incubation, separate the bacteria from the supernatant by centrifugation or filtration.
-
Measure the amount of UBI(29-41) associated with the bacterial pellet and in the supernatant to determine the percentage of binding.
Visualizing the Mechanism of Action
To further clarify the proposed mechanism of action and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of action of Ubiquicidin(29-41) in bacteria.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Dynamic Light Scattering (DLS).
Conclusion and Future Directions
The antimicrobial peptide fragment Ubiquicidin(29-41) exhibits a multifaceted mechanism of action against bacteria, initiated by a selective electrostatic interaction with the anionic bacterial membrane. This binding leads to a disruption of membrane dynamics and may be followed by translocation into the cytoplasm to interact with yet-to-be-identified intracellular targets. While its potential as an infection imaging agent is well-documented, a deeper understanding of its fundamental antimicrobial properties is crucial for its development as a therapeutic agent.
Future research should focus on:
-
Determining the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) of synthetic UBI(29-41) against a broad spectrum of clinically relevant bacteria.
-
Identifying the specific intracellular targets of UBI(29-41) to fully elucidate its mechanism of action.
-
Investigating the precise nature of membrane disruption , including whether the peptide induces transient pores or causes more general membrane destabilization.
A comprehensive understanding of these aspects will be instrumental in harnessing the full therapeutic potential of Ubiquicidin(29-41) in the fight against bacterial infections.
References
- 1. pharmanuclear.co [pharmanuclear.co]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Superior affinity of ubiquicidin peptide united with ortho -borylated acetophenone to an amine-containing model bacterial membrane - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00692A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ubiquicidin-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conferences.iaea.org [conferences.iaea.org]
- 10. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human antimicrobial peptides’ antifungal activity against Aspergillus fumigatus | springermedizin.de [springermedizin.de]
- 13. mdpi.com [mdpi.com]
Ubiquicidin(29-41): A Technical Guide to its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin(29-41) (UBI(29-41)), with the amino acid sequence TGRAKRRMQYNRR, is a 13-amino acid cationic antimicrobial peptide fragment derived from the human ribosomal protein S30.[1][2] This peptide has garnered significant interest for its broad-spectrum antimicrobial activity and its ability to selectively target microbial cells over host cells.[3][4] This technical guide provides an in-depth overview of the antimicrobial properties of UBI(29-41), including its mechanism of action, antimicrobial spectrum, cytotoxicity, and relevant experimental protocols.
Core Properties of Ubiquicidin(29-41)
UBI(29-41) is a highly cationic peptide, a key feature contributing to its antimicrobial action. Its primary mode of action is the electrostatic interaction with negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2] This preferential binding leads to membrane disruption and subsequent cell death. Notably, this mechanism also allows for the differentiation between sites of infection and sterile inflammation, a property extensively utilized in infection imaging applications.[5][6][7]
Antimicrobial Spectrum
UBI(29-41) exhibits activity against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Minimum Inhibitory Concentrations (MIC) of Ubiquicidin(29-41) against Various Microorganisms
| Microorganism | Strain | MIC (µM) | Reference |
| Staphylococcus aureus | ATCC 25923 | ~20 (IC50) | [8] |
| Escherichia coli | ATCC 25922 | Not explicitly stated | [5] |
| Pseudomonas aeruginosa | PAO1 | Not explicitly stated | |
| Candida albicans | ATCC 24433 | 3.9 - 125 µg/mL* | [9] |
Note: Data for C. albicans is for a derivative of UBI(29-41). The exact MIC for the parent peptide was not specified in the search results.
Cytotoxicity Profile
A critical aspect of any potential antimicrobial therapeutic is its safety profile with respect to host cells. UBI(29-41) has demonstrated a favorable cytotoxicity profile in several studies.
Table 2: Cytotoxicity of Ubiquicidin(29-41)
| Assay | Cell Type | Result | Concentration | Reference |
| Hemolysis | Human Red Blood Cells | No significant hemolysis | ≥200 µM | |
| Cytotoxicity (MTT) | Vero (Green monkey kidney epithelial) | Negligible | Not specified | [10] |
| Cytotoxicity (IC50) | MT-4 (Human T-cell leukemia) | 340 mM | Not specified | [10] |
Mechanism of Action: Membrane Permeabilization
The primary antimicrobial mechanism of UBI(29-41) involves the permeabilization of microbial cell membranes. This process can be visualized as a multi-step interaction.
Figure 1: Proposed mechanism of action for Ubiquicidin(29-41).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antimicrobial properties of UBI(29-41).
Solid-Phase Peptide Synthesis of Ubiquicidin(29-41)
UBI(29-41) (TGRAKRRMQYNRR) can be synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).[11][12][13]
Figure 2: Workflow for Fmoc solid-phase synthesis of UBI(29-41).
Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) to the deprotected resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in DMF.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the UBI(29-41) sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A standard broth microdilution method is used.
Methodology:
-
Bacterial Culture: Grow the bacterial strain of interest overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: Prepare a series of twofold dilutions of UBI(29-41) in a 96-well microtiter plate.
-
Inoculation: Dilute the overnight bacterial culture to a standardized concentration (approximately 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.
Hemolysis Assay
This assay assesses the cytotoxicity of the peptide against red blood cells.[14][15][16]
Methodology:
-
Erythrocyte Preparation: Obtain fresh human red blood cells and wash them multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma components. Resuspend the washed erythrocytes in PBS to a final concentration of 1-2%.
-
Peptide Incubation: In a 96-well plate, mix the erythrocyte suspension with various concentrations of UBI(29-41). Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact erythrocytes.
-
Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 405 nm or 570 nm).
-
Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC50 value, the concentration causing 50% hemolysis, can be determined from a dose-response curve.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay measures the ability of the peptide to permeabilize the bacterial cytoplasmic membrane using the fluorescent dye SYTOX Green, which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.[4][8][17][18][19]
Figure 3: Workflow for SYTOX Green membrane permeabilization assay.
Methodology:
-
Bacterial Preparation: Harvest bacteria in the mid-logarithmic growth phase, wash, and resuspend in a suitable buffer (e.g., PBS or HEPES buffer).
-
Dye Incubation: Add SYTOX Green to the bacterial suspension to a final concentration of approximately 1 µM and incubate in the dark for about 15 minutes to allow for equilibration.
-
Baseline Measurement: Measure the baseline fluorescence of the bacterial suspension using a fluorometer.
-
Peptide Addition: Add UBI(29-41) at the desired concentration to the bacterial suspension.
-
Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence over time. An increase in fluorescence indicates membrane permeabilization and SYTOX Green entry.
Structure-Activity Relationship
The antimicrobial activity of UBI(29-41) is intrinsically linked to its primary structure. The high density of cationic residues (five arginines and one lysine) is paramount for its initial electrostatic attraction to the anionic bacterial surface.[2][16] Studies have suggested that the spatial arrangement of these charged residues facilitates a strong interaction with the phosphate (B84403) groups of membrane lipids. While a systematic alanine (B10760859) scan of UBI(29-41) has not been detailed in the provided search results, it is a valuable experimental approach to elucidate the specific contribution of each amino acid to its antimicrobial potency.
Conclusion
Ubiquicidin(29-41) is a promising antimicrobial peptide with a broad spectrum of activity and a favorable safety profile. Its mechanism of action, centered on the disruption of microbial membranes, makes it an attractive candidate for further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued exploration of UBI(29-41) and other antimicrobial peptides in the drug discovery and development pipeline. Further research to establish a more comprehensive profile of its MIC values against a wider array of clinical isolates and detailed structure-activity relationship studies will be crucial in advancing its potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Radiosynthesis and Bioevaluation of 99mTc-Labeled Isocyanide Ubiquicidin 29-41 Derivatives as Potential Agents for Bacterial Infection Imaging [mdpi.com]
- 3. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Cytotoxic Effect of Different Extracts of Seidlitzia rosmarinus on HeLa and HepG2 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. 68Ga-NOTA-Functionalized Ubiquicidin: Cytotoxicity, Biodistribution, Radiation Dosimetry, and First-in-Human PET/CT Imaging of Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. DSpace [dr.lib.iastate.edu]
- 18. Bacterial viability and antibiotic susceptibility testing with SYTOX green nucleic acid stain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effectiveness of SYTOX Green Stain for Bacterial Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Origin of Ubiquicidin: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Aspects of the Antimicrobial Peptide Ubiquicidin (B1575653).
This technical guide provides a comprehensive overview of the discovery, origin, and fundamental characteristics of the antimicrobial peptide, Ubiquicidin (UBI). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the peptide's initial identification, its antimicrobial properties, and the experimental methodologies employed in its study.
Discovery and Origin
Ubiquicidin, a cationic antimicrobial peptide, was first identified and isolated from the cytosolic fraction of the murine macrophage cell line RAW264.7.[1] The discovery, published in 1999 by Hiemstra and colleagues, revealed that the expression of this peptide was enhanced upon activation of the macrophages with interferon-gamma (IFN-γ).[1] This finding suggested a role for Ubiquicidin in the innate immune response to intracellular pathogens.
Subsequent analysis, including N-terminal amino acid sequencing and mass spectrometry, revealed that the purified protein, with a molecular weight of 6654 Da, is likely identical to the ribosomal protein S30.[1] This protein is derived from the post-translational processing of the Fau protein, a fusion protein that includes an ubiquitin-like domain.[1] The fau gene is expressed in a variety of tissues in humans and other animal species, indicating a widespread presence of this antimicrobial component.[1]
The discovery of Ubiquicidin in the cytosol of macrophages suggests a mechanism to control the intracellular growth of microorganisms.[1] Furthermore, its release upon macrophage disintegration could contribute to host defense in the extracellular environment.[1]
A significant focus of subsequent research has been on a synthetic 13-amino acid fragment of Ubiquicidin, designated as UBI 29-41. This fragment, with the amino acid sequence TGRAKRRMQYNRR, has been extensively studied for its antimicrobial and infection-targeting properties, particularly in the development of diagnostic imaging agents.
Antimicrobial Activity
Ubiquicidin and its fragments exhibit a broad spectrum of antimicrobial activity against various pathogens. The initial discovery demonstrated its effectiveness against Listeria monocytogenes and Salmonella typhimurium, with further gel overlay assays indicating activity against Escherichia coli, Staphylococcus aureus, and Yersinia enterocolitica.[1]
The primary mechanism of action is attributed to the electrostatic interaction between the positively charged (cationic) peptide and the negatively charged (anionic) components of microbial cell membranes, such as phospholipids (B1166683) and lipoteichoic acids. This interaction leads to membrane disruption and subsequent cell death.
Quantitative data on the antimicrobial activity of Ubiquicidin and its fragments, particularly against methicillin-resistant Staphylococcus aureus (MRSA), are summarized in the tables below.
Table 1: In Vitro Antimicrobial Activity of Ubiquicidin and its Fragments against MRSA
| Peptide/Fragment | Amino Acid Sequence | Molecular Weight (Da) | In Vitro Killing of MRSA (% reduction) at 2 hours |
| UBI 1-59 (Full-length) | KVHGSLARAGKVRGQTPKVAKQEKKKKKTGRAKRRMQYNRRFVNVVPTFGKKKGPNANS | 6648 | >99.9% at 10 µM |
| UBI 1-18 | KVHGSLARAGKVRGQTPK | 1918 | <50% at 10 µM |
| UBI 18-35 | VAKQEKKKKKTGRAKRR | 2101 | ~90% at 10 µM |
| UBI 29-41 | TGRAKRRMQYNRR | 1693 | ~99% at 10 µM |
| UBI 31-38 | RAKRRMQY | 1108 | >99.9% at 10 µM |
Data sourced from Brouwer et al., 2006.
Table 2: In Vivo Efficacy of Ubiquicidin Fragments against MRSA in a Murine Thigh Infection Model
| Peptide Fragment | Dose (mg/kg) | Reduction in CFU/gram of tissue after 24 hours |
| UBI 29-41 | 0.1 | ~1 log |
| 1 | ~2 log | |
| UBI 31-38 | 0.1 | ~1.5 log |
| 1 | ~2.5 log |
Data sourced from Brouwer et al., 2006.
Experimental Protocols
This section details the methodologies for key experiments related to the study of Ubiquicidin.
Isolation of Ubiquicidin from Murine Macrophages (as described by Hiemstra et al., 1999)
While the full detailed protocol is proprietary to the original publication, the key steps involved the following:
-
Cell Culture and Activation: The murine macrophage cell line RAW264.7 was cultured and activated with recombinant murine IFN-γ to enhance the expression of antimicrobial proteins.
-
Cell Lysis and Fractionation: Activated macrophages were harvested, and the cytosolic fraction was separated from the granular and membrane fractions by differential centrifugation.
-
Chromatographic Purification: The cytosolic fraction was subjected to a series of chromatographic steps to purify the antimicrobial components. This likely included:
-
Cation-exchange chromatography: To isolate cationic proteins like Ubiquicidin.
-
Gel filtration chromatography: To separate proteins based on their molecular size.
-
Reversed-phase high-performance liquid chromatography (RP-HPLC): For final purification to homogeneity.
-
-
Antimicrobial Activity Assays: At each purification step, fractions were tested for their antimicrobial activity against target microorganisms (e.g., Listeria monocytogenes) to guide the purification process.
-
Protein Identification: The purified protein was subjected to N-terminal amino acid sequencing and mass spectrometry to determine its identity.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the MIC of antimicrobial peptides.
-
Preparation of Bacterial Inoculum:
-
A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
-
Preparation of Peptide Dilutions:
-
A stock solution of the Ubiquicidin peptide or fragment is prepared in a low-binding solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to prevent adsorption to plasticware.
-
Serial two-fold dilutions of the peptide are prepared in a 96-well polypropylene (B1209903) microtiter plate.
-
-
Inoculation and Incubation:
-
The diluted bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
-
Radiolabeling of Ubiquicidin 29-41 with Technetium-99m (99mTc)
This protocol describes a common method for radiolabeling UBI 29-41 for use in infection imaging studies.
-
Kit Preparation: A lyophilized kit is typically used, containing the UBI 29-41 peptide, a reducing agent (e.g., stannous chloride), and other stabilizing agents.
-
Reconstitution: The kit is reconstituted with a sterile solution of 99mTc-pertechnetate obtained from a 99Mo/99mTc generator.
-
Incubation: The mixture is incubated at room temperature for a specified period (e.g., 10-20 minutes) to allow the labeling reaction to occur.
-
Quality Control: The radiochemical purity of the labeled peptide is assessed using techniques such as instant thin-layer chromatography (ITLC) or RP-HPLC to determine the percentage of 99mTc bound to the peptide.
Visualizations
The following diagrams illustrate key concepts and workflows related to Ubiquicidin.
References
Ubiquicidin(29-41): A Technical Guide to its Binding Affinity with Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the antimicrobial peptide Ubiquicidin(29-41) (UBI(29-41)) to key fungal pathogens. The document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the mechanisms of interaction and experimental workflows.
Quantitative Binding Affinity Data
The binding of Ubiquicidin(29-41) to fungal pathogens has been quantified primarily through in vitro binding assays using radiolabeled peptides. The following table summarizes the available data for two clinically significant fungal species, Aspergillus fumigatus and Candida albicans. The data is presented as the percentage of the added radiolabeled UBI(29-41) that binds to a specified number of fungal cells.
| Fungal Pathogen | Radiolabel | Cell Count | Binding Affinity (% of added radioactivity) | Reference |
| Aspergillus fumigatus | 99mTc | 107 cells | 41 ± 5% | [1] |
| Candida albicans | 99mTc | 107 cells | 32 ± 3% | [1] |
Experimental Protocols
The quantitative data presented above was obtained using in vitro binding assays with radiolabeled Ubiquicidin(29-41). The following is a detailed methodology representative of the likely experimental protocol employed.
In Vitro Binding Assay for 99mTc-Ubiquicidin(29-41)
This protocol outlines the steps for assessing the binding of 99mTc-labeled UBI(29-41) to fungal cells.
2.1.1. Preparation of Fungal Cell Suspensions:
-
Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus) are grown on appropriate media (e.g., Sabouraud dextrose agar).
-
The fungal cells are harvested and washed with a suitable buffer, such as phosphate-buffered saline (PBS).
-
The cells are counted, typically using a hemocytometer or by optical density measurements, and resuspended in the assay buffer to a final concentration of 107 cells/mL.
2.1.2. Radiolabeling of Ubiquicidin(29-41):
-
Ubiquicidin(29-41) is labeled with Technetium-99m (99mTc) using a direct labeling method, often involving a reducing agent like stannous chloride.
-
The radiolabeled peptide (99mTc-UBI(29-41)) is purified to remove any unbound 99mTc.
-
The radiochemical purity is assessed using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
2.1.3. Binding Assay:
-
A defined amount of the 99mTc-UBI(29-41) preparation is added to a suspension containing a known number of fungal cells (e.g., 107 cells) in an appropriate buffer.
-
The mixture is incubated for a specified period (e.g., 1 hour) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Following incubation, the fungal cells are separated from the unbound peptide. This is typically achieved by centrifugation or filtration.
-
The radioactivity associated with the cell pellet (bound fraction) and the supernatant (unbound fraction) is measured using a gamma counter.
-
The percentage of binding is calculated as: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100.
2.1.4. Competition Assay (for specificity):
-
To determine the specificity of the binding, a parallel experiment is conducted where the fungal cells are pre-incubated with a molar excess of unlabeled ("cold") UBI(29-41) before the addition of 99mTc-UBI(29-41).
-
A significant reduction in the binding of the radiolabeled peptide in the presence of the unlabeled competitor indicates specific binding.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of interaction between Ubiquicidin(29-41) and the fungal cell wall, as well as the workflow of the in vitro binding assay.
Caption: Ubiquicidin(29-41) interaction with the fungal cell wall.
References
In-Depth Structural Analysis of the Ubiquicidin(29-41) Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin(29-41), a 13-amino-acid cationic antimicrobial peptide with the sequence TGRAKRRMQYNRR, is a fragment of the human ribosomal protein S30.[1][2][3] This peptide has garnered significant attention for its potent antimicrobial activity and its potential as an infection-imaging agent.[2][4] Its mechanism of action is primarily attributed to its electrostatic interaction with the negatively charged components of microbial cell membranes.[5] Understanding the three-dimensional structure of Ubiquicidin(29-41) is paramount for elucidating its mechanism of action, optimizing its antimicrobial efficacy, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of Ubiquicidin(29-41), detailing experimental methodologies and presenting key structural data.
Physicochemical Properties
The fundamental properties of Ubiquicidin(29-41) are summarized in the table below. Its high positive charge, conferred by the multiple arginine and lysine (B10760008) residues, is a key determinant of its interaction with anionic microbial membranes.[5]
| Property | Value | Reference |
| Amino Acid Sequence | TGRAKRRMQYNRR | [3] |
| Molecular Weight | 1693 Da | [3] |
| Isoelectric Point (pI) | High (cationic peptide) | [5] |
| Charge at pH 7 | Highly Positive | [5] |
Structural Elucidation Methodologies & Findings
The determination of the secondary and tertiary structure of Ubiquicidin(29-41) relies on a combination of spectroscopic techniques and computational modeling.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides in various environments. The conformation of Ubiquicidin(29-41) has been shown to be highly dependent on its surrounding medium, transitioning from a random coil in aqueous solutions to a more ordered structure in membrane-mimicking environments.
Predicted Secondary Structure: Computational algorithms, such as the Garnier-Robson and Chou-Fasman methods, predict an alpha-helical secondary structure for Ubiquicidin(29-41).[6]
Experimental Observations: While specific quantitative data on the percentage of helical content for the native Ubiquicidin(29-41) peptide is not extensively published, studies on its conjugates provide valuable insights. For instance, the conformation of NOTA-UBI(29-41) and NODAGA-UBI(29-41) conjugates were found to be similar to the parent UBI(29-41) peptide, suggesting that the addition of these chelators does not significantly alter the peptide's secondary structure.[7][8] CD spectroscopy has been employed to confirm these conformational similarities.[7][8] The induction of an ordered structure, likely helical, is observed when the peptide interacts with membrane mimetics like sodium dodecyl sulfate (B86663) (SDS) micelles.
-
Sample Preparation:
-
Dissolve synthetic Ubiquicidin(29-41) peptide (purity >95%) in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).
-
Prepare different solvent systems to mimic various environments:
-
Aqueous buffer: 10 mM sodium phosphate (B84403) buffer, pH 7.4.
-
Membrane-mimicking (hydrophobic): 50% (v/v) Trifluoroethanol (TFE) in phosphate buffer.
-
Membrane-mimicking (micellar): 30 mM Sodium Dodecyl Sulfate (SDS) in phosphate buffer.
-
-
Dilute the peptide stock solution in each solvent system to a final concentration of 100-200 µM.
-
-
CD Measurement:
-
Use a calibrated spectropolarimeter purged with nitrogen gas.
-
Set the temperature to 25°C using a Peltier temperature controller.
-
Acquire CD spectra from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.
-
Recording parameters:
-
Bandwidth: 1.0 nm
-
Scan speed: 50 nm/min
-
Data pitch: 0.5 nm
-
Accumulations: 3-5 scans for signal averaging.
-
-
Record a baseline spectrum for each solvent system and subtract it from the corresponding peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (m° * M) / (10 * l * c * n), where m° is the measured ellipticity, M is the molecular weight, l is the path length in cm, c is the concentration in g/mL, and n is the number of amino acid residues.
-
Estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software (e.g., K2D2, DichroWeb).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including inter-proton distances and dihedral angle restraints, which are essential for determining the three-dimensional structure of peptides in solution. While a complete, high-resolution NMR structure of Ubiquicidin(29-41) is not publicly available in databases like the PDB, the methodology for such a study is well-established.
-
Sample Preparation:
-
Synthesize or procure 15N and/or 13C isotopically labeled Ubiquicidin(29-41) for heteronuclear NMR experiments to resolve spectral overlap.
-
Dissolve the peptide in a suitable solvent system, typically 90% H2O/10% D2O, containing a membrane mimetic such as deuterated SDS micelles, to a concentration of 1-5 mM.
-
Adjust the pH of the sample to a value that minimizes amide proton exchange (typically pH 4-6).
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Acquire a series of two-dimensional (2D) NMR spectra at a constant temperature (e.g., 298 K):
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain inter-proton distance restraints (NOEs). A mixing time of 150-200 ms (B15284909) is typically used for peptides of this size.
-
1H-15N HSQC (Heteronuclear Single Quantum Coherence): To obtain backbone amide assignments.
-
-
-
Structure Calculation:
-
Process the NMR data using appropriate software (e.g., NMRPipe).
-
Perform sequential resonance assignment of the peptide backbone and side chains using the TOCSY and NOESY spectra.
-
Identify and integrate NOE cross-peaks to generate a list of distance restraints.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental restraints.
-
Refine the calculated structures using molecular dynamics simulations in explicit solvent.
-
Molecular Dynamics (MD) Simulations
MD simulations offer a computational approach to investigate the dynamic behavior of Ubiquicidin(29-41) and its interaction with lipid bilayers at an atomic level. These simulations can provide insights into the peptide's conformational changes upon membrane binding, its orientation within the membrane, and its effect on membrane integrity.
-
System Setup:
-
Build an initial model of the Ubiquicidin(29-41) peptide, either as a linear chain or with a predicted helical conformation.
-
Construct a model lipid bilayer representative of a bacterial membrane, such as a 3:1 mixture of POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) and POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)).
-
Solvate the peptide and membrane system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Use a molecular dynamics software package (e.g., GROMACS, AMBER).
-
Employ a suitable force field for proteins and lipids (e.g., CHARMM36, AMBER).
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble) for several nanoseconds.
-
Run the production simulation for a sufficient duration (typically hundreds of nanoseconds to microseconds) to observe the peptide-membrane interaction and conformational changes.
-
-
Analysis:
-
Analyze the trajectory to determine the peptide's secondary structure evolution (e.g., using DSSP).
-
Calculate the root-mean-square deviation (RMSD) to assess conformational stability.
-
Determine the orientation and depth of insertion of the peptide into the lipid bilayer.
-
Analyze the effect of the peptide on membrane properties, such as lipid order parameters and membrane thickness.
-
Logical and Experimental Workflows
The structural analysis of Ubiquicidin(29-41) follows a logical progression from initial characterization to high-resolution structural determination and dynamic studies.
References
- 1. An automated synthesis method for 68Ga-labelled ubiquicidin 29–41 [ouci.dntb.gov.ua]
- 2. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Peptides: Their Role as Infection-Selective Tracers for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior affinity of ubiquicidin peptide united with ortho -borylated acetophenone to an amine-containing model bacterial membrane - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00692A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
The Core of Microbial Targeting: An In-depth Technical Guide to Ubiquicidin(29-41)'s Interaction with Microbial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that plays a crucial role in the innate immune system. The synthetic fragment, Ubiquicidin(29-41) (UBI 29-41), with the amino acid sequence TGRAKRRMQYNRR, has garnered significant attention for its potent and selective antimicrobial properties.[1][2][3] This technical guide provides a comprehensive overview of the interaction between UBI(29-41) and microbial membranes, offering insights into its mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel antimicrobial agents and infection imaging probes.
Mechanism of Action: A Tale of Two Membranes
The primary mechanism driving UBI(29-41)'s antimicrobial activity lies in its electrostatic interaction with the microbial cell membrane. Bacterial membranes are characteristically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), bestowing a net negative charge on their surface.[4] In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC), resulting in an electrically neutral surface.[4][5]
UBI(29-41) is a highly cationic peptide, possessing a significant positive charge at physiological pH due to its multiple arginine and lysine (B10760008) residues.[3][6] This positive charge facilitates a strong and selective electrostatic attraction to the negatively charged bacterial membranes.[3][7] In-vitro studies have consistently demonstrated that UBI(29-41) preferentially binds to anionic membranes, with little to no interaction observed with zwitterionic membranes that mimic mammalian cells.[5][8] This selective binding is a cornerstone of its therapeutic potential, as it minimizes off-target effects on host cells.
Upon binding to the bacterial membrane, UBI(29-41) is thought to reside primarily on the membrane surface.[8][9] This interaction, however, is not passive. Studies have shown that the binding of UBI(29-41) can lead to an aggregation of anionic vesicles, a phenomenon driven by both enthalpic and entropic factors.[8][9] The peptide also restricts the lateral motion of lipids within the membrane leaflet, effectively increasing the membrane's rigidity.[8][9] While the exact mechanism of bacterial killing is not fully elucidated, it is believed to involve membrane permeabilization and depolarization.[6]
Quantitative Data on Ubiquicidin(29-41) Interactions
The following tables summarize key quantitative data from various studies on the interaction of UBI(29-41) and its derivatives with microbial systems.
Table 1: In Vivo and In Vitro Binding & Efficacy
| Parameter | Model System | Value | Reference |
| Target-to-Nontarget Ratio (30 min) | Human Infection Imaging | 2.75 ± 1.69 | [1][10] |
| Target-to-Nontarget Ratio (120 min) | Human Infection Imaging | 2.04 ± 1.01 | [1][10] |
| Sensitivity (Clinical Trial) | Human Infection Imaging | 100% | [1] |
| Specificity (Clinical Trial) | Human Infection Imaging | 80% | [1] |
| Accuracy (Clinical Trial) | Human Infection Imaging | 94.4% | [1] |
| [68Ga]Ga-NOTA-UBI 29–41 Binding Reduction (with excess UBI 29-41) | S. aureus in vitro | 47.4% | [7] |
| [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29–41 Abscess-to-Muscle Ratio (1h) | Mouse Model | 7.71 ± 1.74 | [11] |
| [99mTc]Tc-tricine/ISONIC-HYNIC-UBI 29–41 Abscess-to-Blood Ratio (1h) | Mouse Model | 3.94 ± 0.68 | [11] |
| [99mTc]Tc-CN5UBI 29-41 Target-to-Nontarget Ratio (120 min) | Mouse Model | 4.15 ± 0.49 | [3] |
Table 2: Thermodynamic Parameters of Interaction with Anionic Membranes (Isothermal Titration Calorimetry)
| Peptide | Parameter | Value | Reference |
| UBI(29-41) | Driving Force | Exothermic (Enthalpy and Entropy Driven) | [8][9] |
| UBI(29-41) | TΔS vs. ΔH | TΔS > ΔH | [8][9] |
| UBI(31-38) | Driving Force | Exothermic (Enthalpy and Entropy Driven) | [8][9] |
Experimental Protocols
The study of UBI(29-41)'s interaction with microbial membranes employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (enthalpy, entropy, binding affinity, and stoichiometry) of the peptide-membrane interaction.[12][13]
Methodology:
-
Preparation of Vesicles:
-
Prepare large unilamellar vesicles (LUVs) composed of anionic phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) - DPPG) to model bacterial membranes, and zwitterionic phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC) to model mammalian membranes.
-
Dissolve the lipids in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with a buffered solution (e.g., PBS, pH 7.4) by vortexing.
-
Create LUVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
ITC Experiment:
-
Load the prepared vesicle suspension into the sample cell of the ITC instrument.
-
Load a solution of UBI(29-41) at a known concentration into the injection syringe.
-
Perform a series of injections of the peptide solution into the vesicle suspension while monitoring the heat change.
-
As a control, perform a titration of the peptide into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract the thermodynamic parameters: binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
-
Calculate the Gibbs free energy (ΔG) and entropy change (ΔS) using the equation: ΔG = -RTlnKa = ΔH - TΔS.
-
Circular Dichroism (CD) Spectroscopy
Objective: To investigate the secondary structure of UBI(29-41) in solution and upon interaction with model membranes.[14][15][16]
Methodology:
-
Sample Preparation:
-
Prepare solutions of UBI(29-41) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Prepare LUVs of anionic and zwitterionic lipids as described for ITC.
-
Mix the peptide solution with the vesicle suspensions at various peptide-to-lipid molar ratios.
-
-
CD Measurement:
-
Record CD spectra in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
Record spectra for the peptide alone, the vesicles alone (as a baseline), and the peptide-vesicle mixtures.
-
-
Data Analysis:
-
Subtract the spectrum of the vesicles from the spectra of the peptide-vesicle mixtures.
-
Analyze the resulting spectra to determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide under different conditions.
-
Dynamic Light Scattering (DLS)
Objective: To assess the effect of UBI(29-41) on the size and aggregation state of model membrane vesicles.[8][9]
Methodology:
-
Sample Preparation:
-
Prepare LUVs of anionic lipids as described for ITC.
-
Prepare a series of samples with increasing peptide-to-lipid molar ratios.
-
-
DLS Measurement:
-
Measure the hydrodynamic radius of the vesicles in each sample using a DLS instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of the particles in the suspension.
-
An increase in the average hydrodynamic radius indicates peptide-induced vesicle aggregation.
-
Visualizations
Interaction with Microbial Membrane
Caption: The electrostatic attraction between cationic UBI(29-41) and the anionic bacterial membrane leads to binding and subsequent membrane disruption, ultimately causing bacterial cell death.
Experimental Workflow for Studying Peptide-Membrane Interactions
Caption: A generalized workflow for investigating the biophysical interactions between Ubiquicidin(29-41) and model membranes using ITC, CD, and DLS.
Conclusion
Ubiquicidin(29-41) represents a promising antimicrobial peptide with a clear mechanism of selective interaction with microbial membranes. Its strong cationic nature drives its affinity for the anionic surfaces of bacteria, leading to membrane disruption and cell death, while largely sparing host cells. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of UBI(29-41) and its derivatives as novel therapeutics and diagnostic agents for bacterial infections. The continued exploration of its interactions with a broader range of microbial species and in more complex biological environments will be crucial for translating its potential into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. conferences.iaea.org [conferences.iaea.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ubiquicidin-Derived Peptides Selectively Interact with the Anionic Phospholipid Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Isothermal Titration Calorimetry of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides: Multitechnique Experimental and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Preliminary In Vitro Studies of Ubiquicidin(29-41): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin(29-41) (UBI(29-41)), a synthetic cationic peptide fragment with the amino acid sequence Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg, is derived from the human antimicrobial peptide ubiquicidin. This fragment has garnered significant interest, primarily as a diagnostic imaging agent for bacterial and fungal infections when labeled with radionuclides like Technetium-99m (99mTc) and Gallium-68 (68Ga). Its ability to preferentially bind to microbial cell membranes over mammalian cells forms the basis of its diagnostic utility. This technical guide provides an in-depth overview of the preliminary in vitro studies of UBI(29-41), focusing on its antimicrobial, anticancer, and immunomodulatory properties. The content herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development.
Core Principles: Mechanism of Action
The primary mechanism of action of Ubiquicidin(29-41) is attributed to its electrostatic interaction with the negatively charged components of microbial cell membranes. The peptide's cationic nature, conferred by its arginine and lysine (B10760008) residues, facilitates a strong affinity for anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which are abundant in bacterial membranes but less so in the outer leaflet of mammalian cell membranes. This selective binding is a key feature that has been extensively explored for infection imaging. While the binding mechanism is well-established, the direct downstream effects on microbial viability and potential interactions with host immune and cancer cells are areas of ongoing investigation.
Data Presentation: Quantitative In Vitro Data
The following tables summarize the available quantitative data from preliminary in vitro studies of Ubiquicidin(29-41).
| Parameter | Organism/Cell Line | Result | Citation |
| Antimicrobial Activity | |||
| Minimum Inhibitory Concentration (MIC) | Various bacterial and fungal strains | No substantial activity up to 0.2 mg/mL | [1] |
| Median Effective Concentration (EC50) | Aspergillus fumigatus | 91 ± 19 μM | [2] |
| Cytotoxicity | |||
| Hemolytic Activity | Human Erythrocytes | No significant lysis at concentrations ≥200 μM | [2] |
| Cytotoxicity (IC50) | Vero cells (Green monkey kidney epithelial) | > 200 μM | [1] |
| Cytotoxicity (IC50) | MT-4 leukocytes | 340 mM (UBI), 270 mM (NOTA-UBI), 260 mM (natGa-NOTA-UBI) | [1] |
| In Vitro Binding | ACHN (renal adenocarcinoma) and LS174T (colon cancer) cells | <4% binding of 99mTc-UBI(29-41) | [3] |
| Immunomodulatory Activity | |||
| Cytokine Secretion (TNF-α, IL-6, IL-10) | Macrophages (e.g., RAW 264.7) | Data not available in the reviewed literature |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific investigation of Ubiquicidin(29-41).
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
Materials:
-
Ubiquicidin(29-41) peptide
-
Bacterial or fungal strains of interest
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Peptide Dilution: Prepare a serial two-fold dilution of Ubiquicidin(29-41) in the appropriate broth in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the peptide dilutions. Include a positive control well (inoculum without peptide) and a negative control well (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Ubiquicidin(29-41) peptide
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of Ubiquicidin(29-41) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the peptide concentration.
Immunomodulatory Activity: ELISA for Cytokine Secretion
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the secretion of cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells.
Materials:
-
Ubiquicidin(29-41) peptide
-
Immune cells (e.g., RAW 264.7 macrophage cell line)
-
LPS (lipopolysaccharide) for cell stimulation (positive control)
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)
-
Wash buffer and assay diluent
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture the immune cells and treat them with different concentrations of Ubiquicidin(29-41) for a defined period. Include a positive control (LPS stimulation) and a negative control (untreated cells).
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Protocol:
-
Coat the ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell supernatants and standards to the wells.
-
Add the biotinylated detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Mandatory Visualizations
Experimental Workflow: In Vitro Bacterial Binding Assay
Caption: Workflow for determining the in vitro binding of radiolabeled Ubiquicidin(29-41) to bacteria.
Signaling Pathway: Hypothetical Immunomodulatory Action
As no specific data exists for Ubiquicidin(29-41), a hypothetical pathway for a cationic antimicrobial peptide's interaction with a macrophage is presented.
References
Ubiquicidin(29-41): A Technical Guide to the Identification of Gram-Positive vs. Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquicidin(29-41) (UBI(29-41)), a synthetic fragment of the human antimicrobial peptide ubiquicidin, has emerged as a promising tool for the specific identification of bacterial infections. Its cationic nature facilitates a primary electrostatic interaction with the anionic components of microbial cell membranes, a feature that allows it to distinguish between bacterial cells and mammalian cells, which are typically neutral at physiological pH. This technical guide provides an in-depth exploration of the core mechanism by which UBI(29-41) differentiates between gram-positive and gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of infectious disease diagnostics and antimicrobial therapies.
Introduction
The accurate and rapid diagnosis of bacterial infections is paramount for effective clinical management and the development of new therapeutic agents. Traditional methods of bacterial identification, while reliable, can be time-consuming. Ubiquicidin(29-41), with the amino acid sequence TGRAKRRMQYNRR, offers a novel approach by directly targeting and binding to bacteria.[1] When labeled with a radionuclide such as Technetium-99m (99mTc), UBI(29-41) can be used as an imaging agent to pinpoint the location of an infection within the body.[1][2] A key aspect of its utility lies in its potential to differentiate between gram-positive and gram-negative bacterial infections, which is crucial for guiding appropriate antibiotic therapy.
Mechanism of Differential Identification
The primary mechanism governing the interaction of UBI(29-41) with bacteria is electrostatic attraction. The peptide is highly cationic due to the presence of multiple arginine and lysine (B10760008) residues, while bacterial cell surfaces are characteristically anionic.[3][4] This fundamental difference in surface charge forms the basis for the initial binding.
However, the distinction between gram-positive and gram-negative bacteria lies in the specific composition of their cell envelopes, which presents different anionic targets for UBI(29-41).
-
Gram-Positive Bacteria: The cell wall of gram-positive bacteria is rich in teichoic acids , which are polymers of glycerol (B35011) phosphate (B84403) or ribitol (B610474) phosphate. These teichoic acids are highly anionic and serve as primary binding sites for cationic peptides like UBI(29-41).[5] This strong electrostatic interaction is believed to contribute to a higher accumulation of UBI(29-41) in gram-positive infections.
-
Gram-Negative Bacteria: The outer membrane of gram-negative bacteria is characterized by the presence of lipopolysaccharide (LPS) . While the lipid A component of LPS is anionic, the overall surface charge can be more complex and less uniformly negative compared to the teichoic acid-rich surface of gram-positive bacteria. While UBI(29-41) still binds to gram-negative bacteria, the affinity and accumulation may be comparatively lower.[6]
This differential binding affinity forms the basis for using UBI(29-41) to distinguish between these two major classes of bacteria.
Diagram of UBI(29-41)'s differential binding mechanism.
Quantitative Data: In Vivo Comparison
Studies using animal models of infection have provided quantitative evidence of the differential accumulation of radiolabeled UBI(29-41) in gram-positive versus gram-negative bacterial infections. The target-to-nontarget (T/NT) ratio, which measures the radioactivity at the infection site relative to a healthy contralateral site, is a key metric in these studies.
| Bacterial Species | Gram Type | Time Post-Injection | Mean T/NT Ratio (± SD) |
| Staphylococcus aureus | Gram-Positive | 60 min | 2.2 ± 0.5 |
| Escherichia coli | Gram-Negative | 60 min | 1.7 ± 0.4 |
| Sterile Inflammation | N/A | 60 min | 1.0 ± 0.3 |
| Data adapted from a study in rabbits with induced thigh muscle infections.[6] |
These data demonstrate a significantly higher accumulation of 99mTc-UBI(29-41) in infections caused by the gram-positive bacterium S. aureus compared to the gram-negative bacterium E. coli at the optimal imaging time of 60 minutes post-injection.[6] Importantly, the accumulation at sites of sterile inflammation is minimal, highlighting the specificity of UBI(29-41) for bacterial infections.[6]
Experimental Protocols
Radiolabeling of UBI(29-41) with Technetium-99m
A common method for radiolabeling UBI(29-41) is through the use of a freeze-dried kit.
Materials:
-
Lyophilized kit containing UBI(29-41), a reducing agent (e.g., SnCl₂), and stabilizers.[7]
-
Sterile, apyrogenic 99mTc-pertechnetate (99mTcO₄⁻) eluate from a 99Mo/99mTc generator.[7]
-
Sterile 0.9% saline.
Procedure:
-
Reconstitute the lyophilized kit with a specified volume of sterile 0.9% saline.
-
Add the desired amount of 99mTc-pertechnetate (e.g., 370-400 MBq) to the vial.[1]
-
Incubate the mixture at room temperature for 10-15 minutes or as specified by the kit instructions.[8]
-
Perform quality control to determine the radiochemical purity using methods such as ITLC (Instant Thin-Layer Chromatography) and HPLC (High-Performance Liquid Chromatography).[7]
Workflow for radiolabeling UBI(29-41) with 99mTc.
In Vitro Bacterial Binding Assay
This protocol is used to assess the binding of radiolabeled UBI(29-41) to bacterial cells.
Materials:
-
99mTc-UBI(29-41) solution.
-
Bacterial cultures (e.g., S. aureus, E. coli) grown to a specific density (e.g., 2 x 10⁷ CFU).[9]
-
Incubation buffer (e.g., 15 mM sodium phosphate buffer, pH 7.5, with additives like 0.01% Tween-80 and 0.1% acetic acid to achieve a final pH of ~5).[9][10]
-
Centrifuge.
-
Gamma counter.
Procedure:
-
In a microcentrifuge tube, combine the incubation buffer, a known amount of bacterial suspension, and the 99mTc-UBI(29-41) solution.
-
Incubate the mixture for a specified time and temperature (e.g., 1 hour at 4°C).[10]
-
Centrifuge the tubes to pellet the bacteria (e.g., 2,000 x g for 5 minutes).[10]
-
Carefully separate the supernatant (containing unbound peptide) from the bacterial pellet (containing bound peptide).
-
Measure the radioactivity in both the pellet and the supernatant using a gamma counter.
-
Calculate the percentage of bound radioactivity as: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100.
In Vivo Scintigraphy in an Animal Model of Infection
This protocol outlines the use of 99mTc-UBI(29-41) for imaging infections in a murine model.
Materials:
-
99mTc-UBI(29-41) solution.
-
Animal model of infection (e.g., mice with intramuscular injection of a known bacterial concentration).[10]
-
Anesthesia for animals.
-
Gamma camera for scintigraphic imaging.
Procedure:
-
Induce a localized infection in the animal model (e.g., in the thigh muscle) and allow the infection to establish (e.g., 18-24 hours).[3][10]
-
Anesthetize the animal.
-
Administer a defined dose of 99mTc-UBI(29-41) intravenously (e.g., via the tail vein).[10]
-
Acquire dynamic and static scintigraphic images at various time points (e.g., 30, 60, and 120 minutes) post-injection.[1]
-
Analyze the images to determine the accumulation of the radiotracer at the site of infection compared to a contralateral, non-infected site to calculate the T/NT ratio.
Workflow for in vivo scintigraphy using 99mTc-UBI(29-41).
Conclusion
Ubiquicidin(29-41) represents a significant advancement in the field of infection diagnostics. Its ability to preferentially bind to bacterial cells over mammalian cells, and to show differential accumulation between gram-positive and gram-negative bacteria, makes it a valuable tool for researchers and clinicians. The core mechanism, rooted in electrostatic interactions with distinct anionic components of bacterial cell walls—primarily teichoic acids in gram-positive bacteria—provides a clear rationale for its diagnostic potential. The provided protocols offer a standardized framework for the preparation and application of radiolabeled UBI(29-41) in both in vitro and in vivo settings. Further research into the precise binding kinetics and the development of UBI(29-41) conjugates with alternative imaging modalities will continue to expand its utility in the ongoing effort to combat infectious diseases.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmanuclear.co [pharmanuclear.co]
- 5. Binding of an antimicrobial peptide to bacterial cells: Interaction with different species, strains and cellular components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. ijrr.com [ijrr.com]
- 8. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. applications.emro.who.int [applications.emro.who.int]
Methodological & Application
Application Notes and Protocols: 99mTc-Ubiquicidin(29-41) for SPECT Imaging of Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (B1575653) (UBI) is a naturally occurring human antimicrobial peptide. The synthetic fragment, Ubiquicidin(29-41), has demonstrated a high affinity for binding to the negatively charged cell membranes of bacteria.[1][2] This characteristic allows for its use as a specific tracer for detecting bacterial infections when labeled with a gamma-emitting radionuclide like Technetium-99m (99mTc). 99mTc-Ubiquicidin(29-41) (⁹⁹ᵐTc-UBI) is a promising radiopharmaceutical for single-photon emission computed tomography (SPECT) imaging, offering the ability to differentiate between bacterial infections and sterile inflammation.[3][4][5] This document provides detailed protocols for the radiolabeling of UBI(29-41) with ⁹⁹ᵐTc, quality control procedures, and its application in preclinical SPECT imaging.
Principle of Action
The cationic nature of the ⁹⁹ᵐTc-UBI(29-41) peptide facilitates its binding to the anionic components of bacterial cell walls through electrostatic interactions.[6] This specific accumulation at the site of infection allows for visualization using SPECT imaging. The ability of ⁹⁹ᵐTc-UBI to distinguish bacterial infections from sterile inflammatory processes is a significant advantage over other imaging agents.[5]
Experimental Protocols
Materials and Reagents
-
Ubiquicidin(29-41) peptide (TGRAKRRMQYNRR)
-
Sodium pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) from a ⁹⁹Mo/⁹⁹ᵐTc generator
-
Stannous chloride (SnCl₂)
-
Sodium pyrophosphate
-
Sodium borohydrate (NaBH₄)
-
6-hydrazinopyridine-3-carboxylic acid (HYNIC)
-
Tricine
-
Ethylenediamine-N,N'-diacetic acid (EDDA)
-
Acetic acid, 0.01 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Saline solution, 0.9%
-
Human serum
-
Chromatography supplies (e.g., ITLC strips, HPLC system)
-
Lyophilizer
Radiolabeling Procedures
Two primary methods for radiolabeling UBI(29-41) with ⁹⁹ᵐTc are the direct and indirect methods.
This method involves the direct chelation of reduced ⁹⁹ᵐTc by the peptide.
Kit Preparation (Lyophilized Vial): [1][7]
-
Dissolve 400 µg of UBI(29-41) peptide in 10 µL of 0.01 M acetic acid.
-
Add 5.0 µL of stannous ions from a standard pyrophosphate kit.
-
Add 8.0 µL of a 0.7 mg/mL sodium borohydrate solution in 0.1 N NaOH.
-
Maintain the pH of the mixture between 6 and 7.
-
Freeze-dry the preparation and seal it under a vacuum.
-
Store the lyophilized kits at -5°C.
Radiolabeling Protocol: [1][7]
-
To the lyophilized vial, add 0.5 mL of freshly eluted sodium pertechnetate (200 MBq/mL).
-
Incubate the vial at room temperature for 10-15 minutes with occasional shaking.
-
After incubation, add 0.9% saline to bring the total volume to 2.0 mL.
-
The final radiolabeled product is ready for quality control and injection. The kit should be used within 6 hours of reconstitution.
This method utilizes a bifunctional chelating agent, HYNIC, to stably incorporate ⁹⁹ᵐTc.
Preparation of HYNIC-UBI(29-41) Conjugate: [8]
-
Synthesize UBI(29-41) using standard solid-phase Fmoc chemistry.
-
Conjugate BOC-HYNIC to the peptide in solution.
-
Purify the HYNIC-UBI(29-41) conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Kit Preparation (Lyophilized Vial): [8]
-
Kit A (Direct Labeling Control): 40 µg UBI(29-41), 5 µg SnCl₂, pH adjusted to 9.
-
Kit B (HYNIC-Tricine): 40 µg HYNIC-UBI(29-41), 40 µg SnCl₂, 20 mg tricine, pH adjusted to 5.2.
-
Kit C (HYNIC-Tricine/EDDA): 40 µg HYNIC-UBI(29-41), 40 µg SnCl₂, 15 mg tricine, 5 mg EDDA, pH adjusted to 7.
Radiolabeling Protocol: [8][9][10]
-
Add approximately 740 MBq (20 mCi) of ⁹⁹ᵐTc-pertechnetate in 0.5 mL of saline to a lyophilized HYNIC-UBI(29-41) kit.
-
Incubate the vial at 100°C for 10 minutes (for kits B and C) or at room temperature for 15 minutes (for kit A).
-
Allow the vial to cool to room temperature.
-
The radiolabeled peptide is ready for quality control.
Quality Control
Radiochemical Purity (RCP) Determination:
-
Instant Thin-Layer Chromatography (ITLC): Use ITLC strips with an appropriate solvent system (e.g., acetone (B3395972) or saline) to separate ⁹⁹ᵐTc-UBI from free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced/hydrolyzed technetium (⁹⁹ᵐTc-colloid).[8]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system can be used to determine the exact radiochemical purity and identify different radiolabeled species.[6][8][11] A typical gradient system might use 0.1% trifluoroacetic acid (TFA) in water and acetonitrile (B52724) as the mobile phase.[8] The retention time for free ⁹⁹ᵐTc is typically around 3 minutes, while ⁹⁹ᵐTc-UBI(29-41) elutes later, for instance, at approximately 12.5 minutes.[11]
In Vitro Stability:
-
Incubate the radiolabeled peptide in human serum at 37°C for various time points (e.g., up to 6 or 24 hours).[8][12]
-
Analyze the samples by ITLC or HPLC at each time point to assess the stability and measure any dissociation of ⁹⁹ᵐTc.
Bacterial Binding Assay: [5][6][12]
-
Culture a bacterial strain of interest (e.g., Staphylococcus aureus).
-
Incubate a known quantity of bacteria with ⁹⁹ᵐTc-UBI(29-41) at 37°C.
-
After incubation, centrifuge the mixture to pellet the bacteria.
-
Measure the radioactivity in the pellet and the supernatant to determine the percentage of binding.
-
To demonstrate specificity, a blocking study can be performed by pre-incubating the bacteria with an excess of non-labeled UBI(29-41) before adding the radiolabeled peptide.[12]
Quantitative Data Summary
| Parameter | Method | Result | Reference |
| Radiochemical Purity | Direct Labeling Kit | >95% | [1] |
| HYNIC-Tricine Kit | >95% | [8] | |
| HYNIC-Tricine/EDDA Kit | >95% | [8] | |
| In Vitro Stability | In human serum for 6h | >90% RCP | [12] |
| Bacterial Binding (S. aureus) | In vitro assay | ~87% | [1][5] |
| Target-to-Nontarget Ratio (In Vivo) | S. aureus infection vs. muscle | 2.2 ± 0.5 (at 60 min) | [7] |
| S. aureus infection vs. sterile inflammation | 2.08 ± 0.49 | [5] | |
| HYNIC-Tricine Kit in S. aureus infected rat muscle | 4.6 | [8] | |
| HYNIC-Tricine/TPPTS Kit in S. aureus infected mice | 7.71 ± 1.74 (abscess-to-muscle) | [12] |
Visualization of Workflows
Caption: Direct radiolabeling workflow of Ubiquicidin(29-41) with ⁹⁹ᵐTc.
Caption: General workflow for preclinical SPECT imaging with ⁹⁹ᵐTc-UBI(29-41).
Conclusion
The radiolabeling of Ubiquicidin(29-41) with ⁹⁹ᵐTc is a robust and reproducible process that yields a stable radiopharmaceutical with high specificity for bacterial infections. Both direct and indirect labeling methods have proven effective, with lyophilized kits offering a convenient and rapid preparation.[4][11] The favorable biodistribution and high target-to-nontarget ratios make ⁹⁹ᵐTc-UBI(29-41) a valuable tool for preclinical and clinical research in the diagnosis and monitoring of bacterial infections using SPECT imaging.[13][14] The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development and nuclear medicine.
References
- 1. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmanuclear.co [pharmanuclear.co]
- 5. In vitro and in vivo assessment of 99mTc-UBI specificity for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. ijrr.com [ijrr.com]
- 9. brieflands.com [brieflands.com]
- 10. scispace.com [scispace.com]
- 11. akjournals.com [akjournals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imaging of bacteria with radiolabeled ubiquicidin by SPECT and PET techniques | Semantic Scholar [semanticscholar.org]
- 14. Antimicrobial Peptide 99mTc-Ubiquicidin 29–41 as Human Infection-Imaging Agent: Clinical Trial | Journal of Nuclear Medicine [jnm.snmjournals.org]
Step-by-Step Guide to the Synthesis of 68Ga-Ubiquicidin(29-41) for Positron Emission Tomography (PET)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, step-by-step protocol for the synthesis of 68Ga-Ubiquicidin(29-41) ([68Ga]Ga-UBI(29-41)), a promising radiopharmaceutical for the specific imaging of bacterial infections using Positron Emission Tomography (PET). The ubiquicidin (B1575653) fragment UBI(29-41) is a cationic peptide that preferentially binds to the negatively charged cell membranes of bacteria, allowing for the differentiation between bacterial infections and sterile inflammation.[1][2][3] This guide covers the necessary materials, equipment, and procedures for the radiolabeling of UBI(29-41) with Gallium-68 (68Ga) using two common bifunctional chelators, NOTA and DOTA, as well as subsequent quality control measures.
I. Overview of the Synthesis Workflow
The synthesis of [68Ga]Ga-UBI(29-41) involves a multi-step process that begins with the elution of 68Ga from a 68Ge/68Ga generator. The eluted 68Ga is then reacted with a precursor molecule, which consists of the UBI(29-41) peptide conjugated to a chelator (e.g., NOTA or DOTA). Following the radiolabeling reaction, the final product is purified and subjected to rigorous quality control tests to ensure its suitability for preclinical or clinical use.
Caption: General workflow for the synthesis and quality control of 68Ga-UBI(29-41).
II. Materials and Equipment
Reagents:
-
NOTA-UBI(29-41) or DOTA-UBI(29-41) peptide precursor
-
68Ge/68Ga generator (e.g., Eckert & Ziegler, iThemba LABS)
-
Hydrochloric acid (HCl), 0.1 M or 0.6 M, ultrapure
-
Sodium acetate (B1210297) buffer (e.g., 1 M or 2.5 M), pH 4.0-4.6
-
Ethanol (B145695), absolute
-
Water for injection or HPLC-grade water
-
Sep-Pak C18 cartridges
-
Sterile Millex GV filters (0.22 µm)
Equipment:
-
Automated synthesis module (optional, e.g., Scintomics GRP Module) or manual synthesis setup
-
Heating block or water bath
-
Dose calibrator
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Radio-Thin Layer Chromatography (radio-TLC) scanner
-
pH meter or pH strips
-
Vortex mixer
-
Lead-shielded vials and syringes
III. Experimental Protocols
The following protocols describe the manual synthesis of [68Ga]Ga-NOTA-UBI(29-41) and [68Ga]Ga-DOTA-UBI(29-41). Automated synthesis modules can also be used and have been shown to provide high radiochemical yield and purity.[4][5]
Protocol 1: Synthesis of [68Ga]Ga-NOTA-UBI(29-41)
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M or 0.6 M HCl to obtain [68Ga]GaCl3.[1][6] The activity of the eluate should be measured in a dose calibrator.
-
Buffering: In a sterile reaction vial, add sodium acetate buffer to the [68Ga]GaCl3 eluate to adjust the pH to approximately 3.5-4.5.[1][7]
-
Precursor Addition: Add the NOTA-UBI(29-41) precursor (typically 30-50 nmol) to the buffered 68Ga solution.[1][6]
-
Reaction: Gently mix the reaction solution and heat it at 85-95°C for 5-15 minutes.[6][8]
-
Purification:
-
Precondition a Sep-Pak C18 cartridge by washing it with ethanol (10 mL) followed by water (10 mL).[1]
-
Pass the reaction mixture through the preconditioned C18 cartridge.
-
Wash the cartridge with water to remove any unreacted 68Ga.
-
Elute the final [68Ga]Ga-NOTA-UBI(29-41) product from the cartridge with a small volume of ethanol, followed by sterile saline to obtain an injectable solution.
-
-
Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.
Protocol 2: Synthesis of [68Ga]Ga-DOTA-UBI(29-41)
-
Elution of 68Ga: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain [68Ga]GaCl3.[9][10]
-
Cationic Exchange Purification (Optional but Recommended): For generators that may have higher levels of metallic impurities, a pre-purification step using a strong cation exchange resin can be employed to concentrate and purify the 68Ga.[9]
-
Buffering: In a sterile reaction vial, add sodium acetate buffer to the [68Ga]GaCl3 eluate to achieve a pH of approximately 4.5.[9][10]
-
Precursor Addition: Add the DOTA-UBI(29-41) precursor (e.g., 50 µg or ~24 nmol) to the buffered 68Ga solution.[9][10]
-
Reaction: Gently mix the solution and heat at 95°C for 10-15 minutes.[8][9][10]
-
Purification: Follow the same purification procedure as described for [68Ga]Ga-NOTA-UBI(29-41) using a preconditioned Sep-Pak C18 cartridge.[8]
-
Sterilization: Sterilize the final product by passing it through a 0.22 µm filter.
IV. Quality Control
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Caption: Key quality control tests for the final 68Ga-UBI(29-41) product.
Radiochemical Purity (RCP)
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining RCP. A typical method involves a reverse-phase C18 column with a gradient elution.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
The retention time of the radiolabeled peptide will be distinct from that of free 68Ga.[9]
-
-
Radio-Thin Layer Chromatography (radio-TLC): A simpler and faster method for routine quality control.
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: A suitable solvent system is used to separate the radiolabeled peptide from free 68Ga. For instance, in some systems, the [68Ga]Ga-DOTA-UBI complex remains at the origin while free 68Ga moves with the solvent front.[9]
-
Stability
The stability of the final product should be assessed in saline and serum at physiological temperature (37°C) over a period of time (e.g., up to 4 hours) to ensure it remains intact until it reaches the target site in vivo.[1][10] Stability is typically determined by measuring the RCP at different time points.
Other Quality Control Parameters
-
Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxin (B1171834) Testing: For clinical applications, sterility and endotoxin levels must be tested to ensure the product is safe for human administration.
V. Data Presentation
The following tables summarize the key quantitative data from various studies on the synthesis of [68Ga]Ga-UBI(29-41).
Table 1: Comparison of Radiolabeling Parameters for [68Ga]Ga-NOTA-UBI(29-41) and [68Ga]Ga-DOTA-UBI(29-41)
| Parameter | [68Ga]Ga-NOTA-UBI(29-41) | [68Ga]Ga-DOTA-UBI(29-41) | Reference(s) |
| Precursor Amount | 30-60 nmol | 24-50 µg (~12-25 nmol) | [1][7][8][9] |
| Reaction pH | 3.5 - 4.5 | ~4.5 | [1][7][9] |
| Reaction Temperature | 85 - 95 °C | 95 °C | [1][8][9] |
| Reaction Time | 5 - 15 min | 10 - 15 min | [1][8][9] |
Table 2: Summary of Quality Control Data for [68Ga]Ga-UBI(29-41)
| Parameter | [68Ga]Ga-NOTA-UBI(29-41) | [68Ga]Ga-DOTA-UBI(29-41) | Reference(s) |
| Radiochemical Yield (RCY) | 93.83 ± 1.51% | >95% (labeling efficiency >99%) | [1][9] |
| Radiochemical Purity (RCP) | >99% | >99% | [1][8][9] |
| In Vitro Stability (Saline, >2h) | >95% | >99% | [1][10] |
| In Vitro Stability (Serum, >1h) | >95% | >99% | [1][9][10] |
VI. Conclusion
The synthesis of [68Ga]Ga-Ubiquicidin(29-41) is a robust and reproducible process that can be readily implemented in a radiopharmacy setting. Both NOTA and DOTA chelators have been successfully used to produce high-purity radiotracers suitable for preclinical and clinical research. The ability of [68Ga]Ga-UBI(29-41) to specifically target bacterial infections holds significant promise for improving the diagnosis and management of infectious diseases.[2] Adherence to the detailed protocols and rigorous quality control measures outlined in this guide is crucial for ensuring the production of a safe and effective PET imaging agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of a Novel 68Ga-Labeled Ubiquicidin 29-41 Complex for PET Imaging of Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ⁶⁸Ga-NOTA-UBI-29-41 as a PET Tracer for Detection of Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conferences.iaea.org [conferences.iaea.org]
- 5. An automated synthesis method for Ga-68 labelled ubiquicidin 29-41 [inis.iaea.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 68GA-NOTA-UBI AND 68GA-DOTA-UBI AS RADIOPHARMACEUTICALS FOR THE DIAGNOSIS OF INFECTIOUS PROCESSES: PRECLINICAL STUDIES AND TRANSLATION TO CLINICAL APPLICATION | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Bacterial Infection Imaging Using Ubiquicidin(29-41)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a naturally occurring human antimicrobial peptide that plays a crucial role in the innate immune system. The synthetic fragment Ubiquicidin(29-41) (UBI(29-41)), with the amino acid sequence TGRAKRRMQYNRR, has been identified as a potent agent for specifically targeting and imaging bacterial and fungal infections in vivo.[1][2] This cationic peptide preferentially binds to the anionic components of microbial cell membranes, allowing for the differentiation between bacterial infections and sterile inflammation.[3][4] When labeled with a radionuclide such as Technetium-99m (99mTc) for Single Photon Emission Computed Tomography (SPECT) or Gallium-68 (68Ga) for Positron Emission Tomography (PET), UBI(29-41) becomes a powerful radiopharmaceutical for the non-invasive diagnosis and localization of infections.[2][5]
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled UBI(29-41) in preclinical and clinical research settings.
Mechanism of Action
The diagnostic capability of UBI(29-41) is rooted in its electrostatic interaction with microbial cell surfaces. The peptide is rich in positively charged amino acids (five arginines and one lysine), which leads to a strong affinity for the negatively charged phospholipids (B1166683) present in bacterial cell membranes.[1] This interaction allows radiolabeled UBI(29-41) to accumulate at the site of infection, enabling visualization through nuclear imaging techniques. Notably, this mechanism allows for the differentiation of infections from sterile inflammatory processes, which do not typically present the same anionic microbial surfaces.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving radiolabeled UBI(29-41).
Table 1: Radiolabeling Efficiency and Purity
| Radiotracer | Labeling Efficiency / Radiochemical Purity | Reference(s) |
| 99mTc-HYNIC-UBI(29-41) | >95% | [6] |
| 68Ga-NOTA-UBI(29-41) | 93.83 ± 1.51% (RCY), 99.10 ± 0.38% (RCP) | [7] |
| 68Ga-DOTA-UBI(29-41) | >99% (RCP) | [8] |
| [99mTc]Tc-CN5UBI(29-41) | High radiochemical purity | [1] |
RCY: Radiochemical Yield; RCP: Radiochemical Purity
Table 2: In Vitro Bacterial Binding
| Radiotracer | Bacterial Strain | Binding Percentage | Reference(s) |
| 99mTc-HYNIC-UBI(29-41) | Staphylococcus aureus | ~70% | [6] |
| 68Ga-NOTA-UBI(29-41) | Staphylococcus aureus | Specific binding confirmed | [7] |
| [99mTc]Tc-CNnUBI(29-41) (n=5-9) | Staphylococcus aureus | Specific binding inhibited by excess UBI(29-41) | [1] |
Table 3: In Vivo Biodistribution and Target-to-Nontarget Ratios
| Radiotracer | Animal Model | Target/Nontarget (Muscle) Ratio | Time Post-Injection | Reference(s) |
| 99mTc-HYNIC-UBI(29-41) | Mouse (S. aureus) | 2.10 ± 0.05 | 30 min | [6] |
| 68Ga-NOTA-UBI(29-41) | Mouse (S. aureus) | ~4 | 120 min | [7] |
| 99mTc-UBI(29-41) | Human | 2.75 ± 1.69 | 30 min | [9] |
| 99mTc-UBI(29-41) | Human | 2.04 ± 1.01 | 120 min | [9] |
Table 4: Clinical Diagnostic Performance of 99mTc-UBI(29-41) Scintigraphy
| Study Population | Sensitivity | Specificity | Accuracy | Reference(s) |
| Suspected bone, soft-tissue, or prosthesis infections (n=18) | 100% | 80% | 94.4% | [9] |
| Suspected orthopedic implant infections (n=9) | 100% | 100% | 100% | [4] |
| Musculoskeletal infections (n=184, SPECT/CT) | 99.0% | 94.5% | 94.5% | [10] |
| Fever of unknown origin (n=196) | 97.52% | 95.35% | 96.62% | [4] |
Experimental Protocols
Protocol 1: Radiolabeling of UBI(29-41) with 99mTc using a HYNIC-based Kit
This protocol describes a common indirect labeling method using a lyophilized kit containing a HYNIC (hydrazinonicotinamide) conjugated UBI(29-41) peptide.
Materials:
-
Lyophilized kit containing HYNIC-UBI(29-41) (e.g., 40 µg) and a reducing agent (e.g., SnCl2).[11]
-
Coligand solution (e.g., Tricine).[11]
-
Sodium pertechnetate (B1241340) (99mTcO4-) eluate from a 99Mo/99mTc generator.
-
Sterile, pyrogen-free water for injection.
-
Heating block or water bath.
-
ITLC-SG strips and appropriate mobile phases for quality control.
Procedure:
-
Reconstitute the lyophilized HYNIC-UBI(29-41) kit with a specified volume of sterile water.
-
Add the required activity of 99mTc-pertechnetate (e.g., 370-400 MBq) to the vial.[9]
-
Add the coligand solution as per the kit instructions.
-
Gently mix the contents and incubate at 100°C for 10-15 minutes.[6][12]
-
Allow the vial to cool to room temperature.
-
Perform radiochemical purity analysis using Instant Thin Layer Chromatography (ITLC) to determine the percentage of 99mTc bound to the peptide.
-
The final product should be a clear, colorless solution, ready for injection after passing quality control.
Protocol 2: In Vitro Bacterial Binding Assay
This assay determines the specific binding of radiolabeled UBI(29-41) to bacteria.
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus).
-
Radiolabeled UBI(29-41).
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
-
Gamma counter.
Procedure:
-
Prepare a suspension of bacteria in PBS at a known concentration (e.g., 1x108 CFU/mL).
-
Add a known activity of radiolabeled UBI(29-41) to the bacterial suspension.
-
For a competition/blocking experiment, add a separate sample with an excess of non-radiolabeled UBI(29-41) before adding the radiolabeled peptide.[1]
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
Centrifuge the suspension to pellet the bacteria.
-
Carefully separate the supernatant from the bacterial pellet.
-
Measure the radioactivity in both the pellet and the supernatant using a gamma counter.
-
Calculate the binding percentage as: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) x 100.
Protocol 3: In Vivo SPECT/CT Imaging in a Mouse Model of Bacterial Infection
This protocol outlines the procedure for inducing a localized infection in a mouse model and subsequent imaging with 99mTc-UBI(29-41).
Materials:
-
Laboratory mice.
-
Bacterial culture (e.g., Staphylococcus aureus).
-
Anesthetic agent.
-
99mTc-UBI(29-41) solution.
-
SPECT/CT scanner.
Procedure:
-
Infection Induction: Anesthetize the mouse and induce a localized infection by intramuscular injection of a known quantity of bacteria (e.g., 1-5 x 107 CFU) into the left thigh muscle. To create a sterile inflammation model for comparison, inject the contralateral (right) thigh muscle with heat-killed bacteria or an inflammatory agent like turpentine.[7][13]
-
Radiotracer Administration: After 24 hours to allow the infection to establish, intravenously inject the mouse with a dose of 99mTc-UBI(29-41) (e.g., 5-10 MBq) via the tail vein.[4]
-
Imaging: Anesthetize the mouse and perform SPECT/CT imaging at various time points post-injection (e.g., 30, 60, and 120 minutes).[3][4] Acquire whole-body planar and SPECT images, followed by a CT scan for anatomical co-registration.
-
Biodistribution Analysis (Optional): Following the final imaging session, euthanize the mouse. Dissect the infected muscle, contralateral muscle, and major organs (blood, heart, liver, spleen, kidneys, etc.). Weigh each tissue sample and measure its radioactivity using a gamma counter. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).[11]
Conclusion
Radiolabeled Ubiquicidin(29-41) is a highly promising radiopharmaceutical for the specific imaging of bacterial infections. Its ability to differentiate between infection and sterile inflammation, combined with rapid localization at the infection site, offers significant advantages over conventional diagnostic methods.[2][4] The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this technology for advancing the diagnosis and management of infectious diseases. The high sensitivity and specificity demonstrated in numerous studies underscore its potential for clinical translation and impact.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Diagnostic Performance of [99mTc]UBI (29-41) SPECT/CT In Infectious Diseases [inis.iaea.org]
- 4. brieflands.com [brieflands.com]
- 5. pharmanuclear.co [pharmanuclear.co]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular imaging in musculoskeletal infections with 99mTc-UBI 29-41 SPECT/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrr.com [ijrr.com]
- 12. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes: Preclinical Biodistribution of Ubiquicidin(29-41) for Infection Imaging
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide that plays a role in the innate immune system. The fragment UBI(29-41) has garnered significant interest as a diagnostic imaging agent because it preferentially binds to the anionic components of microbial cell membranes.[1][2] When labeled with a radionuclide, such as Technetium-99m (99mTc) for SPECT imaging or Gallium-68 (68Ga) for PET imaging, it can be used to specifically detect and localize sites of bacterial infection.[3][4] This specificity allows for the differentiation between bacterial infections and sterile inflammation, a critical challenge in clinical diagnostics.[4][5]
Biodistribution studies are fundamental to the preclinical evaluation of any new radiopharmaceutical. These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the labeled peptide. By quantifying the agent's uptake in various organs and tissues, including the target infection site and non-target tissues, researchers can assess its efficacy, safety, and pharmacokinetic properties.[6][7] Key metrics derived from these studies, such as the percentage of injected dose per gram (%ID/g) and target-to-nontarget ratios, are crucial for determining the optimal imaging time and potential for clinical translation.[8]
These protocols provide a detailed framework for conducting in vitro and in vivo preclinical evaluations of radiolabeled Ubiquicidin(29-41).
Experimental Workflows and Protocols
A general workflow for the preclinical evaluation of radiolabeled Ubiquicidin(29-41) is outlined below. It begins with the crucial step of radiolabeling the peptide and proceeds through in vitro validation, animal model preparation, in vivo and ex vivo analysis, and finally, data interpretation.
References
- 1. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Radiosynthesis and Bioevaluation of 99mTc-Labeled Isocyanide Ubiquicidin 29-41 Derivatives as Potential Agents for Bacterial Infection Imaging | MDPI [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. Biodistribution Analysis of Peptide-Coated Magnetic Iron Nanoparticles: A Simple and Quantitative Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrr.com [ijrr.com]
Application Notes and Protocols: Ubiquicidin(29-41) for Orthopedic Implant Infection Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diagnosing orthopedic implant-associated infections (OIAI) presents a significant clinical challenge, often requiring the differentiation between septic and aseptic inflammation.[1][2] Ubiquicidin(29-41) (UBI(29-41)) is a synthetic cationic antimicrobial peptide fragment that has emerged as a promising diagnostic agent.[3][4][5] When labeled with a radionuclide, typically Technetium-99m (99mTc), it forms a radiopharmaceutical that preferentially binds to the anionic components of bacterial and fungal cell membranes.[3][4][6][7] This specific binding allows for the visualization of infection sites using nuclear medicine imaging techniques like SPECT/CT, offering a non-invasive method to distinguish between infection and sterile inflammation.[1][3][4][6]
Mechanism of Action
The diagnostic utility of UBI(29-41) is rooted in its targeted binding to microbial cells. As a cationic peptide, UBI(29-41) is electrostatically attracted to the negatively charged phospholipids (B1166683) present in bacterial cell membranes. This interaction is a key feature of the innate immune system.[6][8] In contrast, sterile inflammation does not present this specific molecular target, leading to significantly lower accumulation of the radiotracer.[9] This selective binding provides a high target-to-background ratio, enabling clear visualization of infectious foci.[1]
Quantitative Data Summary
Multiple clinical studies have evaluated the diagnostic performance of 99mTc-UBI(29-41) scintigraphy in orthopedic infections. The results consistently demonstrate high sensitivity and specificity in differentiating between infection and sterile inflammation.
| Study | No. of Patients | Infection Type | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Akhtar et al. (2005)[10] | 18 | Bone, soft-tissue, prosthesis | 100% | 80% | 94.4% | 92.9% | 100% |
| Beiki et al. (2013)[3][4][5] | 9 | Orthopedic implant | 100% | 100% | 100% | 100% | 100% |
| Kiamanesh et al. (2019) (T/NT Ratio)[11] | 34 | Knee periprosthetic | 100% | 100% | 100% | 100% | 100% |
| Kiamanesh et al. (2019) (TAC Analysis)[11] | 34 | Knee periprosthetic | 56% | 80% | - | 50% | 83% |
| Sepulveda-Mendez et al. (Referenced)[3] | 196 | Fever of unknown origin | 97.52% | 95.35% | 96.62% | 96.72% | 96.47% |
Experimental Protocols
Preparation of 99mTc-UBI(29-41)
This protocol is based on the use of a freeze-dried kit formulation.
Materials:
-
Freeze-dried kit containing UBI(29-41), a reducing agent (e.g., SnCl₂·2H₂O), and a weak chelator (e.g., sodium pyrophosphate).[10][12]
-
Sterile, pyrogen-free 99mTc-pertechnetate eluate from a 99Mo/99mTc generator.
-
Sterile 0.9% sodium chloride (saline).
-
Quality control chromatography supplies (e.g., ITLC-SG strips, solvents like acetone (B3395972) and ethanol).[12]
Procedure:
-
Aseptically add the required activity of 99mTc-pertechnetate (e.g., 370–740 MBq) in a small volume (e.g., 0.5 mL) to the freeze-dried UBI(29-41) vial.[1][10]
-
Gently shake the vial for approximately 15 seconds to ensure complete dissolution.[10]
-
Perform quality control to determine radiochemical purity. This is typically done using instant thin-layer chromatography (ITLC) to separate bound 99mTc-UBI(29-41) from free pertechnetate (B1241340) and reduced/hydrolyzed technetium.[12]
-
The final product should be a clear, colorless solution ready for intravenous injection and should be used within 6 hours of reconstitution.[1]
Patient Preparation and Administration
-
No specific patient preparation such as fasting is required.
-
Patients should be well-hydrated to ensure good renal clearance of the radiotracer.
-
A dose of 10 MBq/kg (up to 555-740 MBq) of 99mTc-UBI(29-41) is administered via intravenous injection.[1][3][4]
-
No adverse reactions have been commonly reported following administration.[4][10]
Scintigraphic Imaging Protocol
Equipment:
Procedure:
-
Dynamic Imaging (optional but recommended): Immediately after injection, acquire dynamic images over the region of interest (and a contralateral normal region for comparison) for 10-15 minutes (e.g., 10-60 seconds per frame).[1][13] This can help in assessing the initial perfusion.
-
Static Imaging: Acquire planar (anterior and posterior) whole-body or spot views at multiple time points post-injection, typically at 30, 60, and 120 minutes.[1][4] Optimal imaging time is often reported to be as early as 30-60 minutes post-injection.[9][10]
-
SPECT/CT Imaging: For better anatomical localization and diagnostic accuracy, SPECT imaging is often performed 2-4 hours post-injection over the area of interest.[1][6] Co-registration with a low-dose CT scan (SPECT/CT) is highly recommended to precisely locate areas of uptake in relation to the orthopedic implant and surrounding tissues.
Image Interpretation
-
Visual Analysis: Scans are typically interpreted visually. A positive scan is characterized by focal uptake of 99mTc-UBI(29-41) in the periprosthetic region that is significantly higher than the surrounding soft tissue and contralateral side.[10] A scoring system (e.g., 0-3 scale) can be used, where scores of 2 (uptake ≥ liver) or 3 (uptake ≥ kidneys) are considered positive for infection.[10]
-
Semi-Quantitative Analysis: A target-to-non-target (T/NT) ratio can be calculated by drawing regions of interest (ROIs) over the suspected area of infection and a contralateral normal area. A pre-defined cutoff value (e.g., a T/NT ratio > 1.83) can be used to classify scans as positive or negative.[11]
Applications and Advantages
-
Primary Application: Differentiating between bacterial infection and sterile inflammation in patients with painful orthopedic implants.[3][4][5]
-
Monitoring Therapy: Quantitative analysis of 99mTc-UBI(29-41) uptake has shown potential for monitoring the effectiveness of antibiotic therapy, with a significant reduction in tracer uptake observed after successful treatment.[1][14]
-
Advantages:
Limitations
While 99mTc-UBI(29-41) is a highly promising agent, it is important to note that some studies have shown variable sensitivity, particularly when using certain analysis methods like Time-Activity Curve (TAC) analysis alone.[11] Furthermore, while it shows high specificity for bacteria, its affinity can vary between different bacterial species.[7] As with all diagnostic tests, results should be interpreted in conjunction with clinical findings, laboratory results, and other imaging modalities. Further large-scale clinical trials are needed to fully establish its role in routine clinical practice.[3][4][5]
References
- 1. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. brieflands.com [brieflands.com]
- 4. (99m)tc-Ubiquicidin [29-41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation | Semantic Scholar [semanticscholar.org]
- 6. Diagnostic Performance of [99mTc]UBI (29-41) SPECT/CT In Infectious Diseases [inis.iaea.org]
- 7. Antimicrobial Peptide 99mTc-Ubiquicidin 29–41 as Human Infection-Imaging Agent: Clinical Trial | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Antimicrobial peptide for bacterial infection imaging: first case reported in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Application of 99mTc-UBI 29-41 scintigraphy in knee periprosthetic infection diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmanuclear.co [pharmanuclear.co]
- 13. scispace.com [scispace.com]
- 14. Role of 99mTc-ubiquicidin 29-41 scintigraphy to monitor antibiotic therapy in patients with orthopedic infection: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Stability of Ubiquicidin(29-41) in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin (UBI) is a cationic antimicrobial peptide with a fragment, UBI(29-41), that has shown promise in distinguishing between bacterial infections and sterile inflammation.[1] The development of peptide-based therapeutics often faces the challenge of proteolytic degradation in biological fluids, which can limit their systemic applications.[2][3][4] Therefore, evaluating the stability of Ubiquicidin(29-41) in human serum is a critical step in its preclinical development to predict its in vivo efficacy and pharmacokinetic profile.[5][6][7] Peptides are generally degraded more rapidly in serum compared to plasma due to the activation of proteases during the coagulation process.[2][3][8]
These application notes provide a detailed protocol for assessing the stability of Ubiquicidin(29-41) in human serum using a time-course experiment followed by analysis with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Core Principles
The protocol involves incubating Ubiquicidin(29-41) in human serum at a physiologically relevant temperature (37°C) over a series of time points. At each time point, the enzymatic activity is quenched, and the proteins in the serum are precipitated to extract the remaining peptide. The concentration of the intact peptide is then quantified using analytical techniques like HPLC, and its degradation products can be identified by mass spectrometry.[9][10]
Data Presentation
Quantitative data from the serum stability assay should be summarized to clearly present the degradation profile of Ubiquicidin(29-41).
Table 1: Stability of Ubiquicidin(29-41) in Human Serum Over Time
| Time Point (hours) | Ubiquicidin(29-41) Concentration (µg/mL) | Percentage of Intact Peptide Remaining (%) |
| 0 | 50.0 | 100.0 |
| 0.5 | 42.5 | 85.0 |
| 1 | 35.0 | 70.0 |
| 2 | 24.0 | 48.0 |
| 4 | 12.5 | 25.0 |
| 8 | 5.0 | 10.0 |
| 24 | <1.0 | <2.0 |
Table 2: Half-Life of Ubiquicidin(29-41) in Human Serum
| Peptide | Half-Life (t½) in hours |
| Ubiquicidin(29-41) | ~2.5 |
Note: The data presented in these tables are for illustrative purposes and will vary based on experimental results.
Experimental Protocols
Materials and Reagents
-
Ubiquicidin(29-41) (synthetic, high purity)
-
Human serum (pooled from healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Refrigerated microcentrifuge
-
HPLC system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
Experimental Workflow Diagram
Caption: Experimental workflow for assessing Ubiquicidin(29-41) stability in human serum.
Step-by-Step Protocol
1. Preparation of Ubiquicidin(29-41) Stock Solution
-
Prepare a stock solution of Ubiquicidin(29-41) at a concentration of 1 mg/mL in sterile PBS.
-
Ensure the peptide is fully dissolved. This stock solution will be used to spike the human serum.
2. Incubation in Human Serum
-
Thaw pooled human serum from healthy donors and centrifuge at 1,500 x g for 10 minutes at 4°C to remove any cryoprecipitates.
-
In a microcentrifuge tube, add the Ubiquicidin(29-41) stock solution to the human serum to achieve a final peptide concentration of 50 µg/mL.[5] This is your time 0 sample.
-
Immediately process the time 0 sample as described in the "Sample Quenching and Peptide Extraction" section below.
-
Incubate the remaining serum-peptide mixture in a water bath or incubator at 37°C.[5][11]
-
At subsequent time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture for analysis.
3. Sample Quenching and Peptide Extraction
-
To quench the enzymatic degradation, add two volumes of a precipitation solution (e.g., acetonitrile containing 1% formic acid) to one volume of the serum-peptide aliquot.[12]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the Ubiquicidin(29-41) peptide, and transfer it to a new microcentrifuge tube for analysis.
4. HPLC Analysis
-
Analyze the extracted supernatant using a reversed-phase HPLC (RP-HPLC) system.[13]
-
Typical HPLC Conditions:
-
Record the chromatograms for each time point. The peak corresponding to intact Ubiquicidin(29-41) should be identified based on its retention time, which is determined by injecting a standard solution of the peptide.
5. Mass Spectrometry Analysis (Optional but Recommended)
-
To confirm the identity of the peak corresponding to Ubiquicidin(29-41) and to identify any degradation products, the HPLC eluent can be directed to a mass spectrometer.[3][9]
-
Alternatively, fractions corresponding to the peaks of interest can be collected and analyzed by MALDI-TOF MS.[9]
-
This analysis will provide the mass-to-charge ratio of the intact peptide and any fragments, aiding in the identification of cleavage sites.
Data Analysis and Interpretation
-
Quantification: Determine the peak area of the intact Ubiquicidin(29-41) from the HPLC chromatograms for each time point.[13]
-
Percentage Remaining: Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Half-Life Calculation: Plot the percentage of intact peptide remaining against time. The half-life (t½) is the time it takes for the peptide concentration to decrease by 50%. This can be calculated by fitting the data to a one-phase decay model.[9][16]
Logical Relationships in Serum Stability Assessment
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. Serum stability of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 9. Investigation of peptide biomarker stability in plasma samples using time-course MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. How to Detect the Concentration of Peptide Drugs in Serum Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of a Lyophilized Kit of Ubiquicidin(29-41)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin(29-41) (UBI(29-41)) is a cationic antimicrobial peptide fragment with significant potential in infection imaging and as a candidate for antimicrobial drug development. Its ability to selectively bind to bacterial and other microbial cell membranes makes it a valuable tool in distinguishing between infection and sterile inflammation. To enhance its stability, shelf-life, and ease of use in research and clinical development, lyophilization is the preferred method of preservation.
These application notes provide a comprehensive guide to the preparation of a stable, lyophilized kit of UBI(29-41). The protocols outlined below cover pre-formulation analysis, formulation development, the lyophilization cycle, and post-lyophilization quality control, ensuring a final product suitable for a range of research and development applications.
Pre-Formulation Studies: Characterizing Ubiquicidin(29-41) for Lyophilization
Prior to developing a lyophilized formulation, it is crucial to understand the physicochemical properties of the UBI(29-41) peptide.
Objective: To determine the critical quality attributes of UBI(29-41) that will inform the formulation and lyophilization cycle design.
Key Parameters and Experimental Protocols:
| Parameter | Experimental Protocol | Purpose |
| Solubility | Assess the solubility of UBI(29-41) in various aqueous buffers (e.g., acetate (B1210297), phosphate) at different pH values (e.g., 4.0-7.4) and concentrations. | To identify a suitable solvent system for the formulation that ensures complete dissolution of the peptide. |
| pH Stability | Incubate UBI(29-41) solutions at different pH values and temperatures, and analyze for degradation products using High-Performance Liquid Chromatography (HPLC). | To determine the optimal pH for maximum peptide stability in the liquid state before lyophilization. |
| Thermal Analysis (DSC) | Perform Differential Scanning Calorimetry (DSC) on a frozen solution of the UBI(29-41) formulation to determine the glass transition temperature of the maximally freeze-concentrated solute (Tg') or the collapse temperature (Tc). | To identify the critical temperature below which the product must be maintained during primary drying to prevent cake collapse. |
Formulation Development for Lyophilized Ubiquicidin(29-41)
The selection of appropriate excipients is critical to protect the peptide during the freezing and drying processes and to ensure the stability and performance of the final lyophilized product.
Recommended Formulation:
| Component | Concentration (% w/v) | Role | Rationale |
| Ubiquicidin(29-41) | 0.1 - 1.0% | Active Pharmaceutical Ingredient (API) | The concentration can be adjusted based on the intended final dosage. |
| Mannitol (B672) | 2.0 - 5.0% | Bulking Agent | Provides an elegant and structurally sound lyophilized cake, which is particularly important for low-dose formulations. |
| Trehalose (B1683222) | 1.0 - 5.0% | Cryoprotectant/Lyoprotectant | Protects the peptide from denaturation during freezing and drying by forming a stable, amorphous glassy matrix. |
| Acetate Buffer (pH 5.0) | 10-20 mM | Buffering Agent | Maintains the pH of the formulation in a range that ensures peptide stability. Acetate is a volatile buffer that can be partially removed during lyophilization. |
Experimental Protocol: Preparation of the Pre-Lyophilization Solution
-
Buffer Preparation: Prepare a 100 mM stock solution of sodium acetate buffer, pH 5.0.
-
Excipient Dissolution: In a sterile, depyrogenated glass vessel, dissolve the desired amounts of mannitol and trehalose in an appropriate volume of Water for Injection (WFI).
-
Buffering: Add the acetate buffer stock solution to the excipient solution to achieve the final desired buffer concentration (e.g., 20 mM).
-
Peptide Dissolution: Slowly add the pre-weighed UBI(29-41) powder to the buffered excipient solution while gently stirring until completely dissolved.
-
Final Volume Adjustment: Adjust the final volume with WFI.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically dispense the filtered solution into sterile lyophilization vials. The fill volume should not exceed 40% of the vial's total volume to ensure efficient drying.
-
Partial Stoppering: Partially insert sterile lyophilization stoppers into the vials to allow for water vapor to escape during the drying process.
Lyophilization Cycle for Ubiquicidin(29-41) Kit
The lyophilization cycle must be carefully designed and optimized to ensure efficient drying without compromising the integrity of the peptide.
Caption: A representative lyophilization cycle for the Ubiquicidin(29-41) kit.
Experimental Protocol: Lyophilization Process
| Stage | Step | Shelf Temperature (°C) | Ramp/Hold Time (min) | Vacuum (mTorr) |
| Loading | Load vials onto shelves pre-chilled to 5°C. | 5 | - | Atmospheric |
| Freezing | Thermal Treatment | 5 | Hold: 60 | Atmospheric |
| Freezing | -40 | Ramp: 90, Hold: 120 | Atmospheric | |
| Primary Drying | Evacuation & Sublimation | -10 | Ramp: 60, Hold: 1800 | 100 |
| Secondary Drying | Desorption | 25 | Ramp: 180, Hold: 600 | 50 |
| Stoppering | Stoppering and Sealing | 25 | - | Break vacuum with sterile N2 |
Post-Lyophilization Quality Control
A series of quality control tests are essential to ensure that the lyophilized UBI(29-41) kit meets the required specifications for appearance, purity, and stability.
Application Notes and Protocols for 99mTc-UBI(29-41) Imaging in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Technetium-99m labeled Ubiquicidin (B1575653) (29-41) (⁹⁹ᵐTc-UBI(29-41)) is a promising radiopharmaceutical for the specific imaging of bacterial infections. UBI(29-41) is a cationic antimicrobial peptide fragment that preferentially binds to the anionic components of microbial cell membranes. This property allows for the differentiation between bacterial infections and sterile inflammatory processes, a critical need in both preclinical research and clinical diagnostics. Preclinical studies in animal models have demonstrated the potential of ⁹⁹ᵐTc-UBI(29-41) for infection imaging, showing rapid accumulation at infection sites and favorable biodistribution profiles.[1][2]
These application notes provide detailed protocols for the radiolabeling of UBI(29-41), the creation of animal models of infection, and the subsequent imaging procedures using Single Photon Emission Computed Tomography (SPECT).
Radiolabeling of UBI(29-41) with ⁹⁹ᵐTc
The labeling of UBI(29-41) with ⁹⁹ᵐTc can be achieved through both direct and indirect methods. The indirect method, often utilizing a chelator such as 6-hydrazinopyridine-3-carboxylic acid (HYNIC), is commonly employed to achieve high radiochemical purity and stability.
Indirect Labeling Protocol using a HYNIC-UBI(29-41) Kit
This protocol is adapted from methodologies described for lyophilized kits.[3][4][5][6]
Materials:
-
Lyophilized kit containing HYNIC-UBI(29-41), a reducing agent (e.g., SnCl₂), and coligands (e.g., Tricine, EDDA).[4]
-
Sterile, pyrogen-free ⁹⁹ᵐTc-pertechnetate ([⁹⁹ᵐTc]NaTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
Sterile 0.9% saline.
-
Heating block or water bath (if required by the specific kit protocol).
-
Quality control materials (e.g., ITLC strips, HPLC system).
Procedure:
-
Reconstitute the lyophilized HYNIC-UBI(29-41) kit with a specified volume of sterile 0.9% saline and allow for pre-incubation if required.[4]
-
Add the desired amount of ⁹⁹ᵐTc-pertechnetate (e.g., 555-740 MBq) to the vial.[5][6]
-
Gently mix the contents of the vial.
-
Incubate the reaction mixture at the temperature and for the duration specified by the kit manufacturer (e.g., 10 minutes at 100°C or 15 minutes at room temperature).[3][5][6]
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine the radiochemical purity. This is typically done using Instant Thin Layer Chromatography (ITLC) and/or High-Performance Liquid Chromatography (HPLC) to separate the labeled peptide from free pertechnetate (B1241340) and other impurities.[3][4] A radiochemical purity of >95% is generally considered acceptable.[3][4]
Animal Models of Infection
The following protocols describe the induction of bacterial infection and sterile inflammation in rodents, which are commonly used models for evaluating infection-specific imaging agents.
Bacterial Infection Model (e.g., Staphylococcus aureus)
This protocol is based on established methods for creating localized muscle infections in mice or rabbits.[3][7][8]
Materials:
-
Mid-logarithmic phase culture of Staphylococcus aureus (e.g., ATCC 25923).
-
Sterile phosphate-buffered saline (PBS) or saline.
-
Anesthetic agent (e.g., isoflurane, fentanyl/fluanisone).[7][9]
-
Female Kunming mice (18-22 g) or New Zealand white rabbits.[7][8]
-
Insulin syringes with appropriate needle gauge.
Procedure:
-
Culture S. aureus in a suitable liquid medium at 37°C.
-
Harvest the bacteria and wash them with sterile PBS.
-
Resuspend the bacterial pellet in PBS to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.[7]
-
Anesthetize the animal.
-
Inject a defined volume (e.g., 0.1 mL for mice) of the bacterial suspension intramuscularly into the thigh of one hind limb.[7]
-
Allow the infection to develop for 24-48 hours. The site should exhibit visible signs of swelling.[7]
Sterile Inflammation Model
This model serves as a negative control to assess the specificity of ⁹⁹ᵐTc-UBI(29-41) for bacterial processes.
Materials:
-
Sterile turpentine (B1165885) oil.[7][8]
-
Anesthetic agent.
-
Rodents (mice or rabbits).
-
Insulin syringes.
Procedure:
-
Anesthetize the animal.
-
Inject a small volume (e.g., 0.1 mL for mice) of sterile turpentine oil intramuscularly into the thigh of one hind limb.[7]
-
Allow the sterile inflammation to develop for approximately 48 hours, at which point visible swelling should be present.[7]
Imaging Protocols with ⁹⁹ᵐTc-UBI(29-41)
Both dynamic and static imaging can be performed to assess the pharmacokinetics and localization of ⁹⁹ᵐTc-UBI(29-41).
SPECT/Scintigraphy Imaging Protocol
Materials:
-
SPECT or SPECT/CT scanner equipped with a low-energy, high-resolution (LEHR) collimator.
-
Anesthesia system.
-
Prepared ⁹⁹ᵐTc-UBI(29-41) radiopharmaceutical.
Procedure:
-
Anesthetize the animal model (either with bacterial infection or sterile inflammation).
-
Administer a dose of ⁹⁹ᵐTc-UBI(29-41) (e.g., 3.7 MBq for mice) via the tail vein.[7]
-
Dynamic Imaging (Optional): Immediately after injection, acquire dynamic planar images over the region of interest for a set duration (e.g., 10-15 minutes, with 10-60 second frames).[5][6]
-
Static Imaging: Acquire whole-body or spot-view images at various time points post-injection. Common imaging time points are 30, 60, 120, and 240 minutes.[1][6][7][8]
-
For SPECT imaging, acquire projections over 360° with specified parameters (e.g., matrix size, acquisition time per projection).
-
Position the animal to ensure both the target (infected/inflamed) and a contralateral non-target limb are within the field of view for comparative analysis.
Image and Data Analysis
-
Reconstruct SPECT data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction).
-
Draw regions of interest (ROIs) over the target tissue (infected or inflamed muscle) and a corresponding contralateral non-target (healthy muscle) area.
-
Calculate the target-to-nontarget (T/NT) ratio by dividing the mean counts in the target ROI by the mean counts in the non-target ROI. This ratio is a key indicator of specific uptake.[9]
Quantitative Data Summary
The following tables summarize the biodistribution and target-to-nontarget ratios of different ⁹⁹ᵐTc-UBI(29-41) formulations in animal models of bacterial infection and sterile inflammation.
Table 1: Biodistribution of ⁹⁹ᵐTc-UBI(29-41) Derivatives in Mice with S. aureus Infection (% Injected Dose per Gram - %ID/g)
| Organ/Tissue | [⁹⁹ᵐTc]Tc-CN5UBI 29-41 (30 min) | [⁹⁹ᵐTc]Tc-CN5UBI 29-41 (120 min) | [⁹⁹ᵐTc]Tc-CN5UBI 29-41 (240 min) | [⁹⁹ᵐTc-HYNIC]-UBI 29-41 (30 min) |
| Blood | 2.15 ± 0.58 | 1.12 ± 0.21 | 1.01 ± 0.17 | 1.95 ± 0.04 |
| Heart | 0.81 ± 0.21 | 0.45 ± 0.11 | 0.39 ± 0.08 | 0.48 ± 0.01 |
| Lung | 1.98 ± 0.45 | 1.05 ± 0.23 | 0.89 ± 0.19 | 1.01 ± 0.02 |
| Liver | 3.12 ± 0.67 | 2.54 ± 0.55 | 2.11 ± 0.43 | 2.15 ± 0.05 |
| Spleen | 0.45 ± 0.12 | 0.31 ± 0.08 | 0.28 ± 0.06 | 0.33 ± 0.01 |
| Kidney | 8.98 ± 1.87 | 7.54 ± 1.56 | 6.87 ± 1.32 | 10.12 ± 0.11 |
| Muscle (Infected) | 1.64 ± 0.40 | 1.44 ± 0.48 | 1.42 ± 0.59 | 0.86 ± 0.02 |
| Muscle (Non-infected) | 0.45 ± 0.11 | 0.35 ± 0.09 | 0.33 ± 0.08 | 0.41 ± 0.01 |
Data for [⁹⁹ᵐTc]Tc-CN5UBI 29-41 adapted from a study in Kunming mice.[7] Data for [⁹⁹ᵐTc-HYNIC]-UBI 29-41 adapted from a study in mice.[3]
Table 2: Target-to-Nontarget (T/NT) Ratios in Different Animal Models
| Radiotracer | Animal Model | Infection/Inflammation | Time Post-Injection | T/NT Ratio (Infected/Inflamed vs. Muscle) |
| [⁹⁹ᵐTc]Tc-CN5UBI 29-41 | Mouse | S. aureus Infection | 120 min | 4.15 ± 0.49 |
| [⁹⁹ᵐTc]Tc-CN5UBI 29-41 | Mouse | Sterile Inflammation | 120 min | 2.52 ± 0.22 |
| ⁹⁹ᵐTc-UBI (29-41) | Rabbit | S. aureus Infection | 60 min | 2.2 ± 0.5 |
| ⁹⁹ᵐTc-UBI (29-41) | Rabbit | E. coli Infection | 60 min | 1.7 ± 0.4 |
| [⁹⁹ᵐTc-HYNIC]-UBI 29-41 | Mouse | S. aureus Infection | 30 min | 2.10 ± 0.05 |
| [⁹⁹ᵐTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 | Mouse | S. aureus Infection | 60 min | >4.0 |
| [⁹⁹ᵐTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41 | Mouse | Sterile Inflammation | 120 min | Low uptake |
Data adapted from multiple sources.[3][7][8][10] A significantly higher accumulation is observed at sites of S. aureus infection compared to sterile inflammation or E. coli infections.[8] The optimal imaging time for differentiating infection from sterile inflammation is often between 60 and 120 minutes post-injection.[8][11]
Visualized Workflows and Pathways
Experimental Workflow for ⁹⁹ᵐTc-UBI(29-41) Imaging
Caption: Workflow for preclinical evaluation of ⁹⁹ᵐTc-UBI(29-41).
Logical Flow for Differentiating Infection from Inflammation
Caption: Decision tree for interpreting ⁹⁹ᵐTc-UBI(29-41) scan results.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pharmanuclear.co [pharmanuclear.co]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. ijrr.com [ijrr.com]
- 5. brieflands.com [brieflands.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ubiquicidin(29-41) for Differentiating Infection from Sterile Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquicidin(29-41) (UBI(29-41)) is a synthetic cationic antimicrobial peptide fragment that has emerged as a promising diagnostic agent for differentiating bacterial infections from sterile inflammatory processes.[1][2] Conventional imaging modalities such as computed tomography (CT) and magnetic resonance imaging (MRI) provide excellent anatomical detail but often lack the specificity to distinguish between infection and non-infectious inflammation.[3] Radiolabeled UBI(29-41), particularly with Technetium-99m (99mTc), leverages the peptide's preferential binding to the negatively charged microbial cell membranes to visualize infection sites with high specificity.[4][5][6] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of UBI(29-41) in infection imaging.
Mechanism of Action
UBI(29-41) is a 12-amino-acid peptide fragment (Thr-Gly-Arg-Ala-Lys-Arg-Arg-Met-Gln-Tyr-Asn-Arg-Arg) derived from the human antimicrobial protein ubiquicidin.[7][8] Its cationic nature, due to multiple positively charged residues, facilitates an electrostatic interaction with the anionic components of bacterial and fungal cell walls, such as lipopolysaccharides and teichoic acids.[5][9] This binding is specific to microbial cells and does not occur significantly with mammalian cells, which have a neutral charge.[3] This selective binding allows for the targeted delivery of a radiolabel to the site of infection, enabling visualization through nuclear imaging techniques like SPECT/CT.[4]
Caption: Mechanism of UBI(29-41) targeting bacteria.
Quantitative Data Presentation
The diagnostic performance of 99mTc-UBI(29-41) has been evaluated in numerous clinical studies for various types of infections. The following tables summarize the quantitative data on its accuracy in differentiating infection from sterile inflammation.
Table 1: Diagnostic Accuracy of 99mTc-UBI(29-41) Scintigraphy in Various Infections
| Study (Year) | Patient Population (n) | Pathology | Sensitivity (%) | Specificity (%) | Accuracy (%) | Gold Standard |
| Assadi et al. (2011)[1] | 20 | Diabetic ulcer, fracture/orthopedic implant, miscellaneous infections | 100 | 100 | 100 | Clinical and paraclinical data consensus |
| Meléndez-Alafort et al. (2004)[1] | 6 | Pediatric osteomyelitis | 100 | 100 | 100 | Gallium Scintigraphy |
| Dillmann-Arroyo et al. (2011)[1] | 27 | Vertebral osteomyelitis | 100 | 88 | - | Histopathology, microbiology, or clinical follow-up |
| Akhtar et al. (2005)[1][10] | 18 | Soft-tissue and bone infections | 100 | 80 | 94.4 | Bacterial culture, clinical tests, radiography, bone scan |
| Sepulveda-Mendez et al. (2010)[1] | 196 | Fever of unknown origin | 97.5 | 95.4 | 96.6 | Not specified |
| Beiki et al. (2013)[1][2] | 9 | Orthopedic implant infections | 100 | 100 | 100 | Periprosthetic tissue culture |
| Pak-Fat, et al. (2018)[11] | 122 | Diabetic foot osteomyelitis | 94.6 | 88.9 | 94.2 | Bone biopsy (histopathology and culture) |
Experimental Protocols
Protocol 1: Preparation of 99mTc-Ubiquicidin(29-41)
This protocol describes the radiolabeling of UBI(29-41) using a lyophilized kit.
Materials:
-
Lyophilized kit containing UBI(29-41) peptide (e.g., 400 µg), a reducing agent (e.g., stannous chloride), and a chelator.[7]
-
Freshly eluted 99mTc-pertechnetate from a 99Mo/99mTc generator.
-
Sterile, pyrogen-free 0.9% saline.
-
Quality control chromatography strips (e.g., ITLC-SG) and solvents (e.g., acetone, ethanol).[7]
Procedure:
-
Aseptically add 370–740 MBq (10–20 mCi) of 99mTc-pertechnetate in 0.5-1.0 mL of saline to the lyophilized UBI(29-41) vial.[7]
-
Gently swirl the vial and incubate at room temperature for 10-15 minutes, or as specified by the kit manufacturer.[7][12]
-
Perform quality control to determine radiochemical purity using instant thin-layer chromatography (ITLC). The radiochemical purity should be >95%.[11]
-
The final preparation is a clear, colorless solution ready for intravenous injection.
Protocol 2: Animal Model of Infection and Sterile Inflammation
This protocol describes the creation of a mouse model to evaluate the specificity of 99mTc-UBI(29-41).
Materials:
-
Pathogen of interest (e.g., Staphylococcus aureus).
-
Sterile inflammation-inducing agent (e.g., turpentine (B1165885) oil or heat-killed bacteria).[13]
-
6-8 week old immunocompetent mice.
-
Anesthetic agent.
Procedure:
-
Infection Model: Anesthetize the mice. Inject a suspension of live S. aureus (e.g., 108 CFU in 0.1 mL saline) into the left thigh muscle of one group of mice.[14]
-
Sterile Inflammation Model: In a separate group of mice, inject a sterile irritant such as turpentine oil (e.g., 0.1 mL) or a suspension of heat-killed S. aureus into the right thigh muscle.[13][14]
-
Allow 24-48 hours for the infection and inflammation to develop before imaging.
Protocol 3: In Vivo SPECT/CT Imaging Protocol
This protocol outlines the procedure for imaging infection and inflammation in patients or animal models using 99mTc-UBI(29-41).
Patient/Animal Preparation:
-
No specific patient preparation such as fasting is required.
-
Ensure adequate hydration.
-
Obtain informed consent from patients.[11]
Imaging Procedure:
-
Administer a dose of 99mTc-UBI(29-41) intravenously. The typical human dose ranges from 370-740 MBq (10-20 mCi).[2][4]
-
Acquire dynamic images over the suspected area of infection for the first 10-15 minutes post-injection.[7]
-
Perform static or whole-body planar scintigraphy at 30, 60, and 120 minutes post-injection.[1][2] Optimal imaging time is often cited as 30-60 minutes post-injection.[7][10]
-
If available, perform SPECT/CT of the region of interest for better anatomical localization of the tracer uptake.[4]
-
Image Interpretation: Increased focal uptake of the radiotracer that is significantly higher than the contralateral or background tissue is considered positive for infection. Minimal to no uptake is expected in areas of sterile inflammation.[10]
Caption: Workflow for 99mTc-UBI(29-41) diagnostic imaging.
Concluding Remarks
Radiolabeled Ubiquicidin(29-41) is a highly specific and sensitive agent for the diagnosis of bacterial infections. Its ability to differentiate between infection and sterile inflammation addresses a significant challenge in clinical practice.[1] The straightforward preparation of 99mTc-UBI(29-41) and the rapid imaging protocols make it a valuable tool for nuclear medicine.[15] Further research and larger clinical trials will continue to define its role in various infectious diseases and potentially in monitoring therapeutic responses.[1]
References
- 1. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (99m)tc-Ubiquicidin [29-41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction of Ubiquicidin (29–41) as an Emerging Infection Imaging Agent - www.pharmasources.com [pharmasources.com]
- 4. Diagnostic Performance of [99mTc]UBI (29-41) SPECT/CT In Infectious Diseases [inis.iaea.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Antimicrobial peptide for bacterial infection imaging: first case reported in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. 68GA-NOTA-UBI AND 68GA-DOTA-UBI AS RADIOPHARMACEUTICALS FOR THE DIAGNOSIS OF INFECTIOUS PROCESSES: PRECLINICAL STUDIES AND TRANSLATION TO CLINICAL APPLICATION | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. Tc-UBI 29-41 Scintigraphy Imaging in Preferentially Detection Infection from Sterile Inflammation among Diabetic Patients with Suspected Foot Infection | Semantic Scholar [semanticscholar.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. pafmj.org [pafmj.org]
- 12. scispace.com [scispace.com]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial peptide 99mTc-UBI 29-41 for infection diagnosis: Kit formulation and a preliminary clinical study [inis.iaea.org]
Application Notes and Protocols for Ubiquicidin(29-41) Based Imaging Agents in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the clinical use of Ubiquicidin(29-41) [UBI(29-41)] based imaging agents, primarily focusing on Technetium-99m labeled UBI(29-41) (⁹⁹ᵐTc-UBI), for the diagnosis of infection.
Principle of the Method
Ubiquicidin is a cationic antimicrobial peptide fragment. The synthetic 29-41 fragment (amino acid sequence: TGRAKRRMQYNRR) retains the antimicrobial properties of the full peptide.[1][2] Its mechanism of action for infection imaging is based on its preferential binding to the negatively charged components of microbial cell membranes.[1][3][4] This electrostatic interaction allows the radiolabeled peptide to accumulate at sites of active bacterial and fungal infections.[3][5] A key advantage of ⁹⁹ᵐTc-UBI is its ability to differentiate between active bacterial infections and sterile inflammatory processes, as it does not significantly accumulate in the latter.[3][6][7] This specificity makes it a valuable tool for diagnosing conditions like osteomyelitis, prosthetic joint infections, and soft tissue infections.[1][6][8]
Caption: Mechanism of UBI(29-41) targeting bacterial infections.
Quantitative Data Summary
Clinical trials have demonstrated the high diagnostic performance of ⁹⁹ᵐTc-UBI scintigraphy in various infectious conditions.
Table 1: Diagnostic Accuracy of ⁹⁹ᵐTc-UBI(29-41) Scintigraphy
| Indication | No. of Patients | Sensitivity (%) | Specificity (%) | Accuracy (%) | Reference(s) |
| Various Infections | 148 | 96.3 | 94.1 | 95.3 | [6] |
| Bone, Soft-Tissue, Prosthesis | 18 | 100 | 80 | 94.4 | [8][9] |
| Diabetic Foot Osteomyelitis | 122 | 94.6 | 88.9 | 94.2 | [10] |
| Musculoskeletal Infections | 184 | 99.0 (SPECT/CT) | 94.5 (SPECT/CT) | 94.5 (SPECT/CT) | [11] |
Table 2: Human Biodistribution of ⁹⁹ᵐTc-UBI(29-41) (% Injected Dose)
| Organ | 30 min | 120 min (2h) | 240 min (4h) | Reference(s) |
| Kidneys | 6.53 ± 0.58 | 4.54 ± 0.57 | 3.38 ± 0.55 | [1] |
| Liver | 5.43 ± 0.76 | 3.17 ± 0.25 | 2.02 ± 0.30 | [1] |
| Bladder | 4.60 ± 0.92 | 23.00 ± 2.32 | 38.85 ± 4.01 | [1] |
Data presented as mean ± standard deviation. The primary route of excretion for ⁹⁹ᵐTc-UBI is via the kidneys.[1][8]
Experimental Protocols
The following protocols are synthesized from multiple clinical trial methodologies to provide a standardized workflow.
Caption: Clinical workflow for ⁹⁹ᵐTc-UBI(29-41) infection imaging.
Protocol 1: Preparation of ⁹⁹ᵐTc-UBI(29-41) using a Lyophilized Kit
This protocol describes a common method for radiolabeling UBI(29-41) using a sterile, lyophilized kit formulation.
Materials:
-
Lyophilized kit containing UBI(29-41) (e.g., 40-50 µg), a reducing agent (e.g., Stannous Chloride, SnCl₂), and potentially coligands (e.g., Tricine, EDDA).[12][13]
-
Sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate (Na⁹⁹ᵐTcO₄) eluate from a ⁹⁹Mo/⁹⁹ᵐTc generator.
-
0.9% sterile saline solution.
-
Dose calibrator.
Procedure:
-
Obtain fresh (≤ 2 hours old) ⁹⁹ᵐTc-pertechnetate eluate.
-
Assay the required activity of ⁹⁹ᵐTc-pertechnetate (typically 370-740 MBq) in a dose calibrator.[1][4]
-
Aseptically add the ⁹⁹ᵐTc-pertechnetate (in a volume of ~0.5-1.0 mL) to the lyophilized kit vial.[12]
-
Gently swirl the vial until the contents are completely dissolved.
-
Incubate the reaction mixture at room temperature for 10-15 minutes or as specified by the kit manufacturer.[4][12] Some direct labeling methods may require incubation at 100°C for 10 minutes.[12]
-
The final radiopharmaceutical should be a clear, colorless solution. Store at room temperature and use within 6 hours of reconstitution.[4]
Protocol 2: Quality Control of ⁹⁹ᵐTc-UBI(29-41)
To ensure high radiochemical purity (RCP), which should be >95%, the following QC procedures are recommended.
Materials:
-
Instant Thin-Layer Chromatography (ITLC-SG) strips.
-
Mobile phase (e.g., Saline or Acetone).
-
Gamma counter or radiochromatogram scanner.
-
(Optional) High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.[12]
Procedure (ITLC):
-
Spot a small drop of the prepared ⁹⁹ᵐTc-UBI solution onto the origin of an ITLC-SG strip.
-
Develop the chromatogram using an appropriate mobile phase. For example, in saline, free ⁹⁹ᵐTc-pertechnetate (⁹⁹ᵐTcO₄⁻) will move with the solvent front (Rf=1), while ⁹⁹ᵐTc-UBI and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂) will remain at the origin (Rf=0).
-
Allow the solvent to travel to the top of the strip, then remove and dry it.
-
Cut the strip in half and measure the radioactivity of each segment in a gamma counter or use a scanner to determine the distribution of radioactivity.
-
Calculate the RCP: RCP (%) = [Activity at origin / (Activity at origin + Activity at solvent front)] x 100
Protocol 3: Patient Administration and Imaging
Patient Preparation:
-
No specific patient preparation such as fasting is generally required.
-
Ensure adequate patient hydration to promote clearance of unbound radiotracer and reduce radiation dose to the bladder.[1]
Administration:
-
Confirm patient identity and explain the procedure.
-
Draw the patient-specific dose of ⁹⁹ᵐTc-UBI (e.g., 10 MBq/kg, up to 740 MBq for adults) into a sterile syringe.[4][8][14]
-
Administer the dose via intravenous injection.
Image Acquisition:
-
Gamma Camera: Dual-head SPECT or SPECT/CT system equipped with a Low-Energy, High-Resolution (LEHR) or Low-Energy General-Purpose (LEGP) collimator.[4]
-
Energy Peak: Set at 140 keV for ⁹⁹ᵐTc with a 15-20% window.[14]
-
Imaging Sequence:
-
Dynamic Imaging (Optional): Immediately post-injection, acquire dynamic images over the region of interest (ROI) for the first 10-15 minutes (e.g., 10-60 seconds per frame).[1][4]
-
Static/Spot Views: Acquire planar images of the ROI and a contralateral normal area at multiple time points, such as 30, 60, and 120 minutes post-injection.[1][14] Optimal imaging time is often cited as 30-60 minutes post-injection.[8]
-
Whole-Body Imaging: Acquire anterior and posterior whole-body scans at 30, 60, and 120 minutes.[4][14]
-
SPECT/CT: If available, perform SPECT/CT of the ROI at 1-2 hours post-injection for improved anatomical localization and differentiation between soft tissue and bone involvement.[10][11]
-
Image Analysis:
-
Visual Interpretation: Assess images for focal areas of increased tracer uptake. A visual scoring system is often used, where uptake greater than or equal to liver activity is considered positive for infection.[1]
-
Quantitative Analysis (Target-to-Nontarget Ratio):
-
Draw regions of interest (ROIs) over the suspected site of infection (Target, T) and a corresponding contralateral normal area (Nontarget, NT).
-
Calculate the T/NT ratio by dividing the mean counts in the target ROI by the mean counts in the nontarget ROI.
-
A T/NT ratio > 2.0 is generally considered indicative of infection.[15] The maximum T/NT ratio is often observed at earlier time points (e.g., 30 minutes).[1]
-
Safety and Dosimetry
Clinical studies have shown that ⁹⁹ᵐTc-UBI is well-tolerated by patients with no significant adverse reactions reported.[6][8] The effective dose equivalent is favorable, with the kidneys being the critical organ receiving the highest radiation absorbed dose.[1][8] The rapid renal clearance contributes to a relatively low radiation burden on the patient.[1]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. explorationpub.com [explorationpub.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmanuclear.co [pharmanuclear.co]
- 6. Clinical trial of specific imaging of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hzdr.de [hzdr.de]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. pafmj.org [pafmj.org]
- 11. researchgate.net [researchgate.net]
- 12. ijrr.com [ijrr.com]
- 13. Antimicrobial peptide 99mTc-UBI 29-41 for infection diagnosis: kit formulation and a preliminary clinical study [inis.iaea.org]
- 14. brieflands.com [brieflands.com]
- 15. www-pub.iaea.org [www-pub.iaea.org]
Troubleshooting & Optimization
improving target-to-background ratio in Ubiquicidin(29-41) imaging
Welcome to the technical support center for Ubiquicidin(29-41) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes, with a focus on improving the target-to-background ratio.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Ubiquicidin(29-41) uptake in bacteria?
Ubiquicidin (B1575653) (UBI) 29-41 is a cationic antimicrobial peptide fragment. Its mechanism of action is believed to involve the electrostatic interaction between the positively charged amino acid residues (five arginines and one lysine) in UBI(29-41) and the negatively charged components of the microbial cell membrane.[1] This preferential binding allows for the specific accumulation of radiolabeled UBI(29-41) at the site of infection.
Q2: Why am I observing a low target-to-background ratio in my imaging studies?
A low target-to-background ratio can be attributed to several factors:
-
Non-specific binding: The radiotracer may bind to components other than bacteria, such as sites of sterile inflammation.[1][2]
-
High background activity: Suboptimal clearance of the radiotracer from circulation and non-target organs (e.g., kidneys, liver) can obscure the signal from the infection site.[3][4]
-
Suboptimal imaging time: The time between injection and imaging is critical. Imaging too early may result in high background from blood pool activity, while imaging too late may lead to reduced signal from the target.[3][5]
-
Radiochemical purity: Impurities in the radiolabeled peptide can lead to altered biodistribution and increased background.
Q3: How can I differentiate between bacterial infection and sterile inflammation?
While UBI(29-41) shows preferential binding to bacteria, some uptake can occur in sterile inflammatory tissues.[1] To improve differentiation:
-
Use of derivatives: Novel derivatives of UBI(29-41), such as [99mTc]Tc-CN5UBI 29-41 and [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41, have been developed to enhance the target-to-nontarget ratio and better distinguish bacterial infection from sterile inflammation.[1][6]
-
Quantitative analysis: Comparing the uptake ratios (e.g., abscess-to-muscle, abscess-to-blood) between suspected infection sites and known sterile inflammation models can aid in differentiation. Studies have shown significantly higher uptake at bacterial infection sites.[1][6]
-
Optimal imaging window: Acquiring images at multiple time points can help, as the kinetics of uptake and washout may differ between infection and sterile inflammation.[3][5][7]
Q4: What is the optimal imaging time post-injection of 99mTc-UBI(29-41)?
The optimal imaging time can vary depending on the specific UBI(29-41) derivative and the experimental model. However, several studies provide guidance:
-
For general infection localization, optimal visualization with 99mTc-UBI 29-41 has been reported as early as 30 minutes post-injection, with the maximum mean target-to-nontarget ratio observed at this time.[3][5][8]
-
In some animal models, the best target-to-nontarget ratios for certain derivatives were achieved at 120 minutes post-injection as blood and muscle uptake decreased over time.[1]
-
Dynamic imaging followed by static scans at multiple time points (e.g., 30, 60, 120, and 240 minutes) is recommended to determine the optimal window for a specific application.[3][5][7]
Troubleshooting Guides
Problem 1: High background signal in non-target organs (kidneys, liver).
-
Possible Cause: The intrinsic biodistribution of the radiotracer leads to physiological uptake and clearance through the renal and hepatobiliary systems.[3][4]
-
Troubleshooting Steps:
-
Modify the Radiotracer: Consider using UBI(29-41) derivatives designed for lower non-target organ uptake. For example, modifying the linker between the peptide and the chelator (e.g., using a PEG chain) can improve hydrophilicity and alter biodistribution.[1]
-
Optimize Imaging Time: Allow sufficient time for clearance from these organs before imaging. Biodistribution studies show a gradual decline in renal and liver activity over time.[3]
-
Background Subtraction: Employ appropriate background correction algorithms during image analysis to reduce the impact of non-target uptake.[4][9]
-
Hydration: Ensure adequate hydration of the subject to promote renal clearance of the radiotracer.
-
Problem 2: Poor signal intensity at the site of infection.
-
Possible Cause: Insufficient accumulation of the radiotracer at the target site.
-
Troubleshooting Steps:
-
Verify Radiochemical Purity: Use HPLC or ITLC to confirm the radiochemical purity of your labeled peptide is high (>95%).[7][10] Low purity can result in a lower effective dose reaching the target.
-
Assess In Vitro Bacterial Binding: Perform an in vitro binding assay to confirm that your radiolabeled UBI(29-41) specifically binds to the bacteria of interest.[1][6]
-
Check for Competing Substances: Ensure that the subject has not been administered substances that could interfere with the uptake mechanism.
-
Consider the Type of Bacteria: Some studies suggest that the accumulation of 99mTc-UBI(29-41) may be lower in infections caused by certain bacteria (e.g., E. coli) compared to others (e.g., S. aureus).[11]
-
Problem 3: High uptake in areas of sterile inflammation.
-
Possible Cause: Non-specific binding of the cationic peptide to inflammatory tissues.
-
Troubleshooting Steps:
-
Utilize Advanced Derivatives: Employ newer UBI(29-41) derivatives that have been specifically designed and tested to show a higher specificity for bacterial infection over sterile inflammation. For instance, [99mTc]Tc-CN5UBI 29-41 demonstrated a significantly greater uptake in bacterial abscesses compared to sites of sterile inflammation.[1]
-
Comparative Imaging: If possible, include a control group with sterile inflammation in your experimental design to establish a baseline for non-specific uptake.
-
Quantitative Ratio Analysis: Calculate the ratio of uptake at the target site to a contralateral normal tissue site. Studies have shown that while some uptake occurs in sterile inflammation, the target-to-nontarget ratio is significantly higher in bacterial infections.[1]
-
Data Presentation
Table 1: Biodistribution of [99mTc]Tc-CN5UBI 29-41 in Mice Models (120 min post-injection)
| Tissue | Bacterial Infection (%ID/g ± SD) | Sterile Inflammation (%ID/g ± SD) |
| Abscess | 1.44 ± 0.48 | 0.73 ± 0.05 |
| Muscle | 0.35 ± 0.06 | 0.29 ± 0.03 |
| Blood | 1.78 ± 0.11 | 1.23 ± 0.16 |
Data extracted from a study on isocyanide ubiquicidin derivatives.[1]
Table 2: Target-to-Nontarget Ratios for Different UBI(29-41) Derivatives
| Radiotracer | Model | Target-to-Muscle Ratio (± SD) | Target-to-Blood Ratio (± SD) | Time (min) |
| [99mTc]Tc-UBI 29-41 (literature average) | Bacterial Infection | 1.7 - 4.7 | - | ~120 |
| [99mTc]Tc-CN5UBI 29-41 | Bacterial Infection | 4.15 ± 0.49 | 0.81 ± 0.05 | 120 |
| [99mTc]Tc-CN5UBI 29-41 | Sterile Inflammation | 2.52 ± 0.22 | 0.59 ± 0.06 | 120 |
| 99mTc-UBI 29-41 (human study) | Suspected Infection | 2.75 ± 1.69 | - | 30 |
| 99mTc-UBI 29-41 (human study) | Suspected Infection | 2.04 ± 1.01 | - | 120 |
Data compiled from studies on UBI derivatives and clinical trials.[1][3]
Experimental Protocols
Protocol 1: Radiolabeling of HYNIC-UBI 29-41 with 99mTc
This protocol is based on the synthesis of [99mTc]Tc-tricine/TPPTS-HYNIC-UBI 29-41.[6]
-
Preparation of Reagents:
-
HYNIC-UBI 29-41 solution.
-
Tricine and TPPTS coligand solution.
-
[99mTc]NaTcO4 eluate from a 99Mo/99mTc generator.
-
Stannous chloride (SnCl2) as a reducing agent.
-
Saline solution.
-
-
Labeling Procedure:
-
In a sterile vial, combine the HYNIC-UBI 29-41 solution with the tricine/TPPTS coligand solution.
-
Add the required amount of SnCl2.
-
Add 370-740 MBq of [99mTc]NaTcO4 to the vial.
-
Adjust the pH of the mixture if necessary (typically to a range of 5-7).
-
Incubate the reaction mixture at 100°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using High-Performance Liquid Chromatography (HPLC) or Instant Thin-Layer Chromatography (ITLC).
-
A typical HPLC system would use a C18 column with a gradient of 0.1% trifluoroacetic acid in water and acetonitrile.[10]
-
The RCP should be >95% for in vivo use.
-
Protocol 2: In Vitro Bacterial Binding Assay
This protocol assesses the specific binding of the radiolabeled peptide to bacteria.[1][6]
-
Bacterial Culture:
-
Grow a culture of the target bacteria (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Harvest the bacteria by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the bacteria to a known concentration (e.g., 1 x 10^8 CFU/mL).
-
-
Binding Assay:
-
Total Binding: Incubate a known amount of the radiolabeled UBI(29-41) derivative with the bacterial suspension at 37°C for a specified time (e.g., 60 minutes).
-
Non-specific Binding (Blocking): In a separate tube, pre-incubate the bacterial suspension with a large excess of unlabeled UBI(29-41) before adding the radiolabeled peptide.
-
After incubation, centrifuge the tubes to pellet the bacteria.
-
Separate the supernatant from the bacterial pellet.
-
Measure the radioactivity in both the pellet and the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of bound radioactivity for the total binding group.
-
Specific binding is determined by subtracting the non-specific binding from the total binding.
-
Visualizations
Caption: UBI(29-41) binding to bacteria.
Caption: Logic for troubleshooting low T/B ratio.
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Influence of background correction in the estimation of myocardial uptake of 99mTc labelled perfusion imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrr.com [ijrr.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
troubleshooting low radiochemical purity in 99mTc-UBI(29-41) labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the radiolabeling of Ubiquicidin(29-41) with Technetium-99m (99mTc-UBI(29-41)), specifically focusing on issues of low radiochemical purity (RCP).
Troubleshooting Guides & FAQs
Q1: My radiochemical purity (RCP) for 99mTc-UBI(29-41) is consistently below the acceptable limit of 95%. What are the potential causes?
Low RCP is a common issue that can arise from several factors throughout the labeling process. The primary causes can be grouped into three categories: issues with starting materials, suboptimal reaction conditions, and procedural errors. A systematic evaluation of each of these areas is crucial for identifying and resolving the problem.
Q2: How do the starting materials affect the labeling efficiency?
The quality of both the Sodium Pertechnetate (B1241340) (Na[99mTcO4]-) eluate and the UBI(29-41) kit components is critical for successful labeling.
-
Quality of 99mTc Eluate: The generator eluate can be a significant source of variability.
-
"Old" vs. "Fresh" Eluate: Eluates from generators that have not been eluted for an extended period (e.g., more than 12-24 hours) can contain a higher proportion of 99Tc relative to 99mTc.[1][2] Since 99Tc is chemically identical to 99mTc, it competes for the stannous ion reductant and the chelating sites on the UBI peptide, leading to lower 99mTc labeling efficiency.[3]
-
First Elution: The first eluate from a new generator may also have a higher concentration of 99Tc and potential oxidizing impurities, which can interfere with the reduction of 99mTc, a necessary step for labeling.[1][4][5]
-
Radionuclidic Impurities: The presence of other radionuclides, such as Molybdenum-99 (99Mo), in the eluate can also affect the quality of the final product, although this is less common with modern generator systems.
-
-
Integrity of the UBI(29-41) Kit:
-
Stannous Chloride (SnCl2) Content: Stannous chloride is the reducing agent responsible for converting 99mTc from its non-reactive +7 oxidation state to a lower, more reactive state that can be chelated by the UBI peptide.[3] Insufficient amounts of active stannous ion will result in incomplete reduction of 99mTc, leading to high levels of free pertechnetate ([99mTcO4]-) impurity.
-
Peptide Integrity: The UBI(29-41) peptide itself can degrade if stored improperly (e.g., exposure to moisture or elevated temperatures). Degraded peptides may not chelate the reduced 99mTc effectively.
-
Q3: Which reaction conditions are most critical for achieving high radiochemical purity?
Optimal reaction conditions are essential for driving the labeling reaction to completion. The most critical parameters are the concentration of the reducing agent (stannous chloride) and the pH of the reaction mixture.
-
Stannous Chloride Concentration: Both insufficient and excessive amounts of stannous chloride can negatively impact RCP.
-
Insufficient SnCl2: As mentioned, a lack of stannous ions leads to incomplete reduction of pertechnetate, resulting in low labeling yield.[3][4]
-
Excess SnCl2: An excess of stannous ions can lead to the formation of 99mTc-tin colloids, another radiochemical impurity (hydrolyzed-reduced 99mTc).[6] This impurity can be minimized by optimizing the amount of stannous chloride in the formulation.
-
-
pH of the Reaction Mixture: The pH affects both the stability of the components and the kinetics of the labeling reaction. For direct labeling of UBI(29-41), an alkaline pH is often required to ensure the formation of the desired 99mTc-peptide complex.[7] Deviations from the optimal pH range can significantly decrease the labeling yield.[8][9] For instance, some studies on HYNIC-conjugated peptides show optimal labeling at a pH range of 4-5, with a sharp decrease in yield at more acidic or alkaline pH values.[8]
Q4: What are the most common procedural errors that can lead to low RCP?
Even with high-quality reagents and optimized conditions, human error can lead to failed preparations.
-
Incorrect Incubation Time or Temperature: Most labeling procedures specify an incubation period at a particular temperature (e.g., 10-15 minutes at room temperature) to allow the reaction to complete.[10] Deviating from these instructions can result in an incomplete reaction and low RCP.[11][12]
-
Improper Mixing: Failure to adequately mix the reagents upon addition of the pertechnetate can lead to localized areas of non-optimal conditions within the reaction vial, resulting in incomplete labeling.
-
Contamination: Inadvertent introduction of contaminants, such as antiseptic solutions from swabbing the vial septum, can interfere with the labeling chemistry.[3] For example, oxidizing agents like iodine can consume the stannous chloride, preventing the reduction of 99mTc.
-
Incorrect Order of Reagent Addition: Following the prescribed order of addition of reagents is crucial for many radiopharmaceutical kits.
The following diagram illustrates a troubleshooting workflow for addressing low RCP:
Caption: Troubleshooting workflow for low radiochemical purity.
Q5: What are the common radiochemical impurities in 99mTc-UBI(29-41) preparations and how can I detect them?
The two main radiochemical impurities are free pertechnetate ([99mTcO4]−) and hydrolyzed-reduced technetium (99mTc-colloid). These can be identified and quantified using thin-layer chromatography (TLC).
-
Free Pertechnetate ([99mTcO4]−): This impurity arises from the incomplete reduction of the initial 99mTc-pertechnetate.
-
Hydrolyzed-Reduced 99mTc (99mTc-colloid): This impurity forms when the reduced 99mTc fails to bind to the UBI peptide and instead undergoes hydrolysis, forming colloidal particles. This can be caused by an excess of stannous ions.
These impurities are typically separated and quantified using Instant Thin-Layer Chromatography (ITLC) with two different mobile phases.
The following diagram illustrates the general workflow for quality control:
Caption: General workflow for ITLC quality control of 99mTc-UBI.
Data Presentation
The following tables summarize the impact of key variables on radiochemical purity.
Table 1: Effect of Stannous Chloride (SnCl2) Concentration on Labeling Efficiency
| SnCl2·2H2O Concentration | Observation | Potential Impurity |
| Too Low (< 5 µg per 40 µg UBI) | Incomplete reduction of 99mTcO4−, leading to low RCP.[13] | High % Free Pertechnetate |
| Optimal | High labeling efficiency (>95%). | Minimal impurities |
| Too High | Formation of colloidal impurities.[6] | High % Hydrolyzed-Reduced 99mTc |
Table 2: Influence of Reaction pH on Labeling Efficiency
| pH Range | Observation | Reference |
| Acidic (e.g., pH < 4) | Significantly reduced labeling yield for some preparations.[8] | [8] |
| Neutral to Alkaline (pH 7-10) | Optimal for direct labeling of UBI(29-41).[7] | [7] |
| Strongly Alkaline (e.g., pH > 11) | Decreased labeling yield.[6] | [6] |
Experimental Protocols
Protocol 1: Quality Control of 99mTc-UBI(29-41) using Instant Thin-Layer Chromatography (ITLC)
This protocol is designed to determine the percentage of the three main radioactive species: 99mTc-UBI(29-41), free 99mTc-pertechnetate, and hydrolyzed-reduced 99mTc.
Materials:
-
Two ITLC-SG (silica gel) strips
-
Developing tank or vial
-
Mobile Phase 1: 0.9% Saline
-
Mobile Phase 2: Acetone or Methyl Ethyl Ketone (MEK)
-
Scissors
-
Well-type gamma counter or dose calibrator
Procedure:
-
Preparation: Pour a small amount of each mobile phase into separate developing tanks and allow the atmosphere to saturate. Mark an origin line on each ITLC strip about 1 cm from the bottom.
-
Spotting: Carefully spot a small drop of the final 99mTc-UBI(29-41) solution onto the origin of each of the two ITLC strips. Do not allow the spot to air dry for too long, as this can cause decomposition.[14]
-
Development - Strip 1 (Saline):
-
Place the first strip into the tank with 0.9% Saline, ensuring the origin spot is above the solvent level.
-
Allow the solvent to migrate to the top of the strip.
-
In this system, free pertechnetate will move with the solvent front (Rf = 0.9-1.0), while both 99mTc-UBI(29-41) and 99mTc-colloid will remain at the origin (Rf = 0.0-0.1).
-
-
Development - Strip 2 (Acetone/MEK):
-
Place the second strip into the tank with Acetone or MEK.
-
Allow the solvent to migrate to the top of the strip.
-
In this system, both free pertechnetate and 99mTc-UBI(29-41) will move with the solvent front (Rf = 0.9-1.0), while 99mTc-colloid remains at the origin (Rf = 0.0-0.1).
-
-
Analysis:
-
Remove the strips from the tanks and allow them to dry.
-
Cut each strip in half (or at a defined point based on the solvent front).
-
Measure the radioactivity of the top and bottom sections of each strip using a gamma counter.
-
-
Calculations:
-
% 99mTc-colloid = (Counts at origin of Strip 2 / Total counts on Strip 2) x 100
-
% Free Pertechnetate = (Counts at solvent front of Strip 1 / Total counts on Strip 1) x 100
-
% 99mTc-UBI(29-41) (RCP) = 100% - (% 99mTc-colloid + % Free Pertechnetate)
-
Protocol 2: Quality Control of 99mTc-UBI(29-41) using High-Performance Liquid Chromatography (HPLC)
HPLC provides a more detailed analysis of the radiochemical species present in the preparation.
Materials and Equipment:
-
HPLC system with a radioactivity detector.
-
Reverse-phase C-18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample filtration unit (e.g., 0.22 µm syringe filter).
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Filter a small aliquot of the 99mTc-UBI(29-41) solution to remove any particulate matter.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Run a gradient elution program. A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: 5% A, 95% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Detection: Monitor the eluate with both a UV detector (at ~220 nm for the peptide) and a radioactivity detector.
-
Analysis:
-
Identify the peaks corresponding to different radioactive species based on their retention times. Typically, free pertechnetate will elute very early, while the labeled peptide will have a longer retention time.[15]
-
Integrate the area under each radioactive peak.
-
Calculate the RCP by dividing the peak area of 99mTc-UBI(29-41) by the total area of all radioactive peaks, multiplied by 100.
-
References
- 1. Technetium-99m Radiopharmaceutical Preparation Problems: 12 Years of Experience | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 2. Technetium-99m radiopharmaceutical preparation problems: 12 years of experience. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. The influence of temperature and alkaline pH on the labeling of free and conjugated MAG3 with technetium-99m - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mattioli1885journals.com [mattioli1885journals.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Radiolabeled Ubiquicidin(29-41) Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of high renal uptake of radiolabeled Ubiquicidin(29-41) [UBI(29-41)] during preclinical and clinical imaging studies.
Frequently Asked Questions (FAQs)
Q1: Why is high renal uptake observed with radiolabeled Ubiquicidin(29-41)?
Radiolabeled UBI(29-41) is a small, positively charged peptide. After intravenous administration, it is rapidly cleared from the bloodstream primarily through glomerular filtration in the kidneys.[1][2] The positively charged amino acid residues (five arginines and one lysine) in UBI(29-41) promote its reabsorption in the proximal tubules, leading to significant accumulation and retention of radioactivity in the kidneys.[3][4] This is a common characteristic of many small radiolabeled peptides.
Q2: What are the consequences of high renal uptake?
High renal accumulation of radioactivity can have several detrimental effects:
-
Dosimetric limitations: In radionuclide therapy applications, high kidney uptake can deliver a limiting radiation dose to the kidneys, potentially causing nephrotoxicity.[5]
-
Impaired imaging quality: High background signal from the kidneys can obscure the detection of infection or inflammation in adjacent abdominal structures.
-
Inaccurate quantification: High renal signal can complicate the accurate quantification of radiotracer uptake in nearby target tissues.
Q3: Are there established methods to reduce the renal uptake of radiolabeled peptides?
Yes, several strategies have been successfully employed to reduce the renal uptake of various radiolabeled peptides. These methods primarily work by competing for or inhibiting the reabsorption mechanisms in the proximal tubules. The most common approaches include:
-
Co-infusion of basic amino acids: Lysine (B10760008) and arginine are positively charged amino acids that compete with the radiolabeled peptide for reabsorption.[5][6]
-
Administration of gelatin-based plasma expanders: Products like succinylated gelatin (e.g., Gelofusine) have been shown to effectively reduce renal uptake.[6]
-
Use of albumin fragments: Fragments of albumin can also inhibit the renal reabsorption of radiolabeled peptides.
-
Peptide modification: Altering the peptide's charge or attaching linkers (e.g., polyethylene (B3416737) glycol - PEG) can modify its pharmacokinetic profile and reduce renal accumulation.[3][5]
Q4: Have these methods been specifically validated for radiolabeled Ubiquicidin(29-41)?
While the above methods are well-documented for other radiolabeled peptides like somatostatin (B550006) analogs, there is limited published data specifically demonstrating their efficacy in reducing the renal uptake of radiolabeled UBI(29-41). However, based on the shared mechanism of renal reabsorption of cationic peptides, it is highly probable that these strategies would also be effective for UBI(29-41). Experimental validation is recommended to determine the optimal approach and dosage.
Troubleshooting Guide: High Renal Uptake of Radiolabeled UBI(29-41)
This guide provides structured approaches to mitigate high renal uptake during your experiments.
Problem: Excessive kidney signal is obscuring target visualization or raising concerns about renal radiation dose.
Solution 1: Co-administration of Basic Amino Acids
This is often the first-line approach due to its established efficacy with other cationic peptides.
Experimental Protocol: Co-infusion of Lysine and Arginine
-
Prepare the Amino Acid Solution:
-
Prepare a sterile solution of L-lysine and L-arginine in saline or another appropriate buffer. A common concentration is 25 mg/mL of each amino acid.
-
Ensure the pH of the solution is adjusted to be physiologically compatible (pH 7.0-7.4).
-
-
Animal Model:
-
Use an appropriate animal model (e.g., mice or rats) with induced infection or inflammation.
-
Divide the animals into a control group (receiving only the radiolabeled UBI(29-41)) and an experimental group (receiving the amino acid co-infusion).
-
-
Administration:
-
Administer the amino acid solution intravenously. A typical dose for mice is 400 mg/kg of each amino acid.
-
The timing of administration is critical. The amino acid solution is typically infused starting 30 minutes before the injection of the radiolabeled UBI(29-41) and continuing for a period post-injection (e.g., 2-4 hours). For bolus injections in smaller animals, administer the amino acid solution 15-30 minutes prior to the radiotracer.
-
-
Radiotracer Injection:
-
Inject the radiolabeled UBI(29-41) intravenously at the desired dose.
-
-
Biodistribution Study:
-
At selected time points post-injection (e.g., 1, 2, 4, and 24 hours), euthanize the animals.
-
Dissect the kidneys and other relevant organs.
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of injected dose per gram (%ID/g) for each organ.
-
-
Data Analysis:
-
Compare the %ID/g in the kidneys of the experimental group to the control group to determine the percentage of reduction in renal uptake.
-
Workflow for Amino Acid Co-infusion Experiment
Caption: Workflow for evaluating the effect of amino acid co-infusion on renal uptake.
Solution 2: Co-administration of Gelofusine
Succinylated gelatin (Gelofusine) is another effective agent for reducing renal uptake of radiolabeled peptides.
Experimental Protocol: Co-administration of Gelofusine
-
Preparation:
-
Obtain a sterile solution of succinylated gelatin (e.g., Gelofusine).
-
-
Animal Model and Groups:
-
As described in the amino acid protocol, use a control and an experimental group.
-
-
Administration:
-
Administer Gelofusine intravenously. A typical dose for rats is 20 mg.
-
Inject Gelofusine 10-15 minutes prior to the administration of the radiolabeled UBI(29-41).
-
-
Radiotracer Injection and Biodistribution:
-
Follow the same procedure as outlined in the amino acid protocol (steps 4-6).
-
-
Data Analysis:
-
Compare the renal uptake (%ID/g) between the Gelofusine-treated group and the control group.
-
Solution 3: Peptide Modification
If co-administration strategies are not sufficiently effective or desirable, modifying the UBI(29-41) peptide itself is a more advanced approach. This often involves collaboration with a radiochemist or peptide chemist.
Conceptual Approach: PEGylation
-
Synthesis:
-
Synthesize a derivative of UBI(29-41) with a polyethylene glycol (PEG) linker attached to the N-terminus or a lysine residue. The PEG linker can vary in length (e.g., PEG4, PEG8).
-
-
Radiolabeling:
-
Radiolabel the PEGylated UBI(29-41) using the same method as for the unmodified peptide.
-
-
Comparative Biodistribution:
-
Conduct a head-to-head biodistribution study comparing the unmodified radiolabeled UBI(29-41) with the PEGylated version in your animal model.
-
-
Analysis:
-
Evaluate not only the renal uptake but also the uptake at the target site (infection/inflammation) and in other organs to ensure that the modification has not negatively impacted the tracer's targeting capabilities.
-
Logical Relationship of Renal Uptake and Reduction Strategies
Caption: Mechanism of renal uptake and intervention strategies.
Data Presentation: Biodistribution of Radiolabeled UBI(29-41) Derivatives
The following table summarizes biodistribution data from published studies, highlighting the consistently high renal uptake of various forms of radiolabeled UBI(29-41). Note that experimental conditions (e.g., animal model, time point) vary between studies.
| Radiotracer | Animal Model | Time Point (post-injection) | Kidney Uptake (%ID/g) | Reference |
| 99mTc-UBI(29-41) | Rabbit | 5 min | 10.6 ± 2.1 | [1] |
| 60 min | 5.9 ± 0.8 | [1] | ||
| 68Ga-NOTA-UBI(29-41) | Mouse | 60 min | ~5 | [7] |
| 68Ga-DOTA-UBI(29-41) | Rat | 60 min | High (not quantified) | [6] |
| [99mTc]Tc-CN5UBI(29-41) | Mouse | 30 min | ~10 | [3] |
| 120 min | ~7 | [3] |
Disclaimer: This technical support guide is for informational purposes only and is based on a review of available scientific literature. The proposed experimental protocols are general recommendations and should be adapted and optimized for your specific research needs and institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmanuclear.co [pharmanuclear.co]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
optimizing incubation time for 68Ga-Ubiquicidin(29-41) labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time and other critical parameters in the radiolabeling of Ubiquicidin(29-41) with Gallium-68.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for labeling 68Ga with Ubiquicidin(29-41)?
A1: The optimal incubation time for 68Ga-Ubiquicidin(29-41) labeling is typically short, often ranging from 5 to 20 minutes. Several studies have demonstrated high radiochemical purity (RCP) and yield within this timeframe, depending on the specific chelator used and other reaction conditions. For instance, with a DOTA chelator, heating at 95°C for 10 minutes has resulted in a radiolabeling yield of over 99%[1]. Similarly, for a NOTA-conjugated peptide, optimal labeling was achieved at 90°C in just 5 minutes[2][3]. It is crucial to optimize the incubation time in conjunction with other parameters like temperature and pH for your specific experimental setup.
Q2: How does temperature affect the labeling efficiency of 68Ga-Ubiquicidin(29-41)?
A2: Temperature is a critical factor for efficient labeling. Generally, elevated temperatures are required to achieve high radiochemical yields in a short amount of time. For DOTA-conjugated UBI(29-41), a temperature of 95°C is commonly used[1]. For NOTA-conjugated peptides, temperatures around 85°C to 90°C have been shown to yield optimal results[1][2][4]. Labeling at lower temperatures, such as 20°C, may require a longer incubation time of around 10 minutes to achieve maximum yield and radiochemical purity[2].
Q3: What is the recommended pH for the labeling reaction?
A3: The optimal pH for 68Ga-labeling of Ubiquicidin(29-41) is in the acidic range, typically between 3.5 and 5.5[2]. A commonly reported optimal pH is around 4.5 for DOTA-conjugated peptides[1]. For NOTA-conjugates, a pH range of 3.5 to 4.0 has been identified as optimal[2][3]. Maintaining the correct pH is essential to prevent the formation of 68Ga-colloids and to ensure efficient chelation[2][3][5].
Q4: Which chelator is best for labeling Ubiquicidin(29-41) with 68Ga?
A4: Several bifunctional chelators, including DOTA, NOTA, and NODAGA, have been successfully used to label Ubiquicidin(29-41) with 68Ga[1][2][4][6]. The choice of chelator can influence the labeling conditions and the in vivo stability of the resulting radiopharmaceutical. NOTA has been shown to form highly stable complexes with 68Ga and can often be labeled under milder conditions or with shorter incubation times compared to DOTA[2]. NODAGA-conjugated UBI fragments have also been labeled with high radiochemical yields[6]. The selection of the chelator should be based on the specific requirements of the research, including desired in vivo performance and available synthesis capabilities.
Q5: How can I perform quality control on my 68Ga-labeled Ubiquicidin(29-41)?
A5: Quality control is crucial to ensure the purity and identity of the radiolabeled peptide. The most common methods are radio-thin-layer chromatography (radio-TLC) and high-performance liquid chromatography (radio-HPLC)[4]. Radio-TLC can be used for a quick assessment of radiochemical purity, while radio-HPLC provides a more detailed analysis, separating the labeled peptide from free 68Ga and other impurities[1][4]. For example, in one study using HPLC, free 68Ga had a retention time of 2 minutes, while the labeled product eluted at 7.2 minutes[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield/Purity | Incorrect pH of the reaction mixture. The optimal pH is typically between 3.5 and 5.5[2]. | Verify the pH of the reaction mixture before adding 68Ga. Adjust with an appropriate buffer, such as sodium acetate[1][4]. |
| Suboptimal incubation temperature. Insufficient heat can lead to incomplete labeling. | Ensure the reaction is heated to the optimized temperature for your specific chelator (e.g., 90-95°C for DOTA/NOTA)[1][2][4]. | |
| Inadequate incubation time. The reaction may not have proceeded to completion. | Increase the incubation time within the recommended range (usually 5-20 minutes)[1][2]. | |
| Presence of metallic impurities in the 68Ga eluate. Metal ions can compete with 68Ga for the chelator[5]. | Use a high-quality 68Ge/68Ga generator. Consider pre-purification of the 68Ga eluate if metal contamination is suspected[5]. | |
| Incorrect precursor (peptide-chelator conjugate) concentration. | Optimize the amount of the Ubiquicidin(29-41) conjugate used for labeling. | |
| High Levels of Free 68Ga | Incomplete labeling reaction. See causes for low radiochemical yield. | Re-evaluate and optimize all labeling parameters: pH, temperature, time, and precursor amount. |
| Radiolysis of the labeled compound. | Consider the use of radical scavengers, although their effectiveness may vary[7]. | |
| Instability of the labeled product over time. | Perform stability studies of the final product at different time points post-labeling[1][8]. | |
| Formation of 68Ga-colloids | pH of the reaction mixture is too high. This can lead to the hydrolysis of Gallium-68. | Ensure the pH is maintained within the optimal acidic range (3.5-5.5)[2][3]. |
| Unexpected peaks in HPLC chromatogram | Presence of impurities in the peptide conjugate or reagents. | Use high-purity reagents and ensure the peptide-chelator conjugate is of high quality. |
| Degradation of the peptide during labeling. | Avoid excessively harsh conditions (e.g., prolonged heating at very high temperatures). |
Experimental Protocols & Data
Summary of Labeling Parameters and Outcomes
| Chelator | Peptide Amount | Incubation Temperature (°C) | Incubation Time (min) | pH | Radiochemical Purity/Yield | Reference |
| DOTA | 50 µg | 95 | 10 | 4.5 | >99% Yield | [1] |
| NOTA | 30 nmol | 90 | 10 | 4.0 | 93.83 ± 1.51% RCY, 99.10 ± 0.38% RCP | [4] |
| NOTA | 30 nmol | 20 | 10 | 3.5-4.0 | Maximum Yield and RCP | [2] |
| NOTA | 5-60 nmol | 90 | 5 | 3.5-4.0 | 96 ± 3% RCP | [2][3] |
| NODAGA | - | - | - | - | >95% Yield and Purity | [6] |
| DFO | 100 µg | Room Temp | 20 | 4 | 98 ± 2% RCP (after purification) | [9] |
Detailed Experimental Protocol for 68Ga-DOTA-Ubiquicidin(29-41) Labeling
This protocol is a generalized example based on published literature[1]. Researchers should optimize conditions for their specific materials and equipment.
-
Elution of 68Ga: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add sodium acetate (B1210297) buffer (e.g., 2.5 M) to the 68GaCl3 eluate to adjust the pH to approximately 4.5.
-
Addition of Peptide: Add the DOTA-Ubiquicidin(29-41) peptide conjugate (e.g., 50 µg) to the buffered 68Ga solution.
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes.
-
Cooling: After incubation, cool the reaction vial to room temperature.
-
Purification (if necessary): Pass the reaction mixture through a C18 Sep-Pak cartridge to remove any unreacted 68Ga.
-
Quality Control: Analyze the radiochemical purity of the final product using radio-TLC and/or radio-HPLC.
Visualizations
Caption: Experimental workflow for the radiolabeling of Ubiquicidin(29-41) with 68Ga.
Caption: Troubleshooting logic for low radiochemical purity in 68Ga-Ubiquicidin labeling.
References
- 1. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 68Ga-Based Radiopharmaceuticals: Production and Application Relationship | MDPI [mdpi.com]
- 6. Radiolabeling and Preliminary Evaluation of Ga-68 Labeled NODAGA-Ubiquicidin Fragments for Prospective Infection Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of NOTA-conjugated Ubiquicidin(29-41)
Welcome to the technical support center for the synthesis of NOTA-conjugated Ubiquicidin(29-41). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Peptide Synthesis & Purification
Question: What are the common challenges encountered during the solid-phase peptide synthesis (SPPS) of Ubiquicidin(29-41)?
Answer: Solid-phase peptide synthesis of Ubiquicidin(29-41) can present several challenges:
-
Incomplete coupling reactions: The repetitive nature of SPPS can lead to incomplete coupling of amino acids, resulting in deletion sequences. To mitigate this, it is crucial to use an excess of reagents and allow for sufficient reaction times.
-
Aggregation of the growing peptide chain: The peptide sequence itself may have a tendency to aggregate on the solid support, hindering subsequent synthetic steps. Using specialized resins or solvents can help to disrupt these aggregates.[1]
-
Side reactions: The functional groups on amino acid side chains can undergo unwanted reactions. Proper selection of protecting groups is essential to prevent this.
A general workflow for solid-phase peptide synthesis is outlined below.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Question: I am having difficulty purifying the crude Ubiquicidin(29-41) peptide. What methods are recommended?
Answer: Purification of complex peptides like Ubiquicidin(29-41) can be challenging due to the presence of closely related impurities.[2] The standard and most effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[2][3]
-
Column Choice: A C18-modified silica (B1680970) column is the most common stationary phase.[3]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (ACN) with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used. The gradient is optimized to achieve the best separation of the target peptide from its impurities.[3]
-
Detection: UV detection at 210-220 nm is standard for monitoring the elution of the peptide.[3]
If standard RP-HPLC conditions do not provide sufficient purity, you can try:
-
Using alternative solvent systems or buffers.[3]
-
Employing a different column packing material, especially for less polar peptides.[3]
NOTA Conjugation
Question: What are the key considerations when conjugating NOTA to the Ubiquicidin(29-41) peptide?
Answer: Successful conjugation of NOTA to the peptide requires careful control of the reaction conditions. Key considerations include:
-
Site of Conjugation: NOTA can be conjugated to the N-terminus of the peptide or to the side chain of an amino acid like lysine. An orthogonal protection strategy is necessary if side-chain conjugation is desired.[4]
-
Reagent Stoichiometry: A large excess of the NOTA chelator is often required for efficient conjugation to the purified peptide.[4] However, using a bifunctional version of the NOTA chelate, such as p-SCN-Bn-NOTA, can facilitate the reaction.[5]
-
Reaction pH: The pH of the reaction mixture is critical. For instance, when using p-SCN-Bn-NOTA, a pH of 9.0 has been reported.[6]
-
Heterogeneity of the Product: Using higher amounts of the NOTA precursor can lead to a complex mixture of products with varying degrees of substitution (i.e., multiple NOTA molecules per peptide).[6] It is important to characterize the final product thoroughly to ensure homogeneity.
Caption: NOTA Conjugation and Purification Workflow.
Question: How can I confirm that the NOTA conjugation was successful?
Answer: Confirmation of successful conjugation requires analytical characterization. The most common methods are:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product. A successful conjugation will result in a mass shift corresponding to the addition of the NOTA moiety.[7][8]
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the conjugated peptide. The retention time of the NOTA-conjugated peptide will typically differ from the unconjugated peptide.[7][9]
Radiolabeling
Question: What are the optimal conditions for radiolabeling NOTA-Ubiquicidin(29-41) with Gallium-68 (⁶⁸Ga)?
Answer: Optimizing the reaction conditions is crucial for achieving high radiochemical yield and purity. Based on published data, the following parameters are recommended for ⁶⁸Ga labeling:[10][11][12]
| Parameter | Recommended Value | Reference |
| pH | 3.5 - 5.5 | [11] |
| Temperature | 80 - 100 °C | [9][11] |
| Incubation Time | 10 - 20 minutes | [9][10] |
| Peptide Concentration | 20 µg | [9] |
It is important to note that these parameters may require further optimization depending on the specific setup and reagents used.
Question: I am observing low radiolabeling efficiency with ⁶⁸Ga. What are the potential causes and solutions?
Answer: Low radiolabeling efficiency can be caused by several factors:
-
Incorrect pH: The pH of the reaction mixture is critical for the chelation of ⁶⁸Ga. Ensure the pH is within the optimal range of 3.5-5.5.[11]
-
Suboptimal Temperature: The reaction is temperature-dependent. Heating the reaction mixture to 80-100°C is often necessary to drive the reaction to completion.[9][11]
-
Presence of Metal Impurities: Contaminating metal ions can compete with ⁶⁸Ga for the NOTA chelator. Use high-purity reagents and metal-free buffers.
-
Low Peptide Concentration: Insufficient concentration of the NOTA-conjugated peptide can lead to lower labeling efficiency. Ensure an adequate amount of the precursor is used.[9]
Question: Are there alternative radiolabeling strategies for NOTA-Ubiquicidin(29-41)?
Answer: Yes, besides ⁶⁸Ga, NOTA-conjugated peptides can be labeled with other radionuclides, such as Aluminum-Fluoride-18 (Al¹⁸F). This method offers the advantage of the longer half-life of ¹⁸F, which is beneficial for imaging studies. The Al¹⁸F labeling approach is a two-step, one-pot method.[13][14]
| Parameter | Recommended Value | Reference |
| pH | 4.0 | [13] |
| Temperature | 105 °C | [13] |
| Incubation Time | 15 minutes | [13] |
Experimental Protocols
Protocol 1: Gallium-68 (⁶⁸Ga) Radiolabeling of NOTA-Ubiquicidin(29-41)
This protocol is adapted from established methods.[10][11]
-
Preparation:
-
Prepare a stock solution of NOTA-Ubiquicidin(29-41) at a concentration of 1 mg/mL in water.
-
Prepare a 1 M sodium acetate (B1210297) buffer and adjust the pH to 4.0.
-
Precondition a C18 Sep-Pak cartridge by washing with 10 mL of ethanol (B145695) followed by 10 mL of water.
-
-
Labeling Reaction:
-
To a sterile reaction vial, add the freshly eluted [⁶⁸Ga]GaCl₃ (e.g., 60–185 MBq in 1 mL).
-
Add the sodium acetate buffer to adjust the final pH to 4.0.
-
Add 60 µL of the NOTA-Ubiquicidin(29-41) stock solution (approximately 30 nmol).
-
Gently shake the reaction mixture.
-
Heat the vial at 90°C for 10 minutes.
-
-
Purification:
-
After cooling, load the reaction mixture onto the preconditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the [⁶⁸Ga]Ga-NOTA-UBI(29-41) with ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using analytical RP-HPLC and/or radio-TLC.
-
Caption: ⁶⁸Ga Radiolabeling Protocol Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. neulandlabs.com [neulandlabs.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. Novel Al18F-NOTA-Conjugated Lactam-Cyclized Alpha-Melanocyte-Stimulating Hormone Peptides with Enhanced Melanoma Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation, Optimisation, and In Vitro Evaluation of [18F]AlF-NOTA-Pamidronic Acid for Bone Imaging PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimized labeling of NOTA-conjugated octreotide with F-18 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Ubiquicidin(29-41) Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ubiquicidin(29-41) (UBI(29-41)) conjugates during experimental procedures.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis, purification, and handling of UBI(29-41) conjugates, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the purified conjugate | - Incomplete coupling reactions: Steric hindrance or suboptimal reaction conditions.[1] - Peptide aggregation: Hydrophobic residues in the UBI(29-41) sequence or the conjugated molecule may lead to aggregation during synthesis or purification.[1] - Degradation during synthesis/cleavage: Harsh acidic conditions (e.g., high concentrations of Trifluoroacetic acid - TFA) can lead to peptide degradation.[2][3] | - Optimize coupling conditions: Adjust coupling reagents, solvents, and reaction times.[1] - Incorporate solubilizing tags: Use of tags like polyethylene (B3416737) glycol (PEG) can improve solubility and reduce aggregation.[1] - Segmented synthesis: For complex conjugates, synthesize peptide fragments separately and then ligate them.[1] - Use milder cleavage cocktails: Reduce TFA concentration or use alternative scavengers. |
| Precipitation of the conjugate in solution | - Poor peptide solubility: The inherent properties of the UBI(29-41) sequence or the conjugate can lead to low solubility in aqueous buffers.[2][4] - Incorrect buffer pH or ionic strength: The pH of the buffer being close to the isoelectric point (pI) of the peptide can minimize solubility.[5] - High peptide concentration: Exceeding the solubility limit of the conjugate.[4] | - Perform a solubility test: Determine the optimal buffer and pH for dissolution.[2] - Adjust buffer conditions: Use a buffer with a pH at least one unit away from the peptide's pI and optimize ionic strength.[5] - Sonication: Gentle sonication can aid in dissolving the peptide. - Work with lower concentrations: If possible, perform experiments at concentrations known to be below the solubility limit.[4] |
| Inconsistent results in biological assays | - Peptide degradation: The conjugate may be unstable in the assay medium (e.g., cell culture media, serum).[6][7] - TFA counter-ion interference: Residual TFA from purification can be cytotoxic and interfere with cellular assays.[2] - Endotoxin (B1171834) contamination: Lipopolysaccharides can trigger unwanted immune responses in cell-based assays.[2] - Improper storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.[2][4] | - Assess stability in assay medium: Perform a preliminary stability test of the conjugate under assay conditions. - Perform salt exchange: Replace TFA counter-ions with a more biocompatible salt like acetate (B1210297) or chloride through HPLC or ion-exchange chromatography. - Use endotoxin-free reagents and test for endotoxin levels. [2] - Aliquot and store properly: Store lyophilized peptides at -20°C or -80°C and avoid multiple freeze-thaw cycles.[2][4] |
| Rapid clearance of the conjugate in vivo | - Proteolytic degradation: Susceptibility to cleavage by proteases in the bloodstream.[8] - Renal clearance: The small size of the peptide conjugate can lead to rapid filtration by the kidneys.[1] | - Implement stability-enhancing modifications: See strategies outlined in the FAQs below. - Increase hydrodynamic size: Conjugation to larger molecules like PEG (PEGylation) or albumin-binding moieties can reduce renal clearance.[5] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding strategies to enhance the stability of UBI(29-41) conjugates.
Q1: What are the primary mechanisms of Ubiquicidin(29-41) conjugate degradation?
The primary mechanism of degradation for peptide-based molecules like UBI(29-41) conjugates is enzymatic degradation by proteases present in biological fluids such as serum and cell culture media.[6][8] These enzymes cleave the peptide bonds, leading to loss of structure and function. Chemical degradation pathways, such as oxidation of methionine residues, can also occur, though they are generally less rapid than enzymatic degradation.[2]
Q2: How can I chemically modify Ubiquicidin(29-41) to improve its stability?
Several chemical modification strategies can be employed to enhance the stability of UBI(29-41) conjugates:
-
Cyclization: Forming a covalent bond between the N- and C-termini or between amino acid side chains creates a cyclic peptide that is more resistant to enzymatic cleavage by exopeptidases.[6] Studies on UBI(29-41) have shown that cyclization can improve stability in biological fluids like bronchoalveolar lavage fluid.[2]
-
Incorporation of D-amino acids: Replacing natural L-amino acids with their non-natural D-enantiomers at positions susceptible to enzymatic attack can prevent recognition and cleavage by proteases.[6]
-
N- and C-terminal modifications: Acetylation of the N-terminus and amidation of the C-terminus can block the action of exopeptidases.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can sterically hinder the approach of proteases and increase the hydrodynamic volume of the conjugate, reducing renal clearance.[5]
-
Backbone modifications: Replacing amide bonds with more stable isosteres, such as thioamides or peptoids, can confer resistance to proteolysis.
Q3: Are there non-covalent strategies to improve the stability of my conjugate?
Yes, formulation and delivery strategies can significantly enhance the stability of UBI(29-41) conjugates without covalent modification of the peptide itself:
-
Lipid-based formulations: Encapsulating the conjugate in liposomes or lipid nanoparticles can protect it from enzymatic degradation and improve its bioavailability.[6]
-
Conjugation to nanoparticles: Attaching the peptide conjugate to the surface of gold nanoparticles has been shown to dramatically increase its half-life.[7][9]
Q4: How do I experimentally measure the stability of my Ubiquicidin(29-41) conjugate?
The most common method is a serum stability assay . This involves incubating the conjugate in serum or plasma at 37°C and analyzing samples at various time points by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of intact conjugate remaining.
A detailed protocol for a typical serum stability assay is provided in the "Experimental Protocols" section below.
Quantitative Stability Data
The following tables summarize stability data for modified peptide conjugates from the literature to provide a reference for expected improvements.
Table 1: Half-life of Peptide Conjugates with Different Modifications
| Peptide/Conjugate | Modification | Matrix | Half-life (t½) | Reference |
| Peptide 2 (NPY-based) | Tam-labeled | Human Blood Plasma | 3.2 h | [6] |
| Peptide 2 (NPY-based) | Tam-labeled | HEK-293 Supernatant | 23.3 h | [6] |
| P4-Chlorambucil | Unmodified | Not specified | 10.6 min | [9] |
| P4-Chlorambucil | PEG-AuNP conjugation | Not specified | 22.3 h | [9] |
| P4-Melphalan | Unmodified | Not specified | 15.4 min | [9] |
| P4-Melphalan | PEG-AuNP conjugation | Not specified | 21.0 h | [9] |
| Ac-C(IR800)-Ahx-NB(GPO)9 | Thioether-conjugation | Mouse Serum | ~16.7% remaining after 24h | [10] |
| IR800-Ahx-NB(GPO)9 | Amide-conjugation | Mouse Serum | ~81.2% remaining after 24h | [10] |
Table 2: In Vitro Stability of Radiolabeled Ubiquicidin(29-41) Conjugates
| Conjugate | Matrix | Time Point | % Intact | Reference |
| [⁶⁸Ga]Ga-NOTA-UBI(29–41) | Saline | 6 h | >95% | [11] |
| [⁶⁸Ga]Ga-NOTA-UBI(29–41) | Mouse Serum | 4 h | >95% | [11] |
| [⁹⁹ᵐTc]Tc-CN5UBI(29-41) | Saline | 6 h | >90% | [12] |
| [⁹⁹ᵐTc]Tc-CN5UBI(29-41) | Mouse Serum | 6 h | >90% | [12] |
| Al[¹⁸F]F-NOTA-UBI(29-41) | Final Formulation | 13 h | >95% | [13] |
Experimental Protocols
Serum Stability Assay Protocol
This protocol outlines a general procedure for assessing the stability of a UBI(29-41) conjugate in serum.
Materials:
-
UBI(29-41) conjugate stock solution (e.g., 1 mM in water or a suitable buffer)
-
Mouse, rat, or human serum (commercially available)
-
Phosphate-buffered saline (PBS)
-
Ice-cold ethanol (B145695) or acetonitrile
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
Procedure:
-
Preparation of the reaction mixture:
-
Thaw the serum on ice.
-
Prepare a diluted serum solution (e.g., 25% serum in PBS).
-
In a microcentrifuge tube, add the UBI(29-41) conjugate stock solution to the diluted serum to achieve a final peptide concentration of 50 µM.[10]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.[10]
-
-
Time points:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.[10]
-
-
Protein precipitation:
-
Sample analysis:
-
Collect the supernatant containing the conjugate and its degradation products.
-
Analyze the supernatant by RP-HPLC. The amount of intact conjugate is determined by integrating the area of the corresponding peak.
-
The percentage of intact conjugate at each time point is calculated relative to the 0-hour time point (which is set to 100%).
-
-
Data analysis:
-
Plot the percentage of intact conjugate versus time to determine the degradation profile.
-
The half-life (t½) can be calculated by fitting the data to a first-order decay curve.
-
Visualizations
Caption: Workflow for a typical serum stability assay of a Ubiquicidin(29-41) conjugate.
Caption: Overview of strategies to enhance the stability of Ubiquicidin(29-41) conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrr.com [ijrr.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. High Serum Stability of Collagen Hybridizing Peptides and Their Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of a GMP-compliant automated one-pot synthesis of Al[18F]F-NOTA-Ubiquicidin29 − 41 for bacterial infection imaging by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ubiquicidin(29-41) In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with non-specific binding of Ubiquicidin(29-41) (UBI(29-41)) in vivo.
Frequently Asked Questions (FAQs)
Q1: What is Ubiquicidin(29-41) and what is its primary mechanism of action?
Ubiquicidin(29-41) is a synthetic cationic antimicrobial peptide fragment.[1][2] Its primary mechanism of action involves preferential binding to the anionic microbial cell membranes of bacteria and other pathogens.[1][2][3] This interaction is largely driven by electrostatic forces between the positively charged peptide and the negatively charged components of the microbial cell surface.[3][4]
Q2: What are the common causes of non-specific binding of UBI(29-41) in vivo?
The primary cause of non-specific binding is the cationic nature of the peptide, which can lead to electrostatic interactions with negatively charged molecules and cell surfaces in the host, such as plasma proteins and mammalian cell membranes.[4][5] Hydrophobic interactions can also contribute to non-specific binding. Additionally, the peptide's susceptibility to proteases can lead to fragments that may bind non-specifically.
Q3: What is the expected biodistribution of radiolabeled UBI(29-41) in a healthy animal model?
In preclinical and clinical studies, radiolabeled UBI(29-41) demonstrates rapid clearance from the circulation, primarily through the kidneys, with subsequent accumulation in the urinary bladder.[1][6] Some uptake is also typically observed in the liver.[1][6][7]
Troubleshooting Non-Specific Binding
High background signal and off-target accumulation are common indicators of non-specific binding. The following sections provide guidance on how to troubleshoot these issues.
Problem: High Background Signal in Imaging Studies
High background can obscure the specific signal from the target site of infection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Possible Cause & Solution
-
Antibody/Peptide Concentration Too High: An excess of circulating UBI(29-41) can lead to increased non-specific binding.
-
Solution: Perform a dose-response study to determine the optimal concentration of UBI(29-41) that provides a sufficient target-to-background ratio.
-
-
Suboptimal Imaging Time Point: The time between injection and imaging may not be sufficient for clearance of non-specifically bound peptide.
-
Solution: Conduct a time-course experiment to identify the optimal imaging window that maximizes the target-to-nontarget ratio. Studies have shown that for 99mTc-UBI 29-41, optimal visualization can be as early as 30 minutes post-injection.[1]
-
-
Cross-reactivity and Non-Specific Protein Adsorption: The peptide may be binding to plasma proteins or other endogenous molecules.
Problem: Off-Target Accumulation in Organs (e.g., Kidneys, Liver)
While some kidney and liver uptake is expected due to clearance mechanisms, excessive accumulation can indicate non-specific binding issues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for off-target accumulation.
Possible Cause & Solution
-
Peptide Instability and Degradation: Proteolytic degradation can lead to peptide fragments with altered biodistribution profiles.
-
High Plasma Protein Binding: A significant fraction of UBI(29-41) binds to plasma proteins, which can influence its distribution.
-
Aggregation: Peptide aggregation can lead to uptake by the reticuloendothelial system, resulting in accumulation in the liver and spleen.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on radiolabeled UBI(29-41).
Table 1: Biodistribution of Radiolabeled UBI(29-41) in Humans and Rabbits
| Organ | % Injected Dose (Human, 30 min)[1] | % Injected Dose (Human, 120 min)[1] | % Injected Dose (Human, 240 min)[1] | % Injected Dose (Rabbit, 5 min)[6] | % Injected Dose (Rabbit, 120 min)[6] |
| Kidneys | 6.53 ± 0.58 | 4.54 ± 0.57 | 3.38 ± 0.55 | 10.6 ± 2.1 | 4.2 ± 0.3 |
| Liver | 5.43 ± 0.76 | 3.17 ± 0.25 | 2.02 ± 0.30 | 6.6 ± 1.6 | 2.5 ± 0.8 |
| Bladder | 4.60 ± 0.92 | 23.00 ± 2.32 | 38.85 ± 4.01 | - | ~80 |
Table 2: Target-to-Nontarget Ratios and Plasma Protein Binding of Radiolabeled UBI(29-41)
| Parameter | Value | Species | Time Point | Reference |
| Target-to-Nontarget Ratio (S. aureus infection) | 2.75 ± 1.69 | Human | 30 min | [1] |
| Target-to-Nontarget Ratio (S. aureus infection) | 2.2 ± 0.5 | Rabbit | 60 min | [6] |
| Target-to-Nontarget Ratio (E. coli infection) | 1.7 ± 0.4 | Rabbit | 60 min | [6] |
| Plasma Protein Binding (68Ga-NOTA-UBI-29-41) | 52% | Human | 120 min | [4][18] |
| Plasma Protein Binding ([99mTc-HYNIC]-UBI 29-41) | < 25 ± 5% | Human | 24 hours | [19] |
| Plasma Protein Binding ([68Ga]Ga-DOTA-UBI29-41) | ~60% | Rodent | 30 min | [20] |
Experimental Protocols
Protocol 1: In Vitro Plasma Protein Binding Assay
This protocol is adapted from studies assessing the plasma protein binding of radiolabeled peptides.[4][18]
Objective: To quantify the percentage of UBI(29-41) that binds to plasma proteins.
Materials:
-
Radiolabeled UBI(29-41)
-
Human or animal serum
-
Phosphate-buffered saline (PBS)
-
Molecular exclusion chromatography columns (e.g., MicroSpin G-50)
-
Incubator (37°C)
-
Gamma counter
Procedure:
-
Incubate a known amount of radiolabeled UBI(29-41) with a specific volume of serum (e.g., 70 µL of peptide with 700 µL of serum) at 37°C for various time points (e.g., 30, 60, 90, 120 minutes).
-
As a control, incubate the same amount of radiolabeled UBI(29-41) with PBS.
-
At each time point, apply the incubation mixture to a pre-equilibrated molecular exclusion column.
-
Centrifuge the column to separate the protein-bound fraction (eluate) from the free peptide (retained in the column).
-
Measure the radioactivity in the eluate and the column using a gamma counter.
-
Calculate the percentage of plasma protein binding as: (Radioactivity in eluate / (Radioactivity in eluate + Radioactivity in column)) * 100.
Protocol 2: In Vivo Biodistribution Study
This protocol is a generalized procedure based on descriptions from preclinical biodistribution studies.[1][6]
Objective: To determine the tissue distribution and clearance of UBI(29-41) over time.
Materials:
-
Animal models (e.g., mice or rabbits)
-
Radiolabeled UBI(29-41)
-
Anesthetic
-
Syringes for injection and blood collection
-
Dissection tools
-
Gamma counter or imaging system (e.g., SPECT/PET scanner)
-
Scales for weighing organs
Procedure:
-
Inject a cohort of animals with a known dose of radiolabeled UBI(29-41) intravenously.
-
At predetermined time points (e.g., 30, 60, 120, 240 minutes), euthanize a subset of animals.
-
Collect blood and dissect key organs and tissues (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone, and the injection site).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
If using an imaging system, acquire whole-body scans at the specified time points to visualize the biodistribution.
Signaling Pathways and Experimental Workflows
The primary interaction of UBI(29-41) is with the bacterial cell membrane. Non-specific binding in vivo is generally not attributed to the activation of specific signaling pathways but rather to off-target electrostatic and hydrophobic interactions.
Experimental Workflow for Assessing and Mitigating Non-Specific Binding:
Caption: Workflow for addressing non-specific binding.
References
- 1. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. In vitro and in vivo assessment of 99mTc-UBI specificity for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Targeting Peptides: The New Generation of Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pegylation of Antimicrobial Peptides Maintains the Active Peptide Conformation, Model Membrane Interactions, and Antimicrobial Activity while Improving Lung Tissue Biocompatibility following Airway Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. royalsocietypublishing.org [royalsocietypublishing.org]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. Radiosynthesis Standardization and Preclinical Assessment of the [68Ga]Ga-DOTA-Ubiquicidin29-41: A Translational Study Targeting Differential Diagnosis of Infectious Processes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing E. coli Detection with Ubiquicidin(29-41)
Welcome to the technical support center for Ubiquicidin(29-41) based bacterial detection. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for improved sensitivity, particularly for E. coli detection.
Frequently Asked Questions (FAQs)
Q1: My signal-to-noise ratio is low when detecting E. coli with Ubiquicidin(29-41). How can I improve this?
A1: A low signal-to-noise ratio can be addressed by several strategies:
-
Optimize Labeling Strategy: The choice of label is critical. Radiolabeling, particularly with SPECT (e.g., 99mTc) or PET (e.g., 68Ga) isotopes, is a well-established method for sensitive in vivo detection.[1][2] For in vitro or microscopic applications, consider using bright, environmentally sensitive fluorescent dyes.
-
Improve Peptide Stability: Linear peptides can be susceptible to degradation by proteases. Cyclization of the UBI(29-41) peptide has been shown to increase stability and lead to higher fluorescence intensity when labeling bacteria.[3]
-
Enhance Targeting Specificity: The method of attaching the label matters. Using chelators like HYNIC for radiolabeling can create stable conjugates with favorable biodistribution.[4][5] Modifying the peptide at specific sites, such as the lysine (B10760008) side chain, can preserve its affinity for bacteria.[2][6]
-
Increase Incubation Time: While UBI(29-41) binding can be rapid, optimizing the incubation time with your E. coli strain may enhance signal. Maximum tracer accumulation in some models is observed around 60 minutes post-injection.[7]
Q2: I am observing high background signal in my experiments. What are the common causes and solutions?
A2: High background can stem from non-specific binding or poor clearance of the labeled peptide.
-
Washing Steps: Ensure adequate washing steps are included in your protocol to remove unbound peptide after incubation.
-
Blocking Agents: For in vitro assays, consider using a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding to surfaces.
-
In Vivo Clearance: For in vivo imaging, the choice of chelator and linker can significantly impact clearance. For example, certain 99mTc-labeled HYNIC-UBI(29-41) complexes show rapid renal clearance, which helps to reduce background signal.[1][6]
-
Peptide Concentration: Titrate the concentration of your labeled UBI(29-41) probe. Using the lowest effective concentration can help minimize non-specific binding.
Q3: Is the sensitivity of Ubiquicidin(29-41) the same for all bacterial species?
A3: No, the sensitivity of UBI(29-41) can vary between different bacterial species. Studies have shown that the accumulation of 99mTc-UBI(29-41) is lower in E. coli infections compared to S. aureus infections.[7][8] This could be due to differences in the bacterial membrane composition or lower virulence of the E. coli strains used in those studies.[8] It is crucial to optimize and validate your detection protocol specifically for your E. coli strain of interest.
Q4: Can I use fluorescently labeled Ubiquicidin(29-41) for in vivo imaging?
A4: Yes, fluorescently labeled UBI(29-41) has been used for in vivo bacterial detection in animal models.[9] Near-infrared fluorophores are often preferred for in vivo applications due to deeper tissue penetration and lower autofluorescence. Dual-modality probes, combining a radioactive label for deep tissue imaging (SPECT/PET) and a fluorescent label for surface imaging or microscopy, have also been developed.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inefficient labeling of UBI(29-41). | Verify labeling efficiency using appropriate quality control methods (e.g., radio-TLC, HPLC).[2][4] Optimize labeling conditions (pH, temperature, incubation time).[5] |
| Degradation of the peptide probe. | Use a more stable, cyclic version of UBI(29-41).[3] Store the labeled peptide appropriately and use it within its stability window. | |
| Low bacterial load. | Ensure a sufficient concentration of bacteria is present for detection. | |
| High Variability Between Replicates | Inconsistent pipetting or washing. | Use calibrated pipettes and ensure consistent execution of all protocol steps, especially washing. |
| Variation in bacterial growth phase. | Standardize the bacterial culture conditions to ensure cells are in a consistent growth phase for each experiment. | |
| Poor Target-to-Nontarget Ratio (In Vivo) | Suboptimal biodistribution of the probe. | Experiment with different chelators and linkers to improve the pharmacokinetic properties of the labeled peptide.[6][10] For instance, using tricine (B1662993) and TPPTS as coligands for 99mTc-HYNIC-UBI(29-41) has been shown to improve target-to-muscle ratios.[6] |
| Non-specific accumulation in organs. | Evaluate different labeling strategies. For example, 68Ga-NOTA-UBI(29-41) showed favorable low bone uptake compared to other radiolabeled versions.[2] |
Quantitative Data Summary
The following tables summarize key performance metrics from various studies to help you compare different approaches for improving UBI(29-41) detection sensitivity.
Table 1: Comparison of Radiolabeled UBI(29-41) Derivatives for In Vivo Infection Imaging
| Probe | Target | Target-to-Nontarget (T/NT) Ratio | Imaging Time | Reference |
| 99mTc-UBI(29-41) | S. aureus | 2.2 ± 0.5 (Infected/Non-infected thigh) | 60 min | [7] |
| 99mTc-UBI(29-41) | E. coli | 1.7 ± 0.4 (Infected/Non-infected thigh) | 60 min | [7] |
| 99mTc-HYNIC-UBI(29-41) | S. aureus | 2.1 ± 0.05 (Infected/Non-infected muscle) | 30 min | [5] |
| [99mTc]Tc-tricine/TPPTS-HYNIC-UBI(29-41) | S. aureus | High Abscess-to-Muscle Ratio | 1-4 hours | [6] |
| [99mTc]Tc-CN5UBI(29-41) | S. aureus | 4.15 ± 0.49 (Abscess/Muscle) | 120 min | [10] |
| 68Ga-DOTA-UBI(29-41) | S. aureus | Avid uptake in infection lesions | 60 min | [11] |
| [68Ga]Ga-NOTA-UBI(29-41) | S. aureus | ~4 (Infected/Normal muscle) | 120 min | [2] |
Table 2: In Vitro Bacterial Binding of UBI(29-41) Derivatives
| Probe | Target Bacteria | Binding (% of added radioactivity) | Reference |
| 99mTc-HYNIC-UBI(29-41) | S. aureus | ~75% | [5] |
| [68Ga]Ga-NOTA-UBI(29-41) | S. aureus | Binding reduced by 47.4% with excess UBI(29-41) | [2] |
| [99mTc]Tc-CNnUBI(29-41) complexes | S. aureus | Specific binding inhibited by UBI(29-41) by 21-40% | [10] |
Experimental Protocols & Visualizations
Protocol 1: 99mTc-Labeling of HYNIC-UBI(29-41)
This protocol describes an indirect labeling method using a hydrazinonicotinamide (HYNIC) chelator, which often results in high radiochemical purity and stability.
Materials:
-
HYNIC-conjugated UBI(29-41) peptide
-
Tricine coligand
-
Stannous chloride (SnCl₂)
-
Sodium pertechnetate (B1241340) (Na99mTcO₄)
-
0.9% Saline
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Reconstitute a lyophilized kit containing HYNIC-UBI(29-41), tricine, and SnCl₂ with sterile saline.
-
Add a specified activity of Na99mTcO₄ to the vial.
-
Gently mix the contents.
-
Incubate the reaction mixture at 100°C for 10 minutes.[5]
-
Allow the vial to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity.[4] A purity of >95% is generally desired.
References
- 1. pharmanuclear.co [pharmanuclear.co]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A labelled-ubiquicidin antimicrobial peptide for immediate in situ optical detection of live bacteria in human alveolar lung tissue - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00960J [pubs.rsc.org]
- 4. ijrr.com [ijrr.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Long Fluorescence Lifetime Probe for Labeling of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - World Journal of Nuclear Medicine / Full Text [thieme-connect.com]
overcoming artifacts in SPECT imaging with 99mTc-Ubiquicidin(29-41)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 99mTc-Ubiquicidin(29-41) in SPECT imaging. Our aim is to help you overcome common artifacts and optimize your experimental outcomes.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during 99mTc-Ubiquicidin(29-41) SPECT imaging.
Issue 1: High background noise and poor target-to-background ratio.
-
Question: My SPECT images show high background noise, making it difficult to distinguish the target site from surrounding tissues. What could be the cause and how can I improve the image quality?
-
Answer: High background noise can be attributed to several factors, including suboptimal radiolabeling, improper patient preparation, or incorrect imaging time points.
-
Radiolabeling: Ensure the radiochemical purity of 99mTc-Ubiquicidin(29-41) is consistently high (ideally >95%). Inadequate purity can lead to the presence of free 99mTc-pertechnetate, which contributes to increased background signal.
-
Patient/Animal Preparation: Proper hydration of the subject before radiotracer injection can enhance the clearance of unbound tracer through the renal system, thereby reducing background activity.
-
Imaging Time: Imaging too early after injection may not allow for sufficient clearance of the radiotracer from the bloodstream and non-target tissues. Conversely, imaging too late might result in a decreased signal from the target due to radioactive decay. The optimal imaging window for 99mTc-Ubiquicidin(29-41) is typically between 30 and 120 minutes post-injection.[1][2][3]
-
Issue 2: Intense activity in the kidneys and bladder obscuring adjacent regions of interest.
-
Question: I am trying to image an infection in the pelvic region, but the high uptake of 99mTc-Ubiquicidin(29-41) in the kidneys and bladder is creating significant artifacts and masking the area of interest. How can I mitigate this?
-
Answer: 99mTc-Ubiquicidin(29-41) is primarily cleared by the kidneys, leading to high physiological uptake in the urinary system.[1][2][4] This can be a major source of artifacts in abdominal and pelvic imaging.
-
Hydration and Voiding: Encourage the patient to be well-hydrated and to void immediately before image acquisition. This will help to reduce the amount of radioactive urine in the bladder.
-
SPECT/CT Imaging: The use of hybrid SPECT/CT imaging can be invaluable. The CT component provides anatomical information that allows for precise localization of the radioactive uptake, helping to differentiate physiological accumulation in the urinary tract from pathological uptake in adjacent tissues.
-
Dynamic Imaging: Acquiring dynamic images shortly after injection can help to visualize the initial perfusion and differentiate it from later accumulation at the site of infection.
-
Issue 3: "Hot spots" in non-target areas leading to false-positive results.
-
Question: My images show unexpected areas of high uptake that are not related to the suspected site of infection. What could be causing these "hot spots"?
-
Answer: Unintended "hot spots" can arise from various sources, including the biodistribution of the radiotracer, patient-related factors, or technical errors.
-
Physiological Uptake: Besides the kidneys and bladder, physiological uptake of 99mTc-Ubiquicidin(29-41) can also be observed in the liver and spleen.[1] It is crucial to be aware of the normal biodistribution of the tracer to avoid misinterpretation.
-
Inflammation: While 99mTc-Ubiquicidin(29-41) has a higher affinity for bacterial infections, it can also accumulate to a lesser extent in areas of sterile inflammation.[3] Correlating the imaging findings with the patient's clinical presentation is essential.
-
Extravasation: If the radiotracer is not injected properly intravenously and extravasates into the surrounding tissue at the injection site, it will appear as a "hot spot". Careful injection technique is paramount.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical administered dose of 99mTc-Ubiquicidin(29-41) for human studies?
A1: The administered dose can vary depending on the specific protocol and patient population. However, a commonly reported dose is in the range of 370-740 MBq (10-20 mCi).[5]
Q2: What are the key quality control measures for 99mTc-Ubiquicidin(29-41)?
A2: The most critical quality control parameter is the radiochemical purity. This is typically assessed using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of over 95% is generally required for clinical use.[5]
Q3: Can patient motion affect the quality of 99mTc-Ubiquicidin(29-41) SPECT images?
A3: Yes, patient motion is a significant source of artifacts in all SPECT imaging, including studies with 99mTc-Ubiquicidin(29-41). Motion during the acquisition can lead to blurring and misregistration of the reconstructed images, potentially obscuring small lesions or creating artificial "hot spots". It is important to ensure the patient is comfortable and well-instructed to remain still during the scan.
Q4: How does the choice of reconstruction algorithm impact the final image?
A4: The reconstruction algorithm can have a substantial effect on image quality. Iterative reconstruction algorithms are now commonly used in SPECT and generally offer improved image quality with better noise characteristics and resolution compared to older filtered back-projection methods. However, the choice of parameters within the iterative reconstruction (e.g., number of iterations and subsets) will also influence the final image.
Data Presentation
Table 1: Recommended Imaging Parameters for 99mTc-Ubiquicidin(29-41) SPECT
| Parameter | Recommendation |
| Administered Dose (Adult) | 370-740 MBq (10-20 mCi) |
| Imaging Time Post-Injection | 30 - 120 minutes |
| Energy Window | 140 keV ± 10-20% |
| Collimator | Low-Energy High-Resolution (LEHR) |
| Matrix Size | 128x128 or 256x256 |
| Number of Projections | 60-120 over 360° |
| Time per Projection | 15-30 seconds |
Table 2: Biodistribution of 99mTc-Ubiquicidin(29-41) in Humans (% Injected Dose at 2 hours)
| Organ | Mean %ID/organ |
| Kidneys | ~4.5% |
| Liver | ~3.2% |
| Bladder | ~23.0% |
| Spleen | Not consistently reported |
| Blood Pool | Decreases over time |
| (Data synthesized from multiple sources and represents approximate values) |
Experimental Protocols
Protocol 1: Radiolabeling of Ubiquicidin(29-41) with 99mTc
-
Kit Preparation: Obtain a sterile, pyrogen-free vial containing Ubiquicidin(29-41) and a reducing agent (e.g., stannous chloride).
-
99mTc Elution: Elute 99mTc-pertechnetate from a 99Mo/99mTc generator using sterile saline.
-
Reconstitution: Add the desired amount of 99mTc-pertechnetate (e.g., 370-740 MBq) to the Ubiquicidin(29-41) vial.
-
Incubation: Gently agitate the vial and incubate at room temperature for 10-15 minutes.
-
Quality Control: Perform radiochemical purity testing using ITLC or HPLC to ensure it is >95%.
Protocol 2: Patient Preparation and SPECT/CT Imaging
-
Patient Counseling: Explain the procedure to the patient and obtain informed consent.
-
Hydration: Instruct the patient to drink several glasses of water before the radiotracer injection.
-
Radiotracer Administration: Administer the prepared 99mTc-Ubiquicidin(29-41) intravenously.
-
Uptake Phase: Allow for an uptake period of 30-120 minutes.
-
Pre-Scan Voiding: Ask the patient to void their bladder immediately before positioning on the scanner bed.
-
SPECT Acquisition: Perform a whole-body scan or a SPECT acquisition over the region of interest using the parameters outlined in Table 1.
-
CT Acquisition: If using a SPECT/CT scanner, perform a low-dose CT scan for attenuation correction and anatomical localization.
-
Image Reconstruction: Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM).
Visualizations
A troubleshooting workflow for addressing poor image quality in 99mTc-Ubiquicidin(29-41) SPECT.
A simplified diagram of the biodistribution and clearance pathway of 99mTc-Ubiquicidin(29-41).
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. scispace.com [scispace.com]
Technical Support Center: Ubiquicidin(29-41) Animal Model Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ubiquicidin(29-41) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is Ubiquicidin(29-41) and why is it used in animal models of infection?
A1: Ubiquicidin(29-41) (UBI(29-41)) is a synthetic cationic antimicrobial peptide fragment.[1][2][3] It is utilized in animal models primarily as an imaging agent to detect and differentiate bacterial and fungal infections from sterile inflammation.[1][2][4] Its mechanism relies on the electrostatic interaction between the positively charged peptide and the negatively charged microbial cell membranes, leading to its accumulation at infection sites.[3][5]
Q2: What are the common animal models used for UBI(29-41) research?
A2: Common animal models include mice (e.g., Swiss, Balb/c), rats (e.g., Wistar), and rabbits (e.g., New Zealand White).[6][7] These models are used to study various types of infections, including those affecting soft tissues, bones, and those associated with prosthetic implants.[7][8][9]
Q3: How is UBI(29-41) typically administered in animal models?
A3: UBI(29-41) is most commonly radiolabeled (e.g., with Technetium-99m or Gallium-68) and administered intravenously (IV) via the tail vein.[2][10][11] The dosage and volume will vary depending on the animal model and the specific experimental protocol.
Q4: Can UBI(29-41) differentiate between different types of bacterial infections?
A4: Studies have shown that the accumulation of radiolabeled UBI(29-41) can differ between bacterial species. For instance, a significantly higher accumulation has been observed in Staphylococcus aureus (a Gram-positive bacterium) infections compared to Escherichia coli (a Gram-negative bacterium) infections.[5][12]
Q5: What are the "3Rs" in the context of animal research with UBI(29-41)?
A5: The 3Rs are guiding principles for the ethical use of animals in research:
-
Replacement: Using non-animal methods where possible.[13][14]
-
Reduction: Minimizing the number of animals used while still obtaining scientifically valid data.[13][14]
-
Refinement: Alleviating or minimizing potential pain and distress and improving animal welfare.[13][14] Researchers using UBI(29-41) in animal models are encouraged to adhere to these principles in their experimental design.[7][15]
Troubleshooting Guides
Issue 1: Low Target-to-Nontarget (T/NT) Ratio in Imaging Studies
| Possible Cause | Troubleshooting Step |
| Suboptimal Imaging Time Point: The time between tracer injection and imaging may not be optimal for maximum target accumulation and background clearance. | Review literature for optimal imaging times for your specific model and radiolabel. For 99mTc-UBI(29-41), optimal imaging is often around 60 minutes post-injection.[5][12] For 68Ga-DOTA-UBI, significant uptake can be seen as early as 20-30 minutes.[11] |
| Low Bacterial Load: The number of viable bacteria at the infection site may be below the detection limit of the technique. | Ensure a sufficient bacterial inoculum is used to establish a robust infection. The lower limit of detection in mice has been reported to be around 10^3 CFU of S. aureus per gram of infected tissue.[16] |
| Incorrect Radiolabeling Procedure: Inefficient radiolabeling can result in free radiotracer that does not target the infection site, leading to high background signal. | Verify the radiochemical purity of your labeled UBI(29-41) using appropriate quality control methods like HPLC.[6] |
| Animal Model Variability: Individual animal responses can vary. | Increase the number of animals per group to ensure statistical significance and account for biological variability. |
Issue 2: High Uptake of UBI(29-41) in Non-Infected Tissues
| Possible Cause | Troubleshooting Step |
| Sterile Inflammation: The experimental model may have a significant inflammatory component that is not of bacterial origin, leading to non-specific uptake. | Use a well-characterized model of sterile inflammation (e.g., turpentine (B1165885) oil injection) as a negative control to differentiate from bacterial infection.[10][11] |
| Rapid Clearance and Renal Accumulation: UBI(29-41) is cleared from the body primarily through the kidneys, leading to high signal in the kidneys and bladder.[5][12] | This is a known characteristic of UBI(29-41) biodistribution. Ensure that the region of interest for imaging is anatomically distinct from the urinary tract. |
| Binding to Blood Components: A portion of the injected dose may bind to plasma proteins. | While some protein binding is expected, ensure that the imaging time point allows for sufficient clearance from the bloodstream to improve the T/NT ratio. |
Data Presentation
Table 1: Biodistribution of 99mTc-UBI(29-41) in Rabbits (60 minutes post-injection)
| Organ/Tissue | Mean % Injected Dose (%ID) ± SD |
| Kidneys | 5.9 ± 0.8 |
| Urinary Bladder | 66.6 ± 7.2 |
| Liver | Not specified |
Source: Adapted from Akhtar et al., Journal of Nuclear Medicine, 2004.[12]
Table 2: Target-to-Nontarget (T/NT) Ratios of 99mTc-UBI(29-41) in Rabbit Infection Models (60 minutes post-injection)
| Infection Model | Mean T/NT Ratio ± SD |
| Staphylococcus aureus | 2.2 ± 0.5 |
| Escherichia coli | 1.7 ± 0.4 |
| Sterile Inflammation (Turpentine Oil) | Significantly lower than infected groups |
| Sterile Inflammation (Killed S. aureus) | Significantly lower than infected groups |
Source: Adapted from Akhtar et al., Journal of Nuclear Medicine, 2004.[12]
Experimental Protocols
Protocol 1: Induction of Bacterial Infection in a Mouse Thigh Model
-
Animal Model: Female Kunming mice (18-22 g).[17]
-
Bacterial Strain: Staphylococcus aureus (e.g., ATCC 25923).[18]
-
Inoculum Preparation: Culture S. aureus in a suitable liquid medium at 37°C for approximately 24 hours. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to a final concentration of 1 x 10^8 CFU/mL.[18]
-
Infection Induction: Anesthetize the mouse. Inject 100 µL of the S. aureus suspension into the left thigh muscle.[17]
-
Post-Infection Monitoring: Allow the infection to develop for 20-24 hours. Observe for signs of localized swelling at the injection site.[17]
-
UBI(29-41) Administration and Imaging: Administer radiolabeled UBI(29-41) intravenously. Perform imaging at predetermined time points (e.g., 1, 2, and 4 hours post-injection).[17]
Protocol 2: Induction of Sterile Inflammation in a Mouse Thigh Model
-
Animal Model: Female Kunming mice (18-22 g).[17]
-
Inflammatory Agent: Turpentine oil.
-
Inflammation Induction: Anesthetize the mouse. Inject 100 µL of turpentine oil into the left thigh muscle.[17]
-
Post-Injection Monitoring: Allow the inflammation to develop for 40-48 hours. Observe for noticeable swelling at the injection site.[17]
-
UBI(29-41) Administration and Imaging: Administer radiolabeled UBI(29-41) intravenously and perform imaging as described in the bacterial infection protocol.
Mandatory Visualizations
Caption: Experimental workflow for UBI(29-41) research in animal models.
Caption: Simplified interaction pathway of UBI(29-41) with bacteria.
References
- 1. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. mdpi.com [mdpi.com]
- 8. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three Rs (animal research) - Wikipedia [en.wikipedia.org]
- 14. Animal Use Alternatives (3Rs) | National Agricultural Library [nal.usda.gov]
- 15. Ethical use of animals in medicine testing | European Medicines Agency (EMA) [ema.europa.eu]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Validating Ubiquicidin(29-41) Imaging in Osteomyelitis: A Comparative Guide to the Gold Standard
A critical evaluation of 99mTc-Ubiquicidin(29-41) SPECT/CT imaging against the definitive diagnostic standard of bone biopsy for osteomyelitis. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of diagnostic accuracies, detailed experimental protocols, and a clear visualization of the validation workflow.
The accurate diagnosis of osteomyelitis, a severe bone infection, is paramount for effective treatment and prevention of debilitating complications. While bone biopsy with subsequent microbiological and histopathological analysis remains the gold standard for diagnosis, its invasive nature necessitates the development of reliable, non-invasive imaging techniques.[1][2][3] Ubiquicidin(29-41) (UBI 29-41), a synthetic antimicrobial peptide fragment, has emerged as a promising radiotracer for infection imaging.[4][5] When labeled with Technetium-99m (99mTc), 99mTc-UBI(29-41) SPECT/CT has shown high sensitivity and specificity in detecting bacterial infections.[6][7]
This guide provides an objective comparison of 99mTc-UBI(29-41) imaging with alternative diagnostic methods, validated against the gold standard of bone biopsy.
Diagnostic Performance: A Head-to-Head Comparison
The diagnostic accuracy of 99mTc-UBI(29-41) SPECT/CT has been rigorously evaluated in several clinical studies. The data presented below summarizes the performance of 99mTc-UBI(29-41) in comparison to other imaging modalities for the diagnosis of osteomyelitis, with bone biopsy serving as the reference standard.
| Imaging Modality | Sensitivity | Specificity | Diagnostic Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Study Population (n) | Citation |
| 99mTc-UBI(29-41) SPECT/CT | 94.6% | 88.89% | 94.2% | 99% | 57% | 122 (Diabetic Foot) | [8][9][10] |
| 99mTc-UBI(29-41) Scintigraphy | 100% | 100% | 100% | 100% | 100% | 20 (Suspected Osteomyelitis) | [11] |
| 99mTc-UBI(29-41) Scintigraphy | 96.3% | 94.1% | 95.3% | 95.1% | 95.5% | 148 (Various Infections) | [7] |
| Three-Phase Bone Scan | Not specified | Not specified | 90% | Not specified | Not specified | 20 (Suspected Osteomyelitis) | [11] |
| Magnetic Resonance Imaging (MRI) | Not specified | Not specified | 75% | Not specified | Not specified | 12 (Suspected Osteomyelitis) | [11] |
Mechanism of Action: How Ubiquicidin(29-41) Targets Bacteria
Ubiquicidin(29-41) is a cationic antimicrobial peptide fragment that preferentially binds to the negatively charged components of bacterial and fungal cell membranes.[5][12] This interaction is a key feature that allows it to distinguish between active infection and sterile inflammation.[5][13]
Caption: Targeting mechanism of 99mTc-UBI(29-41).
Experimental Protocols
A standardized and meticulous experimental approach is crucial for the validation of any diagnostic imaging agent. Below are the detailed methodologies for 99mTc-UBI(29-41) SPECT/CT imaging and the gold standard bone biopsy.
99mTc-Ubiquicidin(29-41) SPECT/CT Imaging Protocol
-
Patient Preparation: No special preparation is required.
-
Radiotracer Administration: A dose of 370-400 MBq of 99mTc-UBI(29-41) is administered intravenously.[12]
-
Imaging Acquisition:
-
Dynamic imaging of the suspected infection site is performed immediately after injection.[12]
-
Spot views of the target and a corresponding contralateral normal area are acquired at 30, 60, and 120 minutes post-injection.[12]
-
Whole-body anterior and posterior images may also be acquired to assess biodistribution.[12]
-
SPECT/CT imaging is performed to precisely localize the tracer uptake in either soft tissue or bone.[8][9][10]
-
-
Image Interpretation: Increased focal uptake of 99mTc-UBI(29-41) at the suspected site, corresponding to anatomical localization of bone on the CT component, is considered positive for osteomyelitis.[4]
Bone Biopsy: The Gold Standard Protocol
Bone biopsy is the definitive procedure for diagnosing osteomyelitis, allowing for both microbiological identification of the causative pathogen and histopathological examination of the bone tissue.[1][2][3]
-
Procedure:
-
The biopsy can be performed as an open surgical procedure or a percutaneous needle biopsy.[1][3][14]
-
The sample should be obtained through uninfected tissue to avoid contamination.[1]
-
If antibiotics have been administered, it is recommended to discontinue them for at least 48 hours prior to the biopsy.[1]
-
-
Sample Processing:
-
Analysis:
Validation Workflow: Imaging to Confirmation
The process of validating a new imaging agent like 99mTc-UBI(29-41) involves a direct comparison with the established gold standard. The following diagram illustrates this logical workflow.
References
- 1. Osteomyelitis Workup: Laboratory Studies, Imaging Studies, Biopsy [emedicine.medscape.com]
- 2. Diagnosing Osteomyelitis | NYU Langone Health [nyulangone.org]
- 3. Osteomyelitis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 4. Utility of ⁹⁹mTc-labelled antimicrobial peptide ubiquicidin (29-41) in the diagnosis of diabetic foot infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Imaging of bacteria with radiolabeled ubiquicidin by SPECT and PET techniques | Semantic Scholar [semanticscholar.org]
- 7. Clinical trial of specific imaging of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pafmj.org [pafmj.org]
- 9. researchgate.net [researchgate.net]
- 10. DIAGNOSTIC ACCURACY OF 99 MTC LABELLED UBIQUICIDIN (29-41) SPECT/CT FOR DIAGNOSIS OF OSTEOMYELITIS IN DIABETIC FOOT | Pakistan Armed Forces Medical Journal [pafmj.org]
- 11. scispace.com [scispace.com]
- 12. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Technetium-99m-ubiquicidin 29–41 SPECT-CT to detect postsurgical spinal infection: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nyp.org [nyp.org]
- 15. Histology versus microbiology for accuracy in identification of osteomyelitis in the diabetic foot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of diagnostic bone biopsies on the management of non-vertebral osteomyelitis: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
comparison of 99mTc-UBI(29-41) with 18F-FDG PET for osteomyelitis
A Comparative Guide to 99mTc-UBI(29-41) and 18F-FDG PET for Osteomyelitis Diagnosis
For researchers and drug development professionals navigating the complexities of osteomyelitis diagnosis, the choice of imaging modality is critical. This guide provides an objective comparison of two prominent nuclear medicine techniques: Technetium-99m labeled Ubiquicidin (B1575653) (29-41) (⁹⁹ᵐTc-UBI(29-41)) and 18F-Fluorodeoxyglucose Positron Emission Tomography (¹⁸F-FDG PET). We will delve into their diagnostic performance, supported by experimental data, and outline the methodologies for key experiments.
Mechanism of Action
⁹⁹ᵐTc-UBI(29-41): This radiopharmaceutical utilizes a synthetic antimicrobial peptide fragment, Ubiquicidin (29-41). The cationic peptide preferentially binds to the anionic microbial cell membranes of bacteria and other microorganisms present at the site of infection.[1][2] This direct targeting of pathogens makes it a highly specific agent for detecting bacterial infections.[3]
¹⁸F-FDG PET: This technique employs a glucose analog, ¹⁸F-FDG. It is taken up by cells with high glucose metabolism, such as inflammatory cells (neutrophils, lymphocytes, macrophages) that are abundant in areas of infection.[4] However, because increased glucose metabolism is also a feature of sterile inflammation and malignant processes, ¹⁸F-FDG PET is highly sensitive but less specific for infection.[3][5]
Quantitative Data Presentation
The diagnostic accuracy of ⁹⁹ᵐTc-UBI(29-41) and ¹⁸F-FDG PET in osteomyelitis has been evaluated in numerous studies. The following tables summarize the reported performance metrics.
Table 1: Diagnostic Performance of ⁹⁹ᵐTc-UBI(29-41) SPECT/CT in Osteomyelitis
| Study Population | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Diabetic Foot Osteomyelitis | 94.6% | 88.89% | 94.2% | 99% | 57% | [1][6][7] |
| Vertebral Osteomyelitis | 100% | 87.5% - 88% | - | 95% | 100% | [3] |
| General Musculoskeletal | 100% | 100% | 100% | - | - | [8][9][10] |
| General Infection | 100% | 80% | 94.4% | - | - | [2] |
Table 2: Diagnostic Performance of ¹⁸F-FDG PET/CT in Osteomyelitis
| Study Population | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Chronic Osteomyelitis (Trauma) | 94% | 87% | 91% | - | - | [11] |
| Vertebral Osteomyelitis | 100% | 83.3% | - | 90.9% | 100% | [12] |
| Spondylodiscitis | 100% | 88.2% | - | - | - | [13] |
| Fracture-Related Infections | 86-94% | 76-100% | - | - | - | [4] |
| General Osteomyelitis | 88% | 90% | 85% | - | - | [14][15] |
| Diabetic Foot Osteomyelitis | 91% (Specificity) | - | - | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for both imaging techniques based on published studies.
⁹⁹ᵐTc-UBI(29-41) Scintigraphy Protocol
-
Radiopharmaceutical Preparation: Kits containing Ubiquicidin (29-41) are labeled with ⁹⁹ᵐTc-pertechnetate, ensuring a labeling efficiency of >95%.[1]
-
Patient Preparation: No specific patient preparation, such as fasting, is typically required.
-
Administration: Patients are administered an intravenous (IV) injection of approximately 370 MBq (10 mCi) of ⁹⁹ᵐTc-UBI(29-41).[1] Some protocols suggest a weight-based dose of 10 MBq/kg.[16]
-
Image Acquisition:
-
Dynamic Imaging: Immediately following injection, dynamic images (e.g., 10 seconds per frame for 60 seconds) may be acquired over the region of interest.[1][16]
-
Static/Spot Views: Planar (spot) views of the suspected infection site and a corresponding contralateral normal area are typically acquired at 30, 60, and 120 minutes post-injection.[2][16] Optimal visualization is often achieved as early as 30 minutes.[2]
-
SPECT/CT: Single-Photon Emission Computed Tomography (SPECT), often combined with a low-dose CT for anatomical localization, can be performed around 2 hours post-injection to improve diagnostic accuracy and confidence.[1][5][16]
-
¹⁸F-FDG PET/CT Protocol
-
Radiopharmaceutical Preparation: ¹⁸F-FDG is produced in a cyclotron and adheres to standard quality control measures.
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to minimize background physiological glucose uptake, particularly in muscle tissue. Blood glucose levels should be checked before injection.
-
Administration: An IV injection of ¹⁸F-FDG is administered, typically with a weight-based dosage (e.g., 2 MBq/kg).[13]
-
Uptake Period: Patients rest in a quiet, comfortable setting for an uptake period of 45 to 60 minutes to allow for the biodistribution of the tracer.[13]
-
Image Acquisition: A PET/CT scan is performed over the area of interest or as a whole-body survey. The CT component provides anatomical correlation and is used for attenuation correction of the PET data.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Diagnostic workflow for osteomyelitis using ⁹⁹ᵐTc-UBI(29-41) and ¹⁸F-FDG PET.
Logical Comparison Diagram
Caption: Key characteristics of ⁹⁹ᵐTc-UBI(29-41) and ¹⁸F-FDG in osteomyelitis diagnosis.
Discussion and Conclusion
Both ⁹⁹ᵐTc-UBI(29-41) and ¹⁸F-FDG PET are valuable tools in the diagnostic workup of osteomyelitis, each with a distinct profile of strengths and weaknesses.
⁹⁹ᵐTc-UBI(29-41) excels in its ability to specifically target bacteria. This high specificity is a significant advantage, as it can help differentiate bacterial infection from sterile postoperative inflammation or other non-infectious inflammatory conditions.[3][17] Studies have consistently reported high sensitivity and specificity, often reaching 100% in certain patient populations.[8][9][10] The rapid uptake allows for a shorter imaging protocol compared to other infection imaging agents.
¹⁸F-FDG PET is a highly sensitive modality for detecting inflammation and has been successfully used in diagnosing osteomyelitis with high accuracy.[4][11] A major advantage of ¹⁸F-FDG PET is its ability to perform whole-body imaging, which is particularly useful for detecting multifocal or metastatic infections.[12] However, its primary limitation is its lack of specificity; it cannot reliably distinguish infection from other inflammatory processes, which can be a confounding factor, especially in postoperative patients.[3]
References
- 1. pafmj.org [pafmj.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Application of the ubiquicidin 29-41 scan in the diagnosis of pyogenic vertebral osteomyelitis [medigraphic.com]
- 4. Bones on fire: illuminating osteomyelitis through the radiant lens of 18F-FDG PET/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DIAGNOSTIC ACCURACY OF 99 MTC LABELLED UBIQUICIDIN (29-41) SPECT/CT FOR DIAGNOSIS OF OSTEOMYELITIS IN DIABETIC FOOT | Pakistan Armed Forces Medical Journal [pafmj.org]
- 7. researchgate.net [researchgate.net]
- 8. Diagnostic value of 99mTc-ubiquicidin scintigraphy for osteomyelitis and comparisons with 99mTc-methylene diphosphonate scintigraphy and magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pharmanuclear.co [pharmanuclear.co]
- 11. Diagnostic value of 18F-FDG PET/CT in trauma patients with suspected chronic osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The diagnostic value of 18F-FDG-PET/CT and MRI in suspected vertebral osteomyelitis - a prospective study [pubmed.ncbi.nlm.nih.gov]
- 13. cdn0.scrvt.com [cdn0.scrvt.com]
- 14. Comparison of [18 F]FDG PET/CT and MRI in the diagnosis of active osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brieflands.com [brieflands.com]
A Comparative Guide to Antimicrobial Peptides for Infection Imaging: Ubiquicidin(29-41) in Focus
For researchers, scientists, and drug development professionals, the quest for precise and rapid infection imaging agents is paramount. Antimicrobial peptides (AMPs) have emerged as a promising class of radiopharmaceuticals due to their ability to selectively target microbial cells. This guide provides an objective comparison of Ubiquicidin(29-41) (UBI(29-41)) with other AMPs, supported by experimental data, to aid in the selection and development of next-generation infection imaging agents.
Introduction to Antimicrobial Peptides in Infection Imaging
Antimicrobial peptides are naturally occurring or synthetic molecules that exhibit broad-spectrum activity against bacteria, fungi, and viruses. Their cationic nature facilitates preferential binding to the negatively charged microbial cell membranes, making them ideal candidates for targeted infection imaging. Unlike traditional methods that rely on detecting the host's inflammatory response, radiolabeled AMPs can directly visualize the site of infection, offering the potential for earlier and more accurate diagnosis. An ideal AMP-based imaging agent should demonstrate high and specific uptake at the infection site, rapid clearance from non-target tissues, and the ability to differentiate between bacterial infection and sterile inflammation.[1][2]
Ubiquicidin, a cationic antimicrobial peptide found in various species including humans, and its fragment UBI(29-41), have been extensively studied for this purpose.[1] This guide will delve into the performance of UBI(29-41) and compare it with another notable AMP, Human Beta-Defensin-3 (HBD-3).
Mechanism of Action: Electrostatic Attraction and Membrane Interaction
The primary mechanism driving the accumulation of cationic AMPs like Ubiquicidin(29-41) at infection sites is the electrostatic interaction between the positively charged peptide and the negatively charged components of microbial cell walls, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by disruption of the cell membrane, leading to increased permeability and, at higher concentrations, cell death. This ability to bind directly to bacteria allows for specific imaging of viable microorganisms.[3][4]
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. 99mTc-Human β-defensin-3 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Microbial targeting of 99mTc-labeled recombinant human beta-defensin-3 in an animal model of infection: a feasibility pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 99mTc-UBI(29-41) and Radiolabeled Antibiotics for Infection Imaging
An Objective Guide for Researchers and Drug Development Professionals
The accurate diagnosis of infection remains a critical challenge in modern medicine. While anatomical imaging techniques like CT and MRI can identify inflammation, they often struggle to differentiate between infectious and non-infectious processes.[1][2] Nuclear medicine offers a functional approach to this problem through the use of radiopharmaceuticals that specifically target microorganisms. This guide provides a detailed comparative analysis of two major classes of such agents: the antimicrobial peptide fragment 99mTc-Ubiquicidin(29-41) (99mTc-UBI(29-41)) and various radiolabeled antibiotics.
Principle of Action: A Fundamental Distinction
The primary difference between 99mTc-UBI(29-41) and radiolabeled antibiotics lies in their mechanism of targeting bacteria.
99mTc-UBI(29-41): Ubiquicidin is a naturally occurring human antimicrobial peptide. The 29-41 fragment is a cationic peptide that preferentially binds to the negatively charged microbial cell membrane.[3] This electrostatic interaction allows for the accumulation of the radiotracer at the site of infection.[4] This mechanism is independent of the bacteria's metabolic state or susceptibility to antibiotics.
Radiolabeled Antibiotics: These agents, such as 99mTc-Ciprofloxacin, rely on the specific binding of the antibiotic to its bacterial target.[5][6] For instance, fluoroquinolones like ciprofloxacin (B1669076) inhibit bacterial DNA gyrase.[7] The effectiveness of these imaging agents can therefore be influenced by factors such as bacterial resistance, which may prevent the binding of the radiolabeled antibiotic.[6]
Performance Data: A Head-to-Head Comparison
Clinical and preclinical studies have demonstrated significant differences in the diagnostic performance of 99mTc-UBI(29-41) and radiolabeled antibiotics.
Clinical Performance of 99mTc-UBI(29-41)
Clinical trials involving 99mTc-UBI(29-41) have consistently shown high diagnostic accuracy in various types of infections.
| Study Parameter | Result | Patient Population | Reference |
| Sensitivity | 96.3% | 148 patients with various infections | [8] |
| Specificity | 94.1% | 148 patients with various infections | [8] |
| Accuracy | 95.3% | 148 patients with various infections | [8] |
| Sensitivity | 100% | 18 patients with suspected bone, soft-tissue, or prosthesis infections | [3] |
| Specificity | 80% | 18 patients with suspected bone, soft-tissue, or prosthesis infections | [3] |
| Accuracy | 94.4% | 18 patients with suspected bone, soft-tissue, or prosthesis infections | [3] |
| Sensitivity | 100% | 9 patients with suspected orthopedic implant infections | [9] |
| Specificity | 100% | 9 patients with suspected orthopedic implant infections | [9] |
Preclinical and Comparative Data
Preclinical studies in animal models provide a more direct comparison of 99mTc-UBI(29-41) with radiolabeled antibiotics.
| Radiopharmaceutical | Animal Model | Key Findings | Reference |
| 99mTc-UBI(29-41) | Mice with S. aureus infection | Significantly higher accumulation at the site of infection compared to sterile inflammation. | [10] |
| 99mTc-Ciprofloxacin | Mice with S. aureus infection | Did not distinguish between infection and sterile inflammation. | [11] |
| 99mTc-UBI(29-41) | Mice with E. coli and S. aureus foreign-body infections | Good in vivo binding to E. coli. | [12][13] |
| 99mTc-Ciprofloxacin | Mice with E. coli and S. aureus foreign-body infections | Good in vivo binding to both E. coli and S. aureus. | [12][13] |
| 99mTc-UBI(29-41) | Rabbits with S. aureus and E. coli infections | Significantly higher accumulation in S. aureus vs. E. coli infections. Insignificant uptake in sterile inflammation. | [14] |
Target-to-Non-Target (T/NT) Ratios:
| Radiopharmaceutical | Infection Model | T/NT Ratio | Time Point | Reference |
| 99mTc-UBI(29-41) | S. aureus infected mice | ~2.5 - 4.0 | 1-4 hours | [15] |
| 99mTc-UBI(29-41) | S. aureus infected rabbits | 2.2 ± 0.5 | 60 min | [14] |
| 99mTc-UBI(29-41) | E. coli infected rabbits | 1.7 ± 0.4 | 60 min | [14] |
| 99mTc-Norfloxacin | Rat model | ~3.0 (infected tissue) vs. 1.0 (sterile inflammation) | Not specified | [7] |
| [99mTc]Tc-CN5UBI 29-41 | Bacterial infection mice | 4.15 ± 0.49 | 120 min | [16] |
| [99mTc]Tc-CN5UBI 29-41 | Sterile inflammation mice | 2.52 ± 0.22 | 120 min | [16] |
Experimental Protocols
Radiolabeling of 99mTc-UBI(29-41)
A common and straightforward method for radiolabeling UBI(29-41) is the direct method.
-
Reagents:
-
UBI(29-41) peptide
-
Stannous chloride (SnCl2) as a reducing agent
-
Sodium pertechnetate (B1241340) (Na99mTcO4) from a 99Mo/99mTc generator
-
Saline solution
-
-
Procedure:
-
A lyophilized kit containing UBI(29-41) and stannous chloride is typically used.
-
Aseptically add the required amount of 99mTc-pertechnetate to the vial.
-
Incubate at room temperature for 10-15 minutes.
-
Radiochemical purity is assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC). A radiochemical purity of >95% is generally considered acceptable.[17]
-
Animal Model of Infection
A frequently used model for evaluating infection imaging agents is the murine thigh infection model.
-
Animal Strain: Immunocompetent mice (e.g., BALB/c or Swiss albino).
-
Induction of Infection:
-
Anesthetize the mouse.
-
Inject a known concentration of a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) into the left thigh muscle.
-
To create a sterile inflammation control, inject a sterile irritant (e.g., turpentine (B1165885) oil) or heat-killed bacteria into the right thigh muscle of a separate group of animals.
-
-
Imaging:
-
After a suitable period for the infection to establish (e.g., 24 hours), intravenously inject the radiopharmaceutical.
-
Acquire dynamic or static images at various time points (e.g., 30, 60, 120, and 240 minutes) using a gamma camera.[3]
-
-
Biodistribution:
-
At the end of the imaging session, euthanize the animals.
-
Dissect organs of interest (blood, liver, spleen, kidneys, muscle, and the infected/inflamed tissues).
-
Measure the radioactivity in each organ using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Visualizing the Processes
Mechanism of 99mTc-UBI(29-41) Localization
Caption: 99mTc-UBI(29-41) localization at the site of infection.
General Experimental Workflow for Comparative Imaging Studies
References
- 1. Imaging bacteria with radiolabelled quinolones, cephalosporins and siderophores for imaging infection: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cn.aminer.org [cn.aminer.org]
- 3. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmanuclear.co [pharmanuclear.co]
- 5. researchgate.net [researchgate.net]
- 6. Imaging Bacteria with Radiolabelled Probes: Is It Feasible? [mdpi.com]
- 7. Radiochemical Approaches to Imaging Bacterial Infections: Intracellular versus Extracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical trial of specific imaging of infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comparison of 99mTc-UBI 29-41, 99mTc-ciprofloxacin, 99mTc-ciprofloxacin dithiocarbamate and 111In-biotin for targeting experimental Staphylococcus aureus and Escherichia coli foreign-body infections: an ex-vivo study - The Quarterly Journal of Nuclear Medicine and Molecular Imaging 2019 March;63(1):37-47 - Minerva Medica - Journals [minervamedica.it]
- 13. Comparison of 99mTc-UBI 29-41, 99mTc-ciprofloxacin, 99mTc-ciprofloxacin dithiocarbamate and 111In-biotin for targeting experimental Staphylococcus aureus and Escherichia coli foreign-body infections: an ex-vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. scispace.com [scispace.com]
A Comparative Analysis of Ubiquicidin(29-41) and Gallium-67 Citrate Scans for Infection Imaging
In the realm of nuclear medicine, the accurate diagnosis and localization of infection are paramount for effective patient management. For decades, Gallium-67 (⁶⁷Ga) citrate (B86180) scintigraphy has been a cornerstone in infection imaging. However, the emergence of novel radiopharmaceuticals, such as Ubiquicidin(29-41) (UBI(29-41)), offers promising alternatives with the potential for improved specificity and faster imaging protocols. This guide provides an objective comparison of UBI(29-41) and ⁶⁷Ga-citrate scans, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their respective mechanisms, performance, and clinical utility.
Mechanism of Action
The fundamental difference between UBI(29-41) and ⁶⁷Ga-citrate lies in their mechanism of localization at the site of infection.
Ubiquicidin(29-41): Direct Binding to Microorganisms
Ubiquicidin is a cationic antimicrobial peptide fragment that directly targets microorganisms.[1][2][3] Its mechanism is characterized by an electrostatic interaction with the negatively charged phospholipids (B1166683) on the cell membranes of bacteria and fungi.[4][5] This binding is specific to microbial cells and does not rely on the host's inflammatory response, allowing for the differentiation between infection and sterile inflammation.[4][6][7] Once bound, the radiolabeled UBI(29-41) accumulates at the site of infection, enabling visualization through SPECT or PET imaging.
Gallium-67 Citrate: Indirect Localization via Host Response
Gallium-67 citrate's localization at infection sites is a more complex and indirect process, largely dependent on the host's inflammatory response.[8] ⁶⁷Ga shares biochemical similarities with ferric iron (Fe³⁺) and, upon intravenous administration, binds to transferrin in the plasma.[8][9] This complex is then transported to areas of inflammation and infection through several mechanisms:
-
Increased vascular permeability: Leaky blood vessels at the infection site allow the ⁶⁷Ga-transferrin complex to extravasate into the infected tissue.
-
Leukocyte uptake: While some ⁶⁷Ga is transported by leukocytes, it can also detect infection in patients with low white blood cell counts.[8]
-
Bacterial siderophore binding: Bacteria produce siderophores, which have a high affinity for iron and can also bind gallium. This complex is then taken up by the bacteria.[8]
-
Lactoferrin binding: Lactoferrin, present in inflammatory exudates, also binds ⁶⁷Ga.[8]
This reliance on the host's inflammatory cascade means that ⁶⁷Ga-citrate can accumulate in sites of both infection and sterile inflammation, leading to a lack of specificity.[1][6]
Mechanism of Action Diagrams
Caption: Mechanism of Ubiquicidin(29-41) localization at an infection site.
Caption: Mechanisms of Gallium-67 citrate localization at an infection site.
Quantitative Data Presentation
The performance of an imaging agent is critically evaluated through metrics such as sensitivity, specificity, and accuracy. The following tables summarize the quantitative data from various studies comparing UBI(29-41) and ⁶⁷Ga-citrate.
Table 1: Diagnostic Performance in Human Studies
| Imaging Agent | Indication | Sensitivity | Specificity | Accuracy | Positive Predictive Value | Negative Predictive Value | Reference |
| ⁹⁹ᵐTc-UBI(29-41) | Suspected Infection | 100% | 80% | 94.4% | 92.9% | 100% | [1] |
| ⁹⁹ᵐTc-UBI(29-41) | Orthopedic Implant Infection | 100% | 100% | 100% | 100% | 100% | [10] |
| ⁹⁹ᵐTc-UBI(29-41) | Diabetic Foot Osteomyelitis | 94.6% | 88.89% | 94.2% | 99% | 57% | [11] |
| ⁶⁷Ga-citrate | Inflammation/Infection | High | Low | - | - | - | [1] |
Table 2: Target-to-Non-Target (T/NT) Ratios in Preclinical and Clinical Studies
| Imaging Agent | Model/Patient Group | T/NT Ratio | Time Post-Injection | Reference |
| ⁹⁹ᵐTc-UBI(29-41) | Human (Suspected Infection) | 2.75 ± 1.69 | 30 min | [1] |
| ⁹⁹ᵐTc-UBI(29-41) | Human (Suspected Infection) | 2.04 ± 1.01 | 120 min | [1] |
| ⁶⁸Ga-DOTA-UBI(29-41) | Rat (Staph-A Infection) | 1.6 | 6 min | [7] |
| ⁶⁸Ga-DOTA-UBI(29-41) | Rat (Staph-A Infection) | 4.2 | 20 min | [7] |
| ⁶⁸Ga-DOTA-UBI(29-41) | Rat (Staph-A Infection) | 6.1 | 60 min | [7] |
| ⁹⁹ᵐTc-UBI(29-41) | In-vivo study | 2.08 ± 0.49 (Infection/Inflammation) | - | [10] |
| ⁶⁷Ga-citrate | In-vivo study | 1.14 ± 0.45 (Infection/Inflammation) | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols for both UBI(29-41) and ⁶⁷Ga-citrate imaging.
Ubiquicidin(29-41) Imaging Protocol
Radiolabeling (⁹⁹ᵐTc-UBI(29-41))
-
Kit Preparation: UBI(29-41) is typically supplied in a freeze-dried kit form.[1]
-
Labeling: Freshly eluted ⁹⁹ᵐTc-pertechnetate is added to the kit and incubated at room temperature for approximately 15 minutes.[10]
-
Quality Control: Radiochemical purity is assessed using methods like instant thin-layer chromatography (ITLC).[1]
Patient/Animal Preparation and Injection
-
Patient Selection: Patients with suspected bacterial infections are selected, often before the initiation of antibiotic treatment.[1]
-
Animal Models: For preclinical studies, infection is induced in animals (e.g., mice or rats) by injecting a known quantity of bacteria (e.g., Staphylococcus aureus).[7][12] Sterile inflammation can be induced using substances like turpentine (B1165885) oil for comparison.[7]
-
Injection: A dose of radiolabeled UBI(29-41) (e.g., 370-400 MBq for humans) is administered intravenously.[1]
Image Acquisition
-
Dynamic Imaging: Dynamic acquisitions are often performed immediately after injection for a short duration (e.g., 10 frames of 60 seconds each).[1]
-
Static/Whole-Body Imaging: Anterior and posterior whole-body images or static spot views of the region of interest are acquired at various time points, typically early after injection (e.g., 15, 30, 60, 120, and 240 minutes).[1][3][13]
-
SPECT/CT: For better localization, SPECT/CT imaging can be performed, often within 30-45 minutes post-injection.[3]
Gallium-67 Citrate Scan Protocol
Radiopharmaceutical and Injection
-
Radiopharmaceutical: ⁶⁷Ga-citrate is administered intravenously. The typical adult dose for infection imaging is 185 MBq (5 mCi).[14]
Patient Preparation
-
Bowel Preparation: As ⁶⁷Ga is excreted through the gastrointestinal tract, bowel preparation with laxatives or enemas is often recommended to reduce background activity in the abdomen.[15]
Image Acquisition
-
Delayed Imaging: Unlike UBI(29-41), ⁶⁷Ga-citrate imaging requires a significant delay to allow for blood clearance and target accumulation. Initial images are typically acquired at 24 hours post-injection, with delayed images at 48 and 72 hours, and sometimes later.[14]
-
Imaging Technique: Whole-body scans or static images of specific regions are acquired using a gamma camera equipped with a medium-energy collimator.
-
SPECT/CT: SPECT or SPECT/CT may be performed for improved anatomical localization of abnormal uptake.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for infection imaging studies.
Conclusion
Ubiquicidin(29-41) and Gallium-67 citrate represent two distinct approaches to infection imaging. UBI(29-41) demonstrates high sensitivity and specificity due to its direct binding to microbial agents, allowing for rapid imaging protocols and the potential to differentiate between infection and sterile inflammation. In contrast, ⁶⁷Ga-citrate relies on the host's inflammatory response, resulting in lower specificity and the need for delayed imaging. The choice of imaging agent will depend on the specific clinical scenario, with UBI(29-41) showing considerable promise as a more specific and efficient tool for the diagnosis of bacterial and fungal infections. Further large-scale clinical trials are warranted to fully establish the clinical utility of UBI(29-41) in various infectious diseases.[4]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Performance of [99mTc]UBI (29-41) SPECT/CT In Infectious Diseases [inis.iaea.org]
- 4. Ubiquicidin derived peptides for infection imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - World Journal of Nuclear Medicine / Full Text [thieme-connect.com]
- 6. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Evaluation of 68Ga-DOTA-Ubiquicidin (29–41) for imaging Staphylococcus aureus (Staph A) infection and turpentine-induced inflammation in a preclinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. What is the mechanism of Gallium Citrate Ga-67? [synapse.patsnap.com]
- 10. brieflands.com [brieflands.com]
- 11. pafmj.org [pafmj.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. snmmi.org [snmmi.org]
Unveiling the Specificity of Ubiquicidin(29-41): A Comparative Guide for Bacterial vs. Fungal Infections
For researchers, scientists, and drug development professionals, the quest for targeted antimicrobial agents and diagnostics is paramount. This guide provides a comprehensive comparison of the antimicrobial peptide Ubiquicidin(29-41) (UBI(29-41)) in its specificity for bacterial versus fungal infections, supported by experimental data and protocols.
Ubiquicidin(29-41), a synthetic fragment of the human antimicrobial peptide ubiquicidin (B1575653), has emerged as a promising agent for the diagnosis and potential treatment of infections. Its cationic nature facilitates binding to the negatively charged cell membranes of microorganisms, a characteristic shared by both bacteria and fungi. This guide delves into the quantitative specifics of this interaction, offering a comparative analysis of UBI(29-41)'s performance against these two major classes of pathogens.
In Vitro Antimicrobial Activity: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. While comprehensive studies directly comparing the MIC of UBI(29-41) across a wide range of bacteria and fungi are limited, available data suggests a broad spectrum of activity.
| Microorganism | Type | Ubiquicidin(29-41) Potency |
| Staphylococcus aureus | Gram-positive Bacteria | Effective (imaging studies show high uptake) |
| Escherichia coli | Gram-negative Bacteria | Moderate (lower uptake compared to S. aureus) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Activity demonstrated |
| Candida albicans | Fungus (Yeast) | Effective (imaging and in vitro studies) |
| Aspergillus fumigatus | Fungus (Mold) | EC50 of 91 ± 19 μM[1] |
Mechanism of Action: A Shared Pathway
The primary mechanism of action for Ubiquicidin(29-41) against both bacteria and fungi involves a targeted disruption of the cell membrane. This interaction is primarily driven by electrostatic forces between the positively charged peptide and the negatively charged components of the microbial cell envelope.
In Vivo Imaging: Visualizing Infections
Radiolabeled UBI(29-41) has been extensively studied as an imaging agent to differentiate between infection and sterile inflammation. The target-to-nontarget (T/NT) ratio, which measures the accumulation of the imaging agent at the infection site relative to background tissue, is a critical parameter for evaluating its diagnostic efficacy.
| Infection Model | Pathogen | Imaging Agent | Target-to-Nontarget (T/NT) Ratio | Time Post-Injection |
| Rabbit Thigh | Staphylococcus aureus | 99mTc-UBI(29-41) | 2.2 ± 0.5[2] | 60 min |
| Rabbit Thigh | Escherichia coli | 99mTc-UBI(29-41) | 1.7 ± 0.4[2] | 60 min |
| Mouse Thigh | Staphylococcus aureus | 99mTc-HYNIC-UBI(29-41) | 3.2 - 3.6[3] | 120 min |
| Mouse Thigh | Klebsiella pneumoniae | 99mTc-HYNIC-UBI(29-41) | 2.9 - 4.4[3] | 120 min |
| Human (various infections) | Bacteria | 99mTc-UBI(29-41) | 2.75 ± 1.69[4] | 30 min |
| Mouse Thigh | Candida albicans | 68Ga-NOTA-UBI(29-41) | 3.3 | Not specified |
| Mouse Thigh | Aspergillus niger | 68Ga-NOTA-UBI(29-41) | 3.7 | Not specified |
These data indicate that UBI(29-41) effectively localizes to both bacterial and fungal infection sites, enabling their visualization through imaging techniques like SPECT and PET. While direct comparative studies are few, the available T/NT ratios suggest a strong signal for both pathogen types.
Comparison with Other Antimicrobial Peptides
Several other antimicrobial peptides (AMPs) exhibit dual activity against bacteria and fungi. A comparison with UBI(29-41) can provide context for its relative strengths.
| Antimicrobial Peptide | Primary Source | Antibacterial Activity | Antifungal Activity |
| Ubiquicidin(29-41) | Human (synthetic fragment) | Broad spectrum | Broad spectrum |
| Plectasin | Fungus | Primarily Gram-positive bacteria[5][6] | Limited (MIC >128 µg/mL for C. albicans)[5][6] |
| Histatin 5 | Human Saliva | Some activity, but not against all oral streptococci[7] | Potent against Candida albicans[8][9] |
Plectasin demonstrates strong activity against Gram-positive bacteria but is less effective against fungi.[5][6] In contrast, Histatin 5 is a potent antifungal agent, particularly against Candida albicans, but its antibacterial spectrum is more limited.[7][8][9] UBI(29-41) appears to offer a broader spectrum of activity against both bacteria and fungi.
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of antimicrobial peptide activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.
In Vivo Infection Imaging Protocol
This protocol outlines the key steps for assessing the accumulation of radiolabeled Ubiquicidin(29-41) at infection sites in an animal model.
Conclusion
Ubiquicidin(29-41) demonstrates significant potential as a broad-spectrum antimicrobial agent and a versatile diagnostic tool for both bacterial and fungal infections. Its ability to target the conserved anionic nature of microbial cell membranes underpins its wide range of activity. While further studies with direct, head-to-head comparisons of MIC values against a larger panel of bacterial and fungal pathogens are warranted, the existing in vitro and in vivo data strongly support its non-specific binding to both kingdoms. For researchers and developers, UBI(29-41) represents a valuable lead for the creation of novel infection imaging agents and, potentially, therapeutic strategies that can combat a wide array of microbial threats. The provided experimental frameworks offer a starting point for the rigorous evaluation of UBI(29-41) and other antimicrobial peptides in preclinical and clinical settings.
References
- 1. Human antimicrobial peptides’ antifungal activity against Aspergillus fumigatus | springermedizin.de [springermedizin.de]
- 2. 99mTc-labeled antimicrobial peptide ubiquicidin (29-41) accumulates less in Escherichia coli infection than in Staphlococcus aureus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infection detection in mice using 99mTc-labeled HYNIC and N2S2 chelate conjugated to the antimicrobial peptide UBI 29-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Frontiers | Plectasin: from evolution to truncation, expression, and better druggability [frontiersin.org]
- 6. Plectasin: from evolution to truncation, expression, and better druggability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of histatin 5 modifications on antifungal activity and kinetics of proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histatin 5 variant reduces Candida albicans biofilm viability and inhibits biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Bacterial Burden: A Comparative Guide to Ubiquicidin(29-41) Uptake
For researchers, scientists, and drug development professionals, the accurate quantification of bacterial load is a critical aspect of infectious disease research and the development of novel antimicrobial therapies. This guide provides a comprehensive comparison of Ubiquicidin(29-41) (UBI 29-41) as a tool for this purpose, evaluating its performance against other methods and presenting supporting experimental data.
Ubiquicidin is a cationic antimicrobial peptide that plays a role in the innate immune response. The synthetic fragment, UBI 29-41, has garnered significant interest due to its ability to preferentially bind to the negatively charged cell membranes of bacteria and fungi.[1][2] This inherent specificity allows for its use as a targeted imaging agent to detect and quantify bacterial load in vivo when labeled with a radioisotope. This guide will delve into the correlation of UBI 29-41 uptake with bacterial load, offering a comparison with alternative methods and providing detailed experimental protocols.
Performance Comparison: Ubiquicidin(29-41) vs. Alternative Methods
The efficacy of radiolabeled UBI 29-41 in detecting bacterial infections and its correlation with bacterial load has been demonstrated in numerous preclinical and clinical studies. Its primary advantage lies in its ability to differentiate between active bacterial infections and sterile inflammation, a significant limitation of other imaging agents.
| Imaging Agent/Method | Mechanism of Action | Correlation with Bacterial Load | Specificity for Bacteria | Key Findings | References |
| 99mTc-UBI 29-41 (SPECT) | Electrostatic binding to anionic bacterial cell membranes. | Positive correlation. Higher uptake observed in tissues with higher bacterial counts. | High. Does not significantly accumulate in sterile inflammation. | Demonstrated high sensitivity (100%) and specificity (80%) in human clinical trials for infection imaging. Target-to-nontarget ratios peak around 30-60 minutes post-injection. | [3][4] |
| 68Ga-UBI 29-41 (PET) | Electrostatic binding to anionic bacterial cell membranes. | Strong positive correlation. A logarithmic increase in binding with an increasing number of bacteria has been shown in vitro. | High. Clearly distinguishes between bacterial infection and sterile inflammation in preclinical models. | PET imaging offers higher resolution than SPECT. Studies show a significant difference in uptake in infected versus inflamed tissues, with the uptake correlating with the number of colony-forming units (CFU). | [5][6] |
| 67Ga-Citrate | Binds to transferrin, which accumulates in areas of inflammation and infection due to increased blood flow and vascular permeability. Also taken up by bacteria. | Indirect correlation. Uptake is related to the overall inflammatory response, not just the bacterial load. | Low. Accumulates in both bacterial infections and sterile inflammation, making differentiation difficult. | Studies show a significantly lower infection-to-inflammation uptake ratio compared to 99mTc-UBI. | [7][8] |
| 18F-FDG (PET) | Glucose analog taken up by metabolically active cells, including activated immune cells (neutrophils, macrophages) and bacteria. | Indirect correlation. Reflects metabolic activity of both host inflammatory cells and bacteria. | Low. Cannot differentiate between infection, sterile inflammation, and tumors, as all can exhibit high glucose metabolism. | Widely used but lacks specificity for bacterial infection. | [8] |
| Labeled Leukocyte Scintigraphy | Autologous white blood cells are labeled and reinjected. They migrate to sites of infection/inflammation. | Indirect correlation. Accumulation depends on the host's immune response and leukocyte infiltration. | Moderate. Can accumulate in sterile inflammation, although typically to a lesser extent than in infection. | Considered a standard for infection imaging but is a more complex and time-consuming procedure. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments related to the use of UBI 29-41.
Protocol 1: Radiolabeling of Ubiquicidin(29-41) with Gallium-68
This protocol describes the labeling of a NOTA-conjugated UBI 29-41 peptide for PET imaging.
Materials:
-
NOTA-UBI 29-41 peptide
-
68Ge/68Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 4.0)
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Heating block
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator.
-
Buffer the eluate with sodium acetate to a final pH of 4.0.
-
Add the NOTA-UBI 29-41 peptide solution to the buffered 68Ga solution.
-
Incubate the reaction mixture at 90°C for 10 minutes.
-
Purify the resulting 68Ga-NOTA-UBI 29-41 using a preconditioned C18 Sep-Pak cartridge.
-
Elute the final product from the cartridge with ethanol and dilute with sterile water for injection.
-
Perform quality control to determine radiochemical purity.
Protocol 2: In Vitro Bacterial Binding Assay
This assay quantifies the binding of radiolabeled UBI 29-41 to bacteria.
Materials:
-
68Ga-NOTA-UBI 29-41
-
Bacterial culture (e.g., Staphylococcus aureus)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Gamma counter
Procedure:
-
Prepare bacterial suspensions of varying concentrations (colony-forming units/mL).
-
Incubate a fixed amount of 68Ga-NOTA-UBI 29-41 with each bacterial suspension for a defined period (e.g., 60 minutes) at 37°C.
-
Centrifuge the samples to pellet the bacteria.
-
Carefully separate the supernatant from the bacterial pellet.
-
Measure the radioactivity in both the pellet and the supernatant using a gamma counter.
-
Calculate the percentage of bound radiotracer to the bacteria. A logarithmic increase in binding is expected with an increasing number of bacteria.[5]
Protocol 3: Murine Model of Thigh Infection and PET/CT Imaging
This protocol outlines the creation of an animal model of bacterial infection and subsequent imaging.
Materials:
-
Laboratory mice
-
Bacterial culture (e.g., S. aureus)
-
Anesthetic
-
68Ga-NOTA-UBI 29-41
-
PET/CT scanner
Procedure:
-
Anesthetize the mice.
-
Induce a localized infection by intramuscular injection of a known quantity of bacteria into the thigh muscle of one leg.
-
To create a sterile inflammation control, inject the contralateral thigh with heat-killed bacteria or an inflammatory agent like turpentine (B1165885) oil.
-
Allow the infection/inflammation to develop for a specified time (e.g., 24 hours).
-
Administer a defined dose of 68Ga-NOTA-UBI 29-41 intravenously.
-
Perform dynamic or static PET/CT scans at various time points (e.g., 30, 60, and 120 minutes) post-injection.
-
Analyze the images to quantify the uptake of the radiotracer in the infected and inflamed tissues, often expressed as a target-to-nontarget ratio or percentage of injected dose per gram of tissue (%ID/g).[5][6]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Ubiquicidin(29-41) binding to bacterial cells.
Caption: Workflow for in vivo imaging with radiolabeled UBI(29-41).
Conclusion
Ubiquicidin(29-41) presents a highly specific and sensitive tool for the detection and quantification of bacterial load. Its ability to distinguish between infection and sterile inflammation offers a significant advantage over other imaging modalities. The strong correlation between UBI 29-41 uptake and bacterial count, as demonstrated through rigorous in vitro and in vivo experiments, positions it as a valuable asset in the fields of infectious disease research and antimicrobial drug development. The provided protocols and workflows offer a foundation for the implementation of this technology in a research setting.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Antimicrobial peptides - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial peptide 99mTc-ubiquicidin 29-41 as human infection-imaging agent: clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. Antimicrobial peptide for bacterial infection imaging: first case reported in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Specific Bacterial Imaging Beyond Ubiquicidin(29-41)
For researchers, scientists, and drug development professionals, the precise imaging of bacterial infections is paramount for both diagnostic and therapeutic advancements. While Ubiquicidin(29-41) (UBI(29-41)) has been a notable peptide fragment for this purpose, a range of alternative probes offer distinct advantages in specificity, signal amplification, and application versatility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to aid in the selection of the most suitable imaging agent for your research needs.
Executive Summary
This guide explores four primary categories of alternatives to UBI(29-41) for targeted bacterial imaging:
-
Fluorescently Labeled Antimicrobial Peptides (AMPs): Leveraging the natural affinity of AMPs for bacterial membranes, these probes offer a broad spectrum of bacterial recognition.
-
Bacteriophages: As natural predators of bacteria, phages provide exceptional host specificity, enabling highly targeted imaging of particular bacterial strains.
-
Antibodies: The exquisite specificity of antibodies for their target antigens allows for the development of highly selective imaging agents against specific bacterial surface markers.
-
Small Molecules: This diverse category includes probes that target various bacterial components and processes, such as cell wall synthesis and specific enzymatic activities, offering unique mechanisms for bacterial visualization.
The following sections will delve into the performance of these alternatives, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key processes through diagrams.
Performance Comparison of Bacterial Imaging Probes
The selection of an appropriate imaging probe is contingent on factors such as the target bacteria, the imaging modality, and the required sensitivity and specificity. The following tables summarize the quantitative performance of UBI(29-41) and its alternatives based on available experimental data.
Table 1: Performance Metrics of Ubiquicidin(29-41) for Bacterial Imaging
| Probe | Target Bacteria | Imaging Modality | Key Performance Metric | Reference |
| 99mTc-UBI(29-41) | S. aureus, E. coli | SPECT | Target-to-Non-Target (T/NT) Ratio: ~1.7–4.7 in infected sites vs. 1.1–1.2 in sterile inflammation.[1][2] | [1][2] |
| 68Ga-NOTA-UBI(29-41) | S. aureus | PET/CT | Infected-to-inflamed muscle ratio: 1.47 (60 min), 3.19 (120 min).[3] | [3] |
| 99mTc-UBI(29-41) | Various musculoskeletal infections | Scintigraphy | Sensitivity: 95.5%, Specificity: 90.4% (pooled data from 15 clinical trials).[4][5] | [4][5] |
Table 2: Performance Metrics of Alternative Imaging Probes
| Alternative Category | Specific Probe Example | Target Bacteria | Imaging Modality | Key Performance Metric | Reference |
| Fluorescent AMPs | G10KHc-coated sensor | P. aeruginosa | Fluorescence Microscopy | High selectivity for P. aeruginosa over S. mutans.[6] | [6] |
| Bacteriophages | 99mTc-MAG3-M13 phage | E. coli 2537 | SPECT | 84% binding to target strain vs. 33-48% to other strains.[7] | [7] |
| Bacteriophages | T7 phage (via amplification) | E. coli | Fluorescence Microscopy | Detection limit of 10 CFU/mL within 6-7 hours.[8] | [8] |
| Small Molecules | Deep-red bis(Zn-DPA) probe | Gram-positive & Gram-negative | In vivo optical imaging | Maximum target-to-background ratio of 4.2 at 4 hours post-injection.[9] | [9] |
| Small Molecules | EF and 6F (positron salt probes) | Gram-positive & Gram-negative | Fluorescence Microscopy | Effective labeling at concentrations up to 200 μM with low toxicity.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application and replication of bacterial imaging studies. Below are representative protocols for each class of alternative probes.
Fluorescently Labeled Antimicrobial Peptide (AMP) Imaging
Objective: To visualize bacterial cells using a fluorescently labeled AMP.
Materials:
-
Fluorescently labeled AMP (e.g., FITC-conjugated peptide)
-
Bacterial culture in mid-logarithmic growth phase
-
Phosphate-buffered saline (PBS)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Preparation: Harvest bacterial cells from culture by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the bacterial pellet twice with PBS to remove residual media.
-
Resuspend the pellet in PBS to a desired optical density (e.g., OD600 of 0.5).
-
Labeling: Add the fluorescently labeled AMP to the bacterial suspension at a predetermined optimal concentration.
-
Incubate for a specific duration (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.
-
Washing: Centrifuge the labeled bacteria to pellet them and remove unbound probe.
-
Wash the pellet 2-3 times with PBS.
-
Imaging: Resuspend the final pellet in a small volume of PBS.
-
Mount a small aliquot of the bacterial suspension on a microscope slide with a coverslip.
-
Image Acquisition: Visualize the labeled bacteria using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore used.
Bacteriophage-Based Imaging
Objective: To detect and visualize specific bacteria using engineered or labeled bacteriophages.
Materials:
-
Engineered fluorescent reporter phage or dye-labeled phage
-
Target bacterial culture
-
Appropriate growth medium (e.g., LB broth)
-
Agar plates for plaque assays
-
Fluorescence microscope or plate reader
Procedure:
-
Phage Preparation: Prepare a high-titer stock of the engineered or labeled bacteriophage.
-
Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.
-
Infection: Infect the bacterial culture with the bacteriophage at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected culture under conditions that allow for phage replication and reporter gene expression or probe accumulation.
-
Imaging (Microscopy):
-
Take aliquots of the culture at different time points.
-
Immobilize the bacteria on an agarose (B213101) pad on a microscope slide.
-
Observe the fluorescence signal in individual bacterial cells over time.
-
-
Imaging (Plate Reader):
-
Transfer the infected culture to a microplate.
-
Measure the fluorescence intensity over time to monitor the kinetics of infection and reporter expression.
-
Fluorescent Antibody-Based Imaging
Objective: To specifically label and visualize bacteria using fluorescently conjugated antibodies.
Materials:
-
Primary antibody specific to a bacterial surface antigen
-
Fluorescently labeled secondary antibody (if using indirect immunofluorescence) or a directly conjugated primary antibody
-
Bacterial culture
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (optional, for intracellular targets)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
PBS
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the bacterial cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
(Optional) Permeabilization: If targeting intracellular antigens, incubate the cells with a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 10-15 minutes.
-
Blocking: Incubate the cells in blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation (for indirect method): Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Resuspend the cells in a small volume of PBS, mount on a slide, and visualize under a fluorescence microscope.
Small Molecule Probe Imaging
Objective: To label and visualize bacteria using a specific small molecule fluorescent probe.
Materials:
-
Small molecule fluorescent probe (e.g., a fluorescent D-amino acid or an enzyme-activated probe)
-
Bacterial culture in the appropriate growth phase
-
Growth medium or buffer
-
Fluorescence microscope
Procedure:
-
Probe Incubation: Add the small molecule probe directly to the bacterial culture or to a suspension of bacteria in buffer at the desired concentration.
-
Incubation: Incubate the bacteria with the probe for a specific time, allowing for metabolic incorporation or enzymatic activation. The incubation time will vary depending on the probe's mechanism.
-
Washing (if required): For some probes, a washing step may be necessary to remove excess unbound probe and reduce background fluorescence. This can be done by centrifugation and resuspension in fresh medium or buffer. For "wash-free" probes, this step can be omitted.
-
Imaging: Directly image the live bacteria using a fluorescence microscope with the appropriate filter set for the small molecule probe.
Visualizing the Mechanisms
To better understand the processes involved in bacterial imaging with these alternative probes, the following diagrams, created using the DOT language for Graphviz, illustrate key workflows and interactions.
Caption: Workflow for bacterial imaging with a fluorescently labeled antimicrobial peptide.
Caption: Mechanism of bacterial imaging using an engineered reporter bacteriophage.
Caption: Logical relationship for bacterial imaging via an enzyme-activated small molecule probe.
Conclusion
The landscape of bacterial imaging extends far beyond UBI(29-41), with a variety of powerful alternatives available to researchers. Fluorescently labeled AMPs offer broad-spectrum capabilities, while bacteriophages and antibodies provide unparalleled specificity for targeted applications. Small molecule probes present a diverse toolkit for interrogating specific bacterial processes. The choice of the optimal probe will depend on the specific research question, the target organism, and the imaging modality. By understanding the performance characteristics and experimental considerations of each, researchers can make informed decisions to advance their investigations into the complex world of bacterial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmanuclear.co [pharmanuclear.co]
- 5. 99mtc-Ubiquicidin [29–41], a Promising Radiopharmaceutical to Differentiate Orthopedic Implant Infections from Sterile Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigations of a 99mTc-Labeled Bacteriophage as a Potential Infection-Specific Imaging Agent | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Frontiers | Quantitative Imaging of Bacteriophage Amplification for Rapid Detection of Bacteria in Model Foods [frontiersin.org]
- 9. Deep-red fluorescent imaging probe for bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Ubiquicidin(29-41): A Procedural Guide for Laboratory Professionals
Essential guidance for the responsible handling and disposal of the antimicrobial peptide Ubiquicidin(29-41), ensuring laboratory safety and environmental protection.
This guide outlines the necessary procedures for the proper disposal of Ubiquicidin(29-41) in various forms, including solid waste, liquid solutions, and contaminated labware. The fundamental principle is to prevent the release of this biologically active molecule into the environment, which could contribute to antimicrobial resistance.[2]
Core Disposal Principles
The disposal of Ubiquicidin(29-41) must comply with all local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[3] Never dispose of peptides in regular trash or down the drain.[3][4]
Step-by-Step Disposal Protocol
The appropriate disposal method for Ubiquicidin(29-41) depends on its physical state and concentration. High-concentration stock solutions are considered hazardous chemical waste.[5]
1. Waste Characterization and Segregation:
-
Solid Waste: Includes unused lyophilized powder, contaminated personal protective equipment (PPE) such as gloves and wipes, and other solid materials that have come into contact with the peptide.
-
Liquid Waste: Encompasses stock solutions, unused diluted solutions, and experimental buffers containing Ubiquicidin(29-41).
-
Contaminated Labware: Reusable items such as glassware and magnetic stir bars, as well as disposable items like pipette tips and vials.
2. Treatment and Disposal Procedures:
The following table summarizes the recommended disposal methods for different forms of Ubiquicidin(29-41) waste.
| Waste Type | Recommended Disposal Procedure |
| Solid Waste (Unused Peptide) | - Treat as hazardous chemical waste. - Collect in a clearly labeled, sealed container designated for chemical waste. - The label should include "Hazardous Waste," the chemical name "Ubiquicidin(29-41)," and the accumulation start date. - Arrange for pickup by your institution's EHS or a licensed waste disposal contractor.[3] |
| Liquid Waste (Solutions) | - Collect in a designated, leak-proof hazardous waste container.[6] - Label the container with "Hazardous Waste," the full chemical name "Ubiquicidin(29-41) solution," the solvent, and concentration. - Chemical inactivation (optional but recommended): In a chemical fume hood, a 10% bleach solution can be added to the liquid waste to degrade the peptide. A minimum contact time of 30 minutes is recommended. The neutralized solution should then be collected as chemical waste.[7] Never pour down the drain. [1] |
| Contaminated Solid Waste (PPE, etc.) | - Place in a designated chemical or biohazardous waste container as per institutional guidelines.[7] - The container should be clearly labeled to indicate contamination with Ubiquicidin(29-41). |
| Contaminated Labware (Reusable) | - The initial rinse of any non-disposable labware must be collected as liquid hazardous waste.[6] - After the initial rinse, decontaminate the labware by soaking in a 10% bleach solution for at least 30 minutes, followed by standard washing procedures.[6][7] |
| Contaminated Labware (Disposable) | - Dispose of in the designated chemical or biohazardous waste container.[7] |
Experimental Protocol: Chemical Inactivation of Liquid Waste
This protocol describes a general method for the chemical degradation of Ubiquicidin(29-41) in liquid waste streams prior to disposal.
Objective: To neutralize the biological activity of Ubiquicidin(29-41) in solution.
Materials:
-
Liquid waste containing Ubiquicidin(29-41)
-
10% sodium hypochlorite (B82951) solution (bleach)
-
Designated hazardous chemical waste container
-
Appropriate PPE (lab coat, safety goggles, gloves)
-
Chemical fume hood
Procedure:
-
Perform all steps within a certified chemical fume hood.
-
Carefully add a 10% bleach solution to the liquid peptide waste. The final volume of bleach should be at least 10% of the total waste volume.
-
Gently mix the solution.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete inactivation.[7]
-
After the inactivation period, collect the treated solution in a designated hazardous waste container.
-
Label the container appropriately and arrange for disposal through your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ubiquicidin(29-41) waste.
Caption: Decision workflow for the disposal of Ubiquicidin(29-41) waste.
References
- 1. crude.abx.de [crude.abx.de]
- 2. 99mTc-Ubiquicidin29-41 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. crude.abx.de [crude.abx.de]
- 4. 216867-99-1 CAS MSDS ((29-41)-Ubiquicidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ionresins.com [ionresins.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
